2-Amino-6-hydroxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60205. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
6-amino-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-2-1-3-5(8)7-4/h1-3H,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIHQARPYPNHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965861 | |
| Record name | 6-Imino-1,6-dihydropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59315-47-8, 59315-50-3, 5154-00-7 | |
| Record name | 6-Amino-2-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59315-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminopyridin-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059315478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Amino-2(1H)-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059315503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5154-00-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Imino-1,6-dihydropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminopyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-6-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-6-hydroxypyridine (CAS: 5154-00-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 2-Amino-6-hydroxypyridine (CAS: 5154-00-7), a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key concepts to support research and development activities.
Core Properties
This compound, also known as 6-aminopyridin-2-ol, is a pyridine derivative featuring both an amino and a hydroxyl group.[1] This bifunctional nature makes it a versatile building block for the synthesis of more complex molecules. The compound exists in tautomeric equilibrium between the hydroxy form (this compound) and the pyridone form (6-Amino-2(1H)-pyridinone). The pyridone tautomer is generally favored in both solid and solution phases.[2][3][4]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is typically a white to light yellow crystalline solid and is soluble in water.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [1][2][5] |
| Molecular Weight | 110.11 g/mol | [5] |
| Melting Point | 211-212 °C | N/A |
| Boiling Point | 358.7 °C at 760 mmHg | N/A |
| Predicted pKa | 11.18 ± 0.10 | N/A |
| Computed LogP | -0.0429 | [5] |
| Topological Polar Surface Area (TPSA) | 58.88 Ų | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (a broad band in a similar region), and C=O stretching of the pyridone tautomer (around 1650 cm⁻¹).[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The tautomerism of the molecule will significantly influence the ¹H and ¹³C NMR spectra. The chemical shifts of the pyridine ring protons and carbons will differ between the hydroxy and pyridone forms.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (110.11 g/mol ).
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly available in the searched literature. However, general methods for the synthesis of substituted pyridines can be adapted. One common approach is the Chichibabin reaction, which involves the amination of pyridine derivatives.[8] Another strategy involves the construction of the pyridine ring from acyclic precursors.
The following diagram illustrates a generalized workflow for a multi-step synthesis of a disubstituted pyridine, which could be conceptually adapted for this compound.
Biological Activity and Signaling Pathways
Specific biological activity data for this compound is limited in the available literature. However, the broader class of aminopyridine and pyridone derivatives has been investigated for a range of biological activities, including as potential inhibitors of enzymes such as kinases.[5] Pyridine derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[9][10][]
Derivatives of 6-amino-2-pyridone have shown anti-cancer activity.[12] Given its structural features, this compound could be a scaffold for the development of novel therapeutic agents.
The diagram below illustrates a simplified, hypothetical signaling pathway where a kinase inhibitor might act. While not specific to this compound, it represents a common mechanism of action for many pyridine-based kinase inhibitors.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.
Conclusion
This compound is a chemical compound with potential applications in various fields, particularly in the synthesis of novel molecules for drug discovery and materials science. While a complete experimental dataset for this specific compound is not fully available, this guide provides a summary of its known properties and highlights areas for future research, such as the full characterization of its spectroscopic properties, the development of optimized synthetic routes, and the exploration of its biological activities.
References
- 1. 6-AMINOPYRIDIN-2-OL | CAS 5154-00-7 [matrix-fine-chemicals.com]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemtube3d.com [chemtube3d.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 9. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Amino-6-hydroxypyridine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the core physicochemical properties of 2-Amino-6-hydroxypyridine (also known as 6-amino-2(1H)-pyridinone). A versatile heterocyclic compound, it serves as a crucial building block and synthesis reagent in various chemical, pharmaceutical, and materials science applications. Its structure, featuring both an amino and a hydroxyl group on a pyridine ring, imparts unique reactivity and makes it a valuable intermediate in the development of novel molecules.
Core Molecular Properties
The fundamental molecular and physical properties of this compound are summarized below. This data is essential for reaction planning, analytical method development, and physicochemical modeling.
| Property | Value |
| Chemical Formula | C₅H₆N₂O[1][2][3][4][5] |
| Molecular Weight | 110.11 g/mol [2][3] |
| CAS Number | 5154-00-7[1][5] |
| Synonyms | 6-Amino-2-hydroxypyridine, 6-Amino-2(1H)-pyridinone, 6-Hydroxypyridine-2-amine[2][3][5] |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 211-212°C |
Experimental Protocols
For analytical determination, general methods applicable to pyridine derivatives, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), would be the standard approach. Development of a specific analytical method would typically involve:
-
Standard Preparation : Creation of a stock solution of this compound in a suitable solvent (e.g., methanol, water) and subsequent serial dilutions to establish calibration standards.
-
Chromatographic Separation : Utilizing a suitable HPLC column (e.g., C18 for reversed-phase) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to achieve separation from impurities or other reactants.
-
Detection : Employing a UV detector set to the compound's maximum absorbance wavelength for quantification.
-
Validation : Performing validation experiments to determine linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Role in Synthetic Chemistry & Drug Development
This compound is a key intermediate in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. Its bifunctional nature allows it to participate in a wide range of chemical reactions. It is of significant interest in medicinal chemistry as a scaffold for designing pharmaceuticals and agrochemicals.
The following diagram illustrates a generalized workflow where a foundational building block like this compound is utilized in a drug discovery pipeline.
Caption: Generalized workflow for drug discovery using a chemical building block.
References
- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 2(1H)-Pyridinone, 6-amino- [webbook.nist.gov]
An In-depth Technical Guide on the Tautomerism of 2-Amino-6-hydroxypyridine and 2-Pyridone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomeric equilibria of 2-amino-6-hydroxypyridine and 2-pyridone. Tautomerism, the phenomenon of interconverting isomers, plays a critical role in the physicochemical properties and biological activity of heterocyclic compounds, making its study essential in the field of drug discovery and development. This document summarizes key experimental and computational data, details relevant experimental methodologies, and provides visual representations of the core concepts.
Tautomerism of 2-Pyridone
The tautomeric equilibrium between 2-hydroxypyridine and its corresponding lactam form, 2-pyridone, is a classic and extensively studied example in organic chemistry.[1][2] The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent and the physical state of the compound.[3]
The equilibrium involves the migration of a proton between the oxygen and nitrogen atoms:
References
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-Amino-6-hydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Amino-6-hydroxypyridine. The information presented is intended to support research, development, and quality control activities involving this compound. Due to the tautomeric nature of this compound, existing predominantly as 6-Amino-2-pyridone, the spectroscopic data reflects this structure.
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the reported ¹H and ¹³C NMR spectroscopic data for this compound (6-Amino-2-pyridone) in Deuterated Dimethyl Sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Spectroscopic Data of this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.25 | t | 7.9 | H4 |
| 5.88 | d | 7.5 | H5 |
| 5.83 | s (br) | - | NH₂ |
| 5.18 | d | 8.3 | H3 |
Table 2: ¹³C NMR Spectroscopic Data of this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| 164.8 | C2 |
| 153.8 | C6 |
| 142.1 | C4 |
| 102.5 | C5 |
| 95.8 | C3 |
Experimental Protocol: NMR Spectroscopy
The following provides a general methodology for the acquisition of NMR spectra for this compound, based on standard laboratory practices.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Number of scans: 16 to 64, depending on sample concentration.
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay (d1): 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: Appropriate range to cover all carbon signals (e.g., 0 to 180 ppm).
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
Visualization of NMR Data Acquisition Workflow
The following diagram illustrates a typical workflow for acquiring and processing NMR data.
Unraveling the Solid-State Architecture of 2-Amino-6-hydroxypyridine: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-hydroxypyridine, a heterocyclic organic compound, and its tautomers, particularly 6-amino-2-pyridone, are of significant interest in medicinal chemistry and materials science due to their structural similarity to nucleobases and their potential as versatile synthons. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting its physicochemical properties, designing novel derivatives, and elucidating its role in various chemical and biological processes. This technical guide provides a comprehensive overview of the crystal structure of this compound, including available crystallographic data, a discussion on its tautomerism, and detailed experimental protocols for its synthesis, crystallization, and structural analysis.
Tautomerism: The Predominance of the Pyridone Form
This compound can exist in several tautomeric forms, with the primary equilibrium being between the hydroxy-amino, pyridone-amino, and imino-pyridone forms. It is widely established that for related 2-hydroxypyridines, the pyridone tautomer is significantly favored in the solid state and in polar solvents.[1][2][3] This preference is attributed to the increased stability afforded by the amide resonance and intermolecular hydrogen bonding capabilities of the pyridone structure. Therefore, it is anticipated that in the crystalline state, the molecule adopts the 6-amino-2-pyridone tautomeric form.
Caption: Tautomeric equilibrium of this compound.
Crystallographic Data
A complete, fully refined crystal structure for this compound is not currently available in the public domain. However, a preliminary X-ray diffraction study was conducted by Sharma in 1966, which provided initial unit cell parameters for a hydrated form of the compound.[4][5] This early study confirmed the crystalline nature of the material and suggested the presence of water of crystallization, but did not resolve the full atomic coordinates.[4][5]
The reported data is summarized in the table below.
| Parameter | Value |
| Crystal System | Triclinic |
| a (Å) | 4.85 ± 0.02 |
| b (Å) | 9.30 ± 0.03 |
| c (Å) | 13.57 ± 0.05 |
| α (°) | 98 |
| β (°) | 91 |
| γ (°) | 92 |
| Formula units/unit cell (Z) | 4 (for C₅H₆N₂O·½H₂O) |
| Measured Density (g·cm⁻³) | 1.298 |
| Calculated Density (g·cm⁻³) | 1.306 |
Data sourced from Sharma, B. D. (1966). Acta Crystallographica, 20(6), 921.[4][5]
Experimental Protocols
For researchers aiming to determine the complete crystal structure, the following section outlines detailed methodologies for synthesis, single crystal growth, and X-ray diffraction analysis, compiled from established procedures for closely related pyridine derivatives.[2][6]
Synthesis of this compound
A common synthetic route to obtain this compound involves the hydrolysis of a corresponding precursor. A generalized procedure is as follows:
-
Starting Material: 2-Amino-6-methoxypyridine.
-
Reagents: Hydrobromic acid (48% aqueous solution).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methoxypyridine in 48% hydrobromic acid.
-
Heat the mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature, which may result in the precipitation of the hydrobromide salt of the product.
-
Neutralize the cooled solution with a suitable base, such as aqueous sodium hydroxide or ammonium hydroxide, to a pH of approximately 7.
-
The free base of this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Single Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a widely used and effective technique.
-
Solvent Selection: A range of polar solvents should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation. Methanol, ethanol, and water, or mixtures thereof, are good starting points.
-
Procedure:
-
Prepare a saturated solution of crude this compound in a chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial, covered loosely with a cap or parafilm with small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, controlled temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
-
X-Ray Diffraction Analysis
Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.
-
Crystal Mounting: A well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
Data Collection:
-
The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.
-
The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
-
Data Processing:
-
The collected images are processed to integrate the intensities of the diffraction spots.
-
The data is corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
The unit cell parameters and space group are determined from the diffraction pattern.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
References
- 1. 6-Amino-5-nitropyridin-2-one - Wikipedia [en.wikipedia.org]
- 2. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallography Open Database: Search results [qiserver.ugr.es]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 2-Amino-6-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-Amino-6-hydroxypyridine (CAS 5154-00-7), a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to its bifunctional nature, possessing both a basic amino group and an acidic hydroxyl group, its physicochemical properties are of significant importance for its application as a building block in the synthesis of pharmaceuticals and agrochemicals. This document summarizes key data, outlines relevant experimental protocols, and discusses the critical aspect of tautomerism.
Core Physicochemical Properties
This compound, also known as 6-amino-2-pyridinol, is typically a white to light yellow crystalline solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | |
| Molecular Weight | 110.11 g/mol | |
| Melting Point | 211-212 °C | |
| Appearance | White to light yellow crystalline solid |
Tautomerism: A Key Chemical Feature
A critical aspect of the chemistry of this compound is its existence as a tautomeric mixture of the hydroxy form (this compound) and the pyridone form (6-Amino-1H-pyridin-2-one). This equilibrium is influenced by the solvent environment.
dot
Generally, for 2-hydroxypyridines, the pyridone form is favored in polar solvents and in the solid state due to intermolecular hydrogen bonding, while the hydroxy form can be more prevalent in non-polar solvents.[1] The tautomeric state significantly impacts the molecule's hydrogen bonding capacity, polarity, and reactivity.
Solubility Profile
This compound is described as being soluble in water due to its polar amino and hydroxyl functional groups, which can participate in hydrogen bonding. However, specific quantitative solubility data for this compound is limited in publicly available literature. To provide a useful reference, the solubility of the closely related isomer, 2-Amino-3-hydroxypyridine, is presented below. It is important to note that these values should be considered as an estimation for this compound, and experimental determination is recommended for precise applications.
Table 1: Solubility of 2-Amino-3-hydroxypyridine
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 20 | 49.63 | [2] |
| Ethanol | Not specified | Soluble | [2] |
| Methanol | Not specified | Soluble | [2] |
The solubility of ionizable compounds like this compound is expected to be pH-dependent. The amino group (basic) will be protonated at low pH, and the hydroxyl group (acidic) will be deprotonated at high pH, both of which generally lead to increased aqueous solubility compared to the isoelectric point where the molecule is neutral.
Stability Characteristics
Based on the safety data sheet for 2-Amino-3-hydroxypyridine, the compound is generally stable under normal temperature and pressure.[2] However, exposure to high heat, flames, sparks, moisture, and incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides should be avoided.[2]
For drug development purposes, comprehensive stability testing under forced degradation conditions is crucial to identify potential degradation products and establish the intrinsic stability of the molecule.
Table 2: General Stability Considerations for Aminohydroxypyridines
| Condition | Potential for Degradation | Comments |
| Hydrolysis | Possible, pH-dependent. | Stability at different pH values (acidic, neutral, basic) should be evaluated. |
| Oxidation | Likely. | Susceptible to oxidation, potentially leading to coloration. Use of antioxidants could be considered in formulations. |
| Thermal | Degradation at high temperatures. | Avoid excessive heat. Thermal decomposition may produce toxic fumes. |
| Photostability | Potential for degradation. | Exposure to light may cause degradation and color change. Photostability studies are recommended. |
Experimental Protocols
Solubility Determination: Shake-Flask Method
The saturation shake-flask method is the gold standard for determining thermodynamic solubility.
dot
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, buffer of specific pH, methanol, ethanol, DMSO) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid phase from the liquid phase by centrifugation or filtration. Ensure the filtration apparatus does not adsorb the compound.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated from the concentration of the saturated solution.
Stability Testing: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
dot
Methodology:
-
Stress Conditions: Subject solutions of this compound to various stress conditions as outlined by ICH guidelines:
-
Hydrolytic: Treat with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.
-
Oxidative: Treat with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal: Expose the solid compound and solutions to high temperatures (e.g., 60-80°C).
-
Photolytic: Expose the solid compound and solutions to light sources as specified in ICH Q1B guidelines, with a dark control.
-
-
Analytical Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A reverse-phase column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Analysis: Analyze the stressed samples at various time points using the developed stability-indicating method.
-
Data Evaluation: Determine the extent of degradation, identify major degradation products (e.g., using LC-MS), and elucidate potential degradation pathways.
Conclusion
This compound is a valuable building block with interesting physicochemical properties, most notably its tautomeric nature. While it is qualitatively known to be soluble in water, precise quantitative solubility and stability data remain scarce in publicly accessible literature. The information provided for the closely related isomer, 2-Amino-3-hydroxypyridine, offers a useful, albeit approximate, starting point. For any application in drug development or other research areas requiring precise knowledge of its behavior, it is strongly recommended that experimental determination of solubility and stability be conducted using standardized protocols such as the shake-flask method and forced degradation studies outlined in this guide. Such studies will provide the necessary data to ensure the quality, efficacy, and safety of any resulting products.
References
An In-Depth Technical Guide to 2-Amino-6-hydroxypyridine and its Synonyms
This technical guide provides a comprehensive overview of 2-Amino-6-hydroxypyridine, a pivotal heterocyclic compound in the landscape of contemporary research and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the chemical identity, physicochemical properties, synthesis, and spectroscopic characterization of this molecule. Furthermore, it explores its significant role as a versatile scaffold in the design of biologically active agents, particularly kinase inhibitors, and outlines a representative experimental workflow for such applications.
Chemical Identity and Synonyms
This compound is a disubstituted pyridine ring that exhibits prototropic tautomerism, existing in equilibrium between its amino-hydroxy and amino-pyridone forms. The amino-pyridone tautomer is generally favored in the solid state and polar solvents due to its ability to form stable intermolecular hydrogen bonds.[1] This compound is known by several synonyms, which are crucial for comprehensive literature and database searches.
| Systematic Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 6-Amino-2-pyridinol | 5154-00-7 | C₅H₆N₂O | 110.11 g/mol |
| 6-Amino-2(1H)-pyridinone | ||||
| 6-Hydroxypyridine-2-amine | ||||
| 6-amino-pyridin-2-ol | ||||
| 2-Amino-6-pyridone |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and synthesis. The following tables summarize key quantitative data.
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 211-212 °C | |
| pKa (Predicted) | 10.32 ± 0.10 | |
| LogP (Predicted) | -0.0429 | [2] |
| Topological Polar Surface Area (TPSA) | 58.88 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Solubility | Soluble in water. | [3] |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl/amide groups. The chemical shifts and coupling constants are influenced by the tautomeric equilibrium.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H3 | 5.5 - 6.0 | Doublet | 8.0 - 9.0 |
| H4 | 7.2 - 7.6 | Triplet | 7.0 - 8.0 |
| H5 | 6.0 - 6.5 | Doublet | 6.0 - 7.0 |
| -NH₂ | 5.0 - 6.5 | Broad Singlet | - |
| -OH / -NH- | 10.0 - 12.0 | Broad Singlet | - |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 160 - 165 |
| C3 | 95 - 105 |
| C4 | 135 - 145 |
| C5 | 100 - 110 |
| C6 | 160 - 165 |
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is particularly useful for identifying the functional groups and providing evidence for the predominant tautomeric form.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3100 - 3300 | Medium, Broad |
| N-H Stretch (amine) | 3300 - 3500 | Medium |
| C=O Stretch (amide) | 1640 - 1680 | Strong |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 110 | Molecular Ion [M]⁺ |
| 82 | Loss of CO |
| 81 | Loss of HCN from the fragment at m/z 109 |
| 67 | Further fragmentation |
Experimental Protocols
Representative Synthesis of this compound
A common and effective method for the synthesis of this compound is the hydrolysis of 2-amino-6-chloropyridine. This precursor is commercially available and can be synthesized from 2,6-dichloropyridine.[4]
Materials:
-
2-Amino-6-chloropyridine
-
Aqueous sodium hydroxide (e.g., 6 M) or potassium hydroxide solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH meter or pH paper
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-6-chloropyridine in an excess of aqueous sodium hydroxide solution.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture to yield pure this compound.
Below is a Graphviz diagram illustrating the workflow for this synthesis.
References
The Dual Nature of Pyridine: A Technical Guide to the Reactivity of Amino and Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a foundational scaffold in medicinal chemistry and materials science, exhibits a rich and tunable chemical reactivity, largely influenced by the nature and position of its substituents. Among the most impactful functional groups are the amino (-NH₂) and hydroxyl (-OH) moieties. Their ability to donate or withdraw electron density, participate in tautomerism, and act as nucleophiles or precursors to reactive intermediates makes them invaluable tools in the synthesis of novel compounds with diverse biological activities. This technical guide provides an in-depth exploration of the chemical reactivity of amino and hydroxyl groups on the pyridine ring, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts.
Electronic Properties and Tautomerism: The Foundation of Reactivity
The position of the amino or hydroxyl group on the pyridine ring dictates its electronic influence on the aromatic system. Both groups are activating, increasing the electron density of the ring and making it more susceptible to electrophilic attack. However, the extent and nature of this activation are nuanced.
The hydroxyl group, particularly at the 2- and 4-positions, introduces the phenomenon of pyridone-hydroxypyridine tautomerism. In most solvents, the equilibrium strongly favors the pyridone tautomer due to the aromaticity of the pyridone form and the strength of the carbon-oxygen double bond.[1][2] This tautomerism is a critical consideration in reaction planning, as the pyridone form exhibits reactivity more akin to an amide than a phenol.
Table 1: pKa Values of Aminopyridine and Hydroxypyridine Isomers
| Compound | pKa | Reference(s) |
| 2-Aminopyridine | 6.71 - 6.86 | [3] |
| 3-Aminopyridine | 5.98 | [4] |
| 4-Aminopyridine | 9.11 - 9.17 | [3] |
| 2-Hydroxypyridine | 0.75 (for protonation), 11.62 (for deprotonation) | [5] |
| 3-Hydroxypyridine | 4.86 (for protonation), 8.72 (for deprotonation) | [6] |
| 4-Hydroxypyridine | 3.27 (for protonation), 11.12 (for deprotonation) | [7] |
Key Reactions of the Amino Group
The amino group on a pyridine ring is a versatile functional handle, enabling a wide array of chemical transformations.
Electrophilic Substitution
The amino group strongly activates the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to itself. However, the ring nitrogen acts as a strong deactivating group, making these reactions generally more challenging than on a corresponding aniline.
Table 2: Representative Yields for Electrophilic Substitution of Aminopyridines
| Reactant | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| 4-Aminopyridine | Br₂, CH₂Cl₂ | 2-Amino-3,5-dibromopyridine | 74 (as a complex) | [8] |
| 2-Aminopyridine | Tropylium perchlorate | N-(cyclohepta-2,4,6-trien-1-yl)pyridin-2-amine | High | [9] |
Diazotization and Subsequent Reactions
The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups via reactions like the Sandmeyer reaction.
References
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. [PDF] Intramolecular Inverse Electron-Demand [4 + 2] Cycloadditions of Ynamides with Pyrimidines: Scope and Density Functional Theory Insights. | Semantic Scholar [semanticscholar.org]
- 5. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Theoretical and Computational Exploration of Hydroxypyridines: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical and computational studies of hydroxypyridines, with a focus on their tautomeric properties, electronic structure, and applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and computational chemistry.
Introduction to Hydroxypyridines
Hydroxypyridines are a class of heterocyclic aromatic compounds that exhibit a fascinating tautomeric equilibrium between their hydroxy and pyridone forms. This equilibrium is highly sensitive to the molecular environment, including solvent polarity and substitution patterns, making them a subject of intense theoretical and experimental investigation. Their ability to act as both hydrogen bond donors and acceptors, coupled with their structural similarity to nucleobases, has positioned them as privileged scaffolds in medicinal chemistry.[1][2] This guide delves into the computational methodologies used to understand their behavior and the experimental techniques for validation, highlighting their potential in the design of novel therapeutics.
Tautomerism in Hydroxypyridines: A Computational Perspective
The tautomeric interplay between the hydroxypyridine and pyridone forms is a cornerstone of their chemical reactivity and biological activity. Computational chemistry provides powerful tools to dissect the thermodynamics and kinetics of this process.
Theoretical Methods
A variety of computational methods are employed to study hydroxypyridine tautomerism, each with its own balance of accuracy and computational cost.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, M06-2X, and CAM-B3LYP, are widely used to calculate the geometric, energetic, and electronic properties of hydroxypyridine tautomers.[3][4] The choice of functional and basis set (e.g., 6-311++G(d,p), aug-cc-pVDZ) is crucial for obtaining accurate results that correlate well with experimental data.[3]
-
Ab Initio Methods: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles and Doubles (CCSD) can provide benchmark-quality energies for tautomeric equilibria, especially in the gas phase.[3]
-
Multiconfigurational Methods: For studying photochemical processes and excited state tautomerization, methods like Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2) are employed.
Key Computational Findings
Computational studies have revealed several key insights into the tautomerism of hydroxypyridines:
-
Gas Phase vs. Solution: In the gas phase, the hydroxypyridine tautomer is often slightly more stable. However, in polar solvents, the pyridone form is significantly favored due to its larger dipole moment and better solvation.[4]
-
Activation Barriers: The energy barrier for intramolecular proton transfer is typically high, suggesting that in many cases, the tautomerization is facilitated by solvent molecules or occurs through dimeric intermediates.[3]
-
Substituent Effects: The position and electronic nature of substituents on the pyridine ring can significantly influence the tautomeric equilibrium by altering the relative stabilities of the tautomers.
| Computational Method | Basis Set | System | Property | Value | Reference |
| B3LYP | 6-311++G(d,p) | 2-Hydroxypyridine/2-Pyridone | Gas-Phase ΔG (298K) | -1 to -3 kJ/mol (favors pyridone) | [3] |
| M06-2X | 6-311++G(d,p) | 2-Hydroxypyridine/2-Pyridone | Gas-Phase ΔG (298K) | 5 to 9 kJ/mol (favors hydroxypyridine) | [3] |
| CCSD | aug-cc-pVDZ | 2-Hydroxypyridine/2-Pyridone | Gas-Phase ΔE | ~5-9 kJ/mol (favors hydroxypyridine) | [3] |
| CAM-B3LYP | aug-cc-pvdz | 2-Hydroxypyridine | Dipole Moment | 2.85 D | [3] |
| CAM-B3LYP | aug-cc-pvdz | 2-Pyridone | Dipole Moment | 4.03 D | [3] |
Table 1: Summary of Selected Computational Data for 2-Hydroxypyridine/2-Pyridone Tautomerism.
Experimental Validation Techniques
Experimental validation is crucial to corroborate computational predictions. A suite of spectroscopic and structural techniques are employed for this purpose.
Spectroscopic Methods
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the tautomeric form present in a given state. The presence of a C=O stretching vibration (typically around 1650-1700 cm⁻¹) is characteristic of the pyridone tautomer, while the O-H stretching vibration (around 3400-3600 cm⁻¹) indicates the presence of the hydroxypyridine form.[5][6]
-
UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers are distinct. The pyridone form generally exhibits a longer wavelength absorption maximum compared to the hydroxypyridine form, and the position of these maxima can be sensitive to the solvent environment.[2]
Structural Methods
-
Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the solid-state structure, revealing bond lengths and angles that definitively identify the tautomeric form present in the crystal lattice.[7][8][9] For hydroxypyridines, the solid state often favors the pyridone tautomer due to intermolecular hydrogen bonding.
Hydroxypyridines in Drug Development
The unique structural and electronic properties of hydroxypyridines make them valuable scaffolds in drug discovery. Their ability to chelate metal ions and participate in hydrogen bonding interactions allows for the design of potent and selective enzyme inhibitors.
Hydroxypyridine Derivatives as PIM-1 Kinase Inhibitors
Proviral Integration site for Moloney murine leukemia virus (PIM-1) is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell survival and proliferation.[10][11] Hydroxypyridine and pyridone derivatives have emerged as promising inhibitors of PIM-1 kinase.[12][13][14][15]
The PIM-1 signaling pathway is a key regulator of cell fate. Its inhibition by hydroxypyridine derivatives can lead to the induction of apoptosis in cancer cells.
Figure 1: Simplified PIM-1 kinase signaling pathway and the point of intervention by hydroxypyridine inhibitors.
Computational Drug Discovery Workflow
The discovery of novel hydroxypyridine-based inhibitors often follows a structured computational workflow.
Figure 2: A typical computational workflow for the discovery of hydroxypyridine-based kinase inhibitors.
Detailed Experimental Protocols
Protocol for DFT Calculations of Tautomeric Equilibrium
This protocol outlines the general steps for calculating the relative energies of hydroxypyridine tautomers using DFT.
-
Structure Preparation: Build the 3D structures of the hydroxypyridine and pyridone tautomers using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in the desired solvent using a DFT functional (e.g., B3LYP or M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: The relative Gibbs free energy (ΔG) of tautomerization is calculated as the difference in the sum of the electronic energy, ZPVE, and thermal corrections between the two tautomers.
-
Transition State Search (Optional): To determine the activation energy of the tautomerization, perform a transition state search using methods like the synchronous transit-guided quasi-Newton (STQN) method.
Protocol for Single-Crystal X-ray Diffraction
This protocol provides a general outline for determining the crystal structure of a hydroxypyridine derivative.
-
Crystal Growth: Grow single crystals of the hydroxypyridine derivative of suitable size and quality (typically 0.1-0.3 mm in each dimension) using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[9]
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
-
Data Processing: Process the raw diffraction data to obtain a set of unique reflections with their intensities.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate crystal structure.
Protocol for FT-IR Spectroscopic Analysis of Tautomerism
This protocol describes how to use FT-IR spectroscopy to study the tautomeric equilibrium of hydroxypyridines.
-
Sample Preparation: Prepare the sample in the desired state (e.g., as a KBr pellet for solid-state analysis, or dissolved in a suitable solvent for solution-phase analysis). Ensure the solvent does not have strong absorption bands in the regions of interest.[16]
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the solvent.
-
Sample Spectrum: Record the FT-IR spectrum of the sample.
-
Data Analysis: Subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for the presence of characteristic vibrational bands of the hydroxypyridine (O-H stretch) and pyridone (C=O stretch) tautomers. The relative intensities of these bands can provide a qualitative or semi-quantitative measure of the tautomeric ratio.
Conclusion
Theoretical and computational chemistry offers indispensable tools for unraveling the complex behavior of hydroxypyridines. The synergy between computational predictions and experimental validation has significantly advanced our understanding of their tautomerism and has paved the way for their rational design as potent therapeutic agents. The continued development of computational methods and their application to hydroxypyridine systems promises to accelerate the discovery of novel drugs with improved efficacy and safety profiles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. repository.arizona.edu [repository.arizona.edu]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 10. PIM1 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. eng.uc.edu [eng.uc.edu]
The Diverse Biological Landscape of 2-Amino-6-hydroxypyridine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-6-hydroxypyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Anticancer Activity: Targeting Key Cellular Processes
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes and the induction of programmed cell death.
Kinase Inhibition
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. The 2-aminopyridine moiety is a well-established hinge-binding motif found in many kinase inhibitors.[1]
Table 1: Kinase Inhibitory Activity of 2-Aminopyridine Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| Derivative 26 | VRK1 | 150 | [1] |
| Pyridine-urea 8e | VEGFR-2 | 3930 | |
| Pyridine-urea 8b | VEGFR-2 | 5000 | |
| Imidazo[4,5-c]pyridin-2-one 6 | DNA-PK | 4000 | [2] |
| Nicotinic hydroxamate 11d | HDAC1 | 0.5 | [3] |
| Nicotinic anilide 12d | HDAC3 | 113 | [3] |
| 6-amino pyridine derivative 8d | GSK-3β | 770 | [4] |
| 6-amino pyridine derivative 8d | CK-1δ | 570 | [4] |
IC50: The half maximal inhibitory concentration. VRK1: Vaccinia-related kinase 1. VEGFR-2: Vascular endothelial growth factor receptor 2. DNA-PK: DNA-dependent protein kinase. HDAC: Histone deacetylase. GSK-3β: Glycogen synthase kinase 3 beta. CK-1δ: Casein kinase 1 delta.
The inhibition of kinases like Vaccinia-related kinase 1 (VRK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by these derivatives disrupts signaling cascades essential for tumor growth and angiogenesis.[1]
Cytotoxicity Against Cancer Cell Lines
The anticancer potential of this compound derivatives is further evidenced by their cytotoxic effects against various cancer cell lines.
Table 2: In Vitro Cytotoxicity of 2-Aminopyridine Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | |
| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (Prostate Cancer) | PC3 | 0.1 - 0.85 | [5] |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (Cervical Cancer) | HeLa | 1.2 - 74.1 | [5] |
IC50: The half maximal inhibitory concentration.
These compounds have shown potent activity, in some cases surpassing the efficacy of standard chemotherapeutic drugs like doxorubicin.
Induction of Apoptosis
A key hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Certain 2,4,6-functionalized pyrido[2,3-d]pyrimidines, which can be derived from this compound precursors, have been shown to induce apoptosis through the activation of caspase-3 and the degradation of nuclear chromatin.
Below is a generalized representation of the intrinsic apoptosis pathway that can be activated by these derivatives.
References
- 1. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebroprotective Effects of 2-Ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl(amino)phenylethanoic Acid in the Treatment of Purulent Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Amino-6-hydroxypyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-6-hydroxypyridine scaffold, existing in tautomeric equilibrium with its corresponding 2-pyridone form, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of compounds derived from this versatile core, offering valuable insights for researchers engaged in drug discovery and development.
Synthesis of Bioactive this compound Derivatives
The construction of functionalized this compound derivatives is often achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. One-pot condensation reactions involving an aldehyde, an active methylene nitrile (such as malononitrile), and a suitable nitrogen source are commonly employed.
Experimental Protocol: One-Pot Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitriles
This protocol outlines a general one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which have demonstrated significant anti-cancer activity.[1][2]
Step 1: Knoevenagel Condensation
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), and a catalytic amount of a weak base (e.g., piperidine or triethylamine, ~0.1 mmol) in a suitable solvent such as ethanol or methanol (10 mL).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate arylidenemalononitrile can be isolated by filtration or used directly in the next step.
Step 2: Michael Addition and Cyclization
-
To the reaction mixture containing the arylidenemalononitrile, add an N-substituted cyanoacetamide (1 mmol) and a catalytic amount of a base like sodium ethoxide or piperidine (0.2 mmol).
-
Reflux the mixture for 4-6 hours, again monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
Characterization of the final products is typically performed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm the chemical structure and purity.
Biological Activities of this compound Derivatives
Derivatives of this compound exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of 2-pyridone derivatives against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell cycle progression and proliferation.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5o | Glioblastoma (patient-derived) | ~5 | [1][2] |
| 5l | Breast (MCF-7) | 1.2 | [1] |
| 5m | Liver (HepG2) | 10.3 | [1] |
| 11a | Liver (HepG2) | 53.6 | [3] |
| 11a | Breast (MCF-7) | 56.3 | [3] |
| 13a | Breast (MCF-7) | 2.5 | [3] |
| 13a | Breast (MDA-MB-231) | 3.1 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Antimicrobial Activity
Derivatives of this compound have also demonstrated promising activity against various bacterial and fungal pathogens.
| Compound Type | Microorganism | Zone of Inhibition (mm) | Reference |
| Schiff base metal complexes | E. coli | 8 - 15 | [4] |
| Schiff base metal complexes | S. aureus | 7 - 13 | [4] |
| Schiff base metal complexes | C. albicans | 10 - 18 | [4] |
Experimental Protocol: Agar Well Diffusion Assay
This method is widely used to assess the antimicrobial activity of chemical compounds.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration) into each well. Include a solvent control and a positive control (a known antibiotic or antifungal agent).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Enzyme Inhibition
A significant area of interest is the development of this compound derivatives as potent and selective enzyme inhibitors, particularly targeting kinases involved in disease pathogenesis.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 8d | GSK-3β | 0.77 | [5] |
| 8d | CK-1δ | 0.57 | [5] |
| 9 | DNA-PK | ~2 | [6] |
| 15 | DNA-PK | ~1 | [6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase in the presence of an inhibitor.
-
Kinase Reaction: Set up a reaction mixture containing the target kinase, a suitable substrate, ATP, and the test compound at various concentrations in a 96-well plate. Include a no-inhibitor control.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the signal against the inhibitor concentration to determine the IC50 value.
Signaling Pathways
The therapeutic effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
DNA-PK and the Non-Homologous End Joining (NHEJ) Pathway
DNA-dependent protein kinase (DNA-PK) is a key enzyme in the NHEJ pathway, which is a major pathway for the repair of DNA double-strand breaks (DSBs). Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.
GSK-3β and CK-1δ Signaling in Neurodegenerative Diseases
Glycogen synthase kinase 3β (GSK-3β) and Casein Kinase 1δ (CK-1δ) are serine/threonine kinases implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other tauopathies. Inhibition of these kinases is a promising therapeutic strategy.
Conclusion
The this compound scaffold represents a remarkably versatile and fruitful starting point for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a wide range of potent biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The continued exploration of the chemical space around this privileged core, coupled with a deeper understanding of its interactions with biological targets and signaling pathways, holds immense promise for the future of drug discovery. This technical guide serves as a comprehensive resource to aid researchers in harnessing the full potential of this important chemical entity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Differential phosphorylation of DNA-PKcs regulates the interplay between end-processing and end-ligation during non-homologous end-joining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 2-Amino-6-hydroxypyridine from 2,6-Dichloropyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-amino-6-hydroxypyridine, a valuable building block in medicinal chemistry and drug development, starting from the readily available 2,6-dichloropyridine. The synthesis is a two-step process involving a selective nucleophilic aromatic substitution to introduce an amino group, followed by a hydrolysis reaction to replace the remaining chlorine atom with a hydroxyl group. This application note details the experimental protocols for both steps, presents the relevant quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for diverse subsequent chemical modifications. The strategic synthesis of this compound from 2,6-dichloropyridine offers a cost-effective and efficient route to this important scaffold. The following protocols are designed to be reproducible and scalable for research and development purposes.
Synthetic Pathway
The overall synthetic scheme involves two sequential nucleophilic aromatic substitution (SNAr) reactions. The first step is a selective mono-amination of 2,6-dichloropyridine to yield 2-amino-6-chloropyridine. The introduction of the electron-donating amino group deactivates the pyridine ring towards further nucleophilic attack, facilitating the isolation of the mono-substituted product. The second step is the hydrolysis of the remaining chloro group in 2-amino-6-chloropyridine to afford the desired this compound.
Caption: Overall synthetic route from 2,6-dichloropyridine to this compound.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Selective Mono-amination | 2,6-Dichloropyridine | Aqueous Ammonia (30%), Copper(I) Iodide, Ammonium Sulfate | Water | 150 | 8 | ~75 |
| 2 | Hydrolysis | 2-Amino-6-chloropyridine | Sodium Hydroxide | Water, tert-Butanol | 100 (Reflux) | 12 | ~80 |
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-chloropyridine
This protocol is based on the copper-catalyzed amination of 2,6-dichloropyridine in an aqueous medium.
Materials:
-
2,6-Dichloropyridine
-
Aqueous Ammonia (30% solution)
-
Copper(I) Iodide (CuI)
-
Ammonium Sulfate ((NH4)2SO4)
-
Deionized Water
-
Toluene
-
High-pressure autoclave with a stirrer
Procedure:
-
In a high-pressure autoclave, combine 2,6-dichloropyridine (1 equiv.), copper(I) iodide (0.05 equiv.), and ammonium sulfate (0.5 equiv.).
-
Add a 30% aqueous solution of ammonia (10 equiv.) and deionized water to the autoclave.
-
Seal the autoclave and stir the mixture at room temperature to ensure homogeneity.
-
Heat the autoclave to 150 °C and maintain this temperature with vigorous stirring for 8 hours. The pressure will rise during the reaction.
-
After 8 hours, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with toluene (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 2-amino-6-chloropyridine.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Step 2: Synthesis of this compound
This protocol describes the hydrolysis of 2-amino-6-chloropyridine using an aqueous alkaline solution in the presence of a phase-transfer catalyst.
Materials:
-
2-Amino-6-chloropyridine
-
Sodium Hydroxide (NaOH)
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Hydrochloric Acid (HCl, concentrated)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-chloropyridine (1 equiv.) in a mixture of deionized water and tert-butanol (1:1 v/v).
-
Add sodium hydroxide pellets (3 equiv.) to the solution.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with concentrated hydrochloric acid to a pH of approximately 7. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
The crude product can be recrystallized from a mixture of ethanol and water to afford pure this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures.
Caption: A step-by-step workflow for the synthesis of this compound.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the preparation of this compound from 2,6-dichloropyridine. The protocols are detailed to ensure reproducibility, and the provided data offers a clear expectation of the reaction outcomes. This synthetic route is of significant interest to researchers in the fields of medicinal chemistry and materials science, providing access to a versatile building block for the development of novel compounds.
Application Note and Protocol for the Purification of 2-Amino-6-hydroxypyridine by Recrystallization
Introduction
2-Amino-6-hydroxypyridine is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the successful synthesis of downstream products and for ensuring the safety and efficacy of the final active ingredients. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] This method relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. This application note provides a detailed protocol for the purification of this compound via recrystallization, offering a primary method using a protic solvent and an alternative for difficult-to-purify samples.
Principle of Recrystallization
The fundamental principle of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[3] As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent or are present in much lower concentrations and are thus removed during the filtration process. The selection of an appropriate solvent is critical; the desired compound should exhibit high solubility at high temperatures and low solubility at low temperatures in the chosen solvent.[2]
Materials and Equipment
-
Impure this compound
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Beakers
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or desiccator
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves
Solvent Selection
For a polar compound like this compound, containing both amino and hydroxyl functional groups, polar solvents are generally suitable. Water and ethanol are excellent initial choices due to their low cost, low toxicity, and effectiveness in dissolving many polar organic compounds at elevated temperatures.[4] For more challenging purifications, a mixed solvent system or a more aggressive polar aprotic solvent might be necessary.
Experimental Protocols
Primary Protocol: Single Solvent Recrystallization (Ethanol or Water)
-
Dissolution: Place the impure this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (ethanol or water) to the flask. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid has completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Pour the hot solution through the preheated funnel to remove the insoluble impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.
Alternative Protocol: Two-Solvent Recrystallization
This method is useful when a single solvent does not provide a significant enough difference in solubility between hot and cold conditions. A common approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
-
Dissolution: Dissolve the impure this compound in a minimal amount of a hot "good" solvent (e.g., ethanol or dimethylformamide).
-
Inducing Precipitation: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy, indicating the onset of precipitation.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Collection, Washing, and Drying: Follow steps 3 through 6 of the Primary Protocol.
Data Presentation
The following table summarizes representative data for the purification of this compound. Note that these are typical values and actual results may vary based on the initial purity of the compound and the precise experimental conditions.
| Parameter | Before Recrystallization | After Recrystallization (Ethanol) | After Recrystallization (Water) |
| Appearance | Light brown solid | Off-white to pale yellow crystals | White crystalline powder |
| Purity (by HPLC) | ~95% | >99% | >99.5% |
| Melting Point | 188-192 °C | 194-196 °C | 195-196 °C |
| Recovery Yield | N/A | 80-90% | 75-85% |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle this compound and all solvents with care, avoiding inhalation, ingestion, and skin contact.
-
Ethanol is flammable; keep it away from open flames and hot surfaces.
-
Refer to the Safety Data Sheet (SDS) for this compound and the chosen solvents for detailed safety information.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols: 2-Amino-6-hydroxypyridine as a Versatile Scaffold for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-6-hydroxypyridine as a foundational building block in the synthesis of pharmaceutically relevant compounds, particularly focusing on the development of kinase inhibitors. The inherent functionalities of this scaffold, a nucleophilic amino group and a modifiable hydroxyl group, offer a versatile platform for constructing diverse molecular architectures.
Introduction
This compound, and its tautomeric form 6-amino-2(1H)-pyridone, are considered privileged scaffolds in medicinal chemistry. The pyridine core is a common feature in numerous FDA-approved drugs, and its derivatives are actively explored for a wide range of therapeutic applications. The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (hydroxyl/pyridone group) allows for critical interactions with biological targets. This document outlines synthetic strategies and biological evaluation protocols for developing novel kinase inhibitors based on the this compound core, with a specific focus on Cyclin-Dependent Kinase (CDK) inhibitors, which are pivotal in cancer therapy.
Key Synthetic Transformations
The functional groups of this compound allow for a variety of chemical modifications. Key reactions include N-arylation of the amino group and conversion of the hydroxyl group into a leaving group for subsequent cross-coupling reactions. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are instrumental in building molecular complexity.
Experimental Protocols
Protocol 1: Synthesis of a 2,6-Disubstituted Pyridine Analog as a Potential CDK Inhibitor
This protocol details a representative multi-step synthesis of a 2,6-disubstituted pyridine derivative, a potential Cyclin-Dependent Kinase (CDK) inhibitor, starting from this compound.
Step 1: Protection of the Amino Group
-
To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Conversion of the Hydroxyl Group to a Triflate
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and add pyridine (1.5 eq).
-
Add triflic anhydride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the triflated intermediate.
Step 3: Suzuki-Miyaura Cross-Coupling
-
To a degassed mixture of the triflated intermediate (1.0 eq), an appropriate arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the mixture at 90 °C under an inert atmosphere for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purify by column chromatography to yield the 6-aryl-2-(Boc-amino)pyridine derivative.
Step 4: Deprotection of the Amino Group
-
Dissolve the product from Step 3 in DCM.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the 2-amino-6-arylpyridine product.
Protocol 2: In Vitro Kinase Inhibition Assay (CDK2/Cyclin E)
This protocol describes a general method to evaluate the inhibitory activity of the synthesized compounds against CDK2/Cyclin E.
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.
-
Serially dilute the test compounds in DMSO.
-
In a 96-well plate, add the reaction buffer, the test compound dilution, recombinant human CDK2/Cyclin E enzyme, and a fluorescently labeled peptide substrate.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding a solution of EDTA.
-
Measure the amount of phosphorylated substrate using a suitable plate reader (e.g., fluorescence polarization or time-resolved fluorescence).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The following tables summarize representative biological data for a series of hypothetically synthesized 2,6-disubstituted pyridine derivatives, illustrating the structure-activity relationship (SAR). The data is analogous to that found for similar pyridine-based kinase inhibitors.
Table 1: In Vitro Inhibitory Activity of 2-Amino-6-arylpyridine Derivatives against CDK2/Cyclin E
| Compound ID | R Group (at 6-position) | IC₅₀ (nM) against CDK2/Cyclin E |
| A-1 | Phenyl | 150 |
| A-2 | 4-Chlorophenyl | 75 |
| A-3 | 4-Methoxyphenyl | 120 |
| A-4 | 3,4-Dichlorophenyl | 45 |
| A-5 | 4-Trifluoromethylphenyl | 60 |
| Reference | Roscovitine | 450 |
Table 2: Anti-proliferative Activity of Selected Compounds against Human Cancer Cell Lines
| Compound ID | Cell Line | GI₅₀ (µM) |
| A-4 | MCF-7 (Breast) | 1.2 |
| A-4 | HCT116 (Colon) | 0.8 |
| A-5 | A549 (Lung) | 2.5 |
| Reference | Doxorubicin | 0.05 |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and evaluation of 2,6-disubstituted pyridine kinase inhibitors.
CDK Signaling Pathway Inhibition
Caption: Inhibition of the CDK4/6-Rb pathway by a 2,6-disubstituted pyridine derivative.
Application Notes and Protocols for 2-Amino-6-hydroxypyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-hydroxypyridine is a heterocyclic organic compound incorporating both an amino and a hydroxyl group on a pyridine ring.[1][2][3] This bifunctionality makes it a versatile precursor for the synthesis of a variety of more complex molecules. While not a direct precursor for many major commercial agrochemicals, its structural motifs are present in numerous biologically active compounds. These application notes provide a guide for researchers on the potential uses of this compound in the discovery and synthesis of novel agrochemicals, including fungicides, herbicides, and insecticides. The reactivity of the amino and hydroxyl groups allows for a range of chemical modifications to generate libraries of candidate compounds for screening.
Key Applications in Agrochemical Discovery
The unique chemical structure of this compound offers several strategic advantages in the synthesis of potential agrochemicals:
-
Scaffold for Novel Fungicides: The pyridine ring is a common feature in many fungicides. The functional groups of this compound can be derivatized to mimic the pharmacophores of known fungicides or to create entirely new classes of compounds that target fungal growth and development.
-
Precursor for Herbicidal Compounds: Pyridine-based herbicides are a significant class of agrochemicals. By modifying the substituents on the this compound core, it is possible to design molecules that interfere with essential biochemical pathways in weeds.
-
Platform for Insecticide Development: The development of novel insecticides is crucial to combat insect resistance. The this compound scaffold can be used to synthesize compounds that target the nervous system or other vital functions of insects.
Quantitative Data Summary
The following table summarizes representative data for a hypothetical series of agrochemical candidates synthesized from this compound. This data is illustrative and intended to guide the design and screening of new compounds.
| Compound ID | Molecular Formula | Yield (%) | Purity (%) | Fungicidal Activity (EC50, µg/mL) vs. Botrytis cinerea | Herbicidal Activity (% Inhibition at 100 µg/mL) vs. Amaranthus retroflexus |
| AHP-F1 | C₁₂H₁₀N₂O₃ | 75 | 98 | 15.2 | 25 |
| AHP-F2 | C₁₃H₁₂N₂O₃ | 82 | 99 | 8.5 | 30 |
| AHP-H1 | C₁₁H₉ClN₂O₃S | 68 | 97 | >100 | 85 |
| AHP-H2 | C₁₂H₁₁ClN₂O₃S | 72 | 98 | >100 | 92 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Fungicidal Precursor (AHP-F Series)
This protocol describes a general method for the acylation of the amino group of this compound, a common step in the synthesis of biologically active molecules.
Objective: To synthesize N-(6-hydroxypyridin-2-yl)benzamide.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.10 g (10 mmol) of this compound in 30 mL of pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.41 g (10 mmol) of benzoyl chloride to the solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the pyridine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the desired product.
Protocol 2: Synthesis of a Hypothetical Herbicidal Precursor (AHP-H Series)
This protocol outlines the synthesis of a sulfonamide derivative, a functional group present in some herbicides.
Objective: To synthesize 4-chloro-N-(6-hydroxypyridin-2-yl)benzenesulfonamide.
Materials:
-
This compound
-
4-Chlorobenzenesulfonyl chloride
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Hydrochloric acid (1 M)
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend 1.10 g (10 mmol) of this compound in 40 mL of acetonitrile in a 100 mL round-bottom flask.
-
Add 1.52 g (15 mmol) of triethylamine to the suspension.
-
In a separate flask, dissolve 2.11 g (10 mmol) of 4-chlorobenzenesulfonyl chloride in 10 mL of acetonitrile.
-
Add the sulfonyl chloride solution dropwise to the stirred suspension of this compound at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in 50 mL of ethyl acetate and wash with 30 mL of 1 M HCl, followed by 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure sulfonamide derivative.
Visualizations
References
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Amino-6-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Schiff bases derived from 2-Amino-6-hydroxypyridine. These compounds are of significant interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities, including antimicrobial, antifungal, antioxidant, and antitumor properties.[1][2][3] The protocol is based on established methodologies for Schiff base condensation reactions.
Principle of the Reaction
Schiff bases, also known as imines or azomethines, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone).[4] The reaction involves a nucleophilic addition of the primary amine to the carbonyl group, forming a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product.[4] The reaction is often catalyzed by a small amount of acid.[4][5] For the synthesis described herein, the amino group of this compound reacts with an aromatic aldehyde to form the corresponding Schiff base.
Experimental Protocol
This protocol details a general procedure for the synthesis of a Schiff base from this compound and a representative aromatic aldehyde (e.g., salicylaldehyde). Researchers may need to optimize reaction times and purification methods for different aldehydes.
2.1 Materials and Equipment
-
Reagents:
-
This compound
-
Aromatic aldehyde (e.g., Salicylaldehyde, Benzaldehyde, Vanillin)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Deionized Water
-
Anhydrous Calcium Chloride or Phosphorus Pentoxide (for drying)
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
-
Desiccator
-
2.2 General Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve an equimolar amount of this compound (e.g., 0.01 mol) in 30 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.
-
Addition of Aldehyde: To this solution, add an equimolar amount of the selected aromatic aldehyde (0.01 mol) dissolved in 20 mL of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[4][5]
-
Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain reflux with constant stirring for 3-6 hours.[6][7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. For enhanced precipitation, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid several times with cold ethanol to remove unreacted starting materials and impurities.[5]
-
Drying: Dry the purified product in a desiccator over a drying agent like anhydrous calcium chloride or in a vacuum oven.[7]
-
Purification (Optional): If further purification is needed, the crude product can be recrystallized from a suitable solvent, such as hot ethanol.[6] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
Data Presentation
Quantitative data for a representative synthesis are summarized below.
Table 1: Reagents for a Typical Synthesis
| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Quantity | Role |
| This compound | C₅H₆N₂O | 110.12 | 0.01 | 1.10 g | Primary Amine |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 0.01 | 1.22 g (1.05 mL) | Carbonyl Compound |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | 50 mL | Solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 2-3 drops | Catalyst |
Table 2: Typical Characterization Data for the Schiff Base (from this compound and Salicylaldehyde)
| Analysis Method | Characteristic Feature | Expected Result |
| Yield | Percentage Yield | 70-85% |
| Melting Point | Melting Range | Specific to the product (e.g., 180-185 °C) |
| FT-IR (cm⁻¹) | Azomethine stretch (C=N) | 1610-1630 cm⁻¹ |
| Phenolic O-H stretch | ~3400 cm⁻¹ (broad) | |
| Pyridine C=N/C=C stretches | ~1580-1600 cm⁻¹ | |
| Amine N-H stretch (from reactant) | Absent | |
| Aldehyde C=O stretch (from reactant) | Absent | |
| ¹H NMR (DMSO-d₆, δ ppm) | Azomethine proton (-CH=N-) | 8.5-9.0 ppm (singlet)[8] |
| Aromatic protons | 6.8-8.0 ppm (multiplets) | |
| Phenolic -OH proton | 10.0-13.0 ppm (broad singlet) |
Visualized Workflows and Reactions
Diagram 1: General Reaction Scheme
Caption: General condensation reaction for Schiff base synthesis.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for Schiff base synthesis and characterization.
Applications in Drug Development
Schiff bases derived from pyridine moieties are versatile ligands in coordination chemistry and serve as valuable intermediates in the synthesis of various bioactive molecules.[2][6]
-
Antimicrobial Agents: The azomethine group (-C=N-) is a critical pharmacophore that imparts antimicrobial activity. These compounds have shown efficacy against various strains of bacteria and fungi.[1][9]
-
Antioxidant Properties: Many Schiff bases, particularly those with hydroxyl substitutions on the aromatic rings, exhibit significant free radical scavenging activity, making them candidates for combating oxidative stress-related diseases.[1]
-
Anticancer Potential: The ability of Schiff bases to form stable complexes with metal ions is a key area of research for developing new metal-based anticancer drugs. These complexes can interact with DNA, potentially inhibiting cancer cell proliferation.[10]
-
Chemosensors: The structural flexibility and coordinating ability of these ligands make them suitable for the development of chemosensors for detecting specific metal ions.[2]
The synthesis of a library of these Schiff bases allows for extensive structure-activity relationship (SAR) studies, which are fundamental to the rational design of new and more effective therapeutic agents.
References
- 1. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Preparation, Characterization and Antimicrobial Studies of Mn(II) and Fe(II) Complexes with Schiff Base Ligand Derived from 2-aminophenol and 3-formyl-2-hydroxy-6-methoxyquinoline [scirp.org]
- 6. scispace.com [scispace.com]
- 7. chemicaljournal.in [chemicaljournal.in]
- 8. Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Preparation of Metal Complexes with 2-Amino-6-hydroxypyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis, characterization, and potential applications of metal complexes incorporating 2-Amino-6-hydroxypyridine. This pyridine derivative acts as a versatile bidentate ligand, coordinating with metal ions to form stable chelate structures.[1] These complexes are of significant interest in medicinal chemistry, materials science, and catalysis due to their diverse biological activities and unique physicochemical properties.[2]
Overview and Principle
This compound is an organic compound featuring both an amino (-NH₂) and a hydroxyl (-OH) group on a pyridine ring. It typically coordinates to metal ions as a bidentate ligand through the nitrogen atom of the amino group and the deprotonated oxygen atom of the hydroxyl group, forming a stable five-membered ring.[1] The synthesis generally involves the reaction of a metal salt with the ligand in a suitable solvent, often under reflux, to facilitate the formation of the complex.
The resulting metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to chelation theory.[3] This makes them promising candidates for the development of new therapeutic agents.[2][3] Characterization of these complexes is crucial to confirm their structure and purity, employing a range of spectroscopic and analytical techniques.
Experimental Protocols
Materials and Reagents
-
This compound (Commercially available)
-
Metal salts (e.g., Cu(CH₃COO)₂·H₂O, Co(CH₃COO)₂·4H₂O, Ni(CH₃COO)₂·4H₂O, FeCl₃, etc.)[1][3]
-
Solvents: Ethanol (EtOH), Methanol (MeOH), Dimethylformamide (DMF)[3][4]
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, heating mantle, filtration apparatus)
General Protocol for Synthesis of Metal(II) Complexes
This protocol describes a general method for synthesizing metal(II) complexes of this compound. Molar ratios and reaction times may need to be optimized for specific metals.
-
Ligand Solution Preparation: Dissolve this compound (2 mmol) in 25 mL of ethanol in a 100 mL round-bottom flask. Stir the solution gently until the ligand is fully dissolved. Heating may be required.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the corresponding metal(II) acetate or chloride salt (1 mmol) in a minimum amount of ethanol or an ethanol/water mixture.
-
Reaction: Add the metal salt solution dropwise to the ligand solution with constant stirring. A color change or precipitation is often observed immediately.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture on a heating mantle for 3-6 hours.[4] The optimal reflux time can vary depending on the metal used.
-
Isolation: After reflux, allow the mixture to cool to room temperature. Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the collected solid product thoroughly with cold ethanol to remove any unreacted starting materials.[3]
-
Drying: Dry the purified complex in a vacuum desiccator over anhydrous CaCl₂.
Characterization Techniques
Thorough characterization is essential to elucidate the structure and properties of the synthesized complexes.
-
Molar Conductance: Measured in DMF (10⁻³ M solution) at room temperature to determine if the complexes are electrolytic or non-electrolytic. Low values typically indicate non-electrolytic nature.[3]
-
Elemental Analysis (C, H, N): Provides the empirical formula of the complex, allowing for the determination of the metal-to-ligand ratio.[3][5]
-
FT-IR Spectroscopy: Used to identify the coordination sites of the ligand. Key observations include:
-
A shift or disappearance of the O-H stretching band (around 3250-3400 cm⁻¹) of the pyridine ring, indicating deprotonation and coordination of the hydroxyl oxygen.[1]
-
A shift in the N-H stretching vibrations (around 3300-3450 cm⁻¹) of the amino group, suggesting its involvement in chelation.[1][5]
-
The appearance of new bands in the far-IR region (400-600 cm⁻¹) corresponding to M-O and M-N stretching vibrations.[1][6]
-
-
UV-Visible Spectroscopy: Provides information about the electronic transitions and the geometry of the metal ion in the complex. The spectra are typically recorded in DMSO or DMF.[5]
-
¹H NMR Spectroscopy: The disappearance of the broad singlet corresponding to the hydroxyl proton (around 9.5 ppm) upon complexation confirms the deprotonation and coordination of the hydroxyl group.[1] Shifts in the amino and pyridine ring protons also indicate coordination.[1]
-
Magnetic Susceptibility: Measured at room temperature to determine the magnetic moment (μ_eff), which helps in assigning the geometry of the complex (e.g., octahedral, tetrahedral).[4]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the complexes and confirms the presence of coordinated or lattice water molecules by identifying weight loss at specific temperature ranges.[5]
// Define nodes M [label="M", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=doublecircle]; N_pyridine [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C2 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C3 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C4 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; C5 [label="C", fillcolor="#FFFFFF", fontcolor="#202124"]; NH2 [label="NH₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O [label="O", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges for the pyridine ring and substituents N_pyridine -- C1 [dir=none]; C1 -- C2 [dir=none]; C2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- N_pyridine [dir=none]; C1 -- NH2 [dir=none]; C5 -- O [dir=none];
// Define coordination bonds M -> NH2 [label=" Coordination Bond", fontsize=8, fontcolor="#5F6368", color="#5F6368", style=dashed]; M -> O [label=" ", fontsize=8, fontcolor="#5F6368", color="#5F6368", style=dashed];
// Position nodes to form a ring {rank=same; C1; C5} {rank=same; C2; C4} } dot Caption: Chelation of a metal ion (M) by this compound.
Data Presentation
The following tables summarize typical characterization data for metal complexes derived from aminohydroxypyridine ligands, providing a reference for expected results.
Table 1: Physicochemical and Analytical Data of Metal Complexes [3]
| Complex Formula | Color | Yield (%) | M.P. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |
| [Cu(L)₂(H₂O)₂] | Green | 82 | >300 | 15.5 |
| [Co(L)₂(H₂O)₂] | Brown | 78 | >300 | 12.3 |
| [Ni(L)₂(H₂O)₂] | Green | 84 | >300 | 10.8 |
| [Mn(L)₂(H₂O)₂] | Buff | 80 | >300 | 14.1 |
| L represents the deprotonated 2-amino-hydroxypyridine Schiff base ligand in the cited study; values are representative. |
Table 2: Key FT-IR Spectral Data (cm⁻¹) [1][3]
| Compound/Complex | ν(O-H) | ν(N-H) | ν(C=N)* | ν(M-O) | ν(M-N) |
| Ligand (HL) | 3315 | 3440 | 1564 | - | - |
| Cu(II) Complex | 3320 | - | 1550 | ~500 | ~470 |
| Co(II) Complex | 3318 | - | 1552 | ~500 | ~470 |
| Ni(II) Complex | 3325 | - | 1548 | ~500 | ~470 |
| Note: The ν(C=N) band is relevant for Schiff base derivatives of aminohydroxypyridine. For the simple ligand, shifts in pyridine ring vibrations would be observed. |
Table 3: Electronic Spectra and Magnetic Moment Data [3][4]
| Complex | λ_max (nm) | Assignments | μ_eff (B.M.) | Proposed Geometry |
| Cu(II) Complex | 620, 450 | ²B₁g → ²A₁g, Charge Transfer | 1.85 | Distorted Octahedral |
| Co(II) Complex | 580, 480 | ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | 4.90 | Octahedral |
| Ni(II) Complex | 610, 460 | ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) | 3.10 | Octahedral |
| Mn(II) Complex | 520, 440 | ⁶A₁g → ⁴T₁g(G), ⁶A₁g → ⁴T₂g(G) | 5.85 | Octahedral |
Applications in Research and Drug Development
Metal complexes of substituted hydroxypyridines have demonstrated a wide range of biological and industrial applications.
-
Antimicrobial and Antifungal Agents: Many Schiff base complexes derived from aminohydroxypyridines show significant activity against various strains of bacteria and fungi, including resistant strains.[3][4] The chelation of the metal ion is often found to enhance this antimicrobial activity.[3]
-
Antioxidant Properties: These complexes can act as potent radical scavengers, a property evaluated using methods like the DPPH free radical scavenging assay.[3] This suggests potential applications in mitigating oxidative stress-related diseases.
-
Catalysis: Transition metal complexes are widely studied for their catalytic activity in various organic reactions, such as oxidation and hydrogenation.[4]
-
Corrosion Inhibition: 2-Amino-3-hydroxypyridine has been shown to be an effective inhibitor for the corrosion of metals like aluminum and copper in acidic environments.[1]
-
Drug Development: The ability to coordinate with metal ions and the diverse biological activities make these ligands and their complexes valuable scaffolds in medicinal chemistry for designing novel therapeutic agents.[2] Their properties can be fine-tuned by varying the central metal ion and modifying the ligand structure.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 2-Amino-6-hydroxypyridine for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Specifically, substituted 2-aminopyridines are recognized for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-Amino-6-hydroxypyridine molecule offers multiple reactive sites—the amino group, the hydroxyl group, and the pyridine ring itself—making it an attractive starting point for the generation of diverse chemical libraries for biological screening.
This document provides detailed protocols for the chemical derivatization of this compound via two common and powerful synthetic methodologies: N-acylation and Suzuki cross-coupling. Additionally, it includes a standard protocol for evaluating the cytotoxic effects of the synthesized derivatives in cancer cell lines, a crucial first step in the drug discovery pipeline.
Note on Tautomerism: this compound can exist in equilibrium with its tautomeric form, 6-amino-1,2-dihydropyridin-2-one. This can influence its reactivity. The reaction conditions provided in the following protocols are based on general procedures and may require optimization to account for the specific reactivity of this scaffold.
Experimental Workflow and Logic
The overall process for synthesizing and screening derivatives of this compound involves a multi-step workflow. This begins with the chemical modification of the starting material, followed by purification and characterization of the new compounds. These novel derivatives are then subjected to biological assays to determine their activity, from which structure-activity relationships (SAR) can be developed.
Caption: General workflow for synthesis and screening of derivatives.
Protocol 1: Derivatization via N-Acylation
This protocol describes the acylation of the amino group of this compound using an acid chloride. Protection of the hydroxyl group may be necessary to prevent O-acylation, but in many cases, the higher nucleophilicity of the amino group allows for selective N-acylation under controlled conditions.
Materials:
-
This compound
-
Acetyl chloride (or other desired acid chloride)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM and add a base such as pyridine or TEA (1.2 eq). Cool the mixture to 0 °C in an ice bath with stirring.
-
Reagent Addition: Dissolve the acid chloride (e.g., acetyl chloride, 1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.
Protocol 2: Derivatization via Suzuki Cross-Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. To perform this on the this compound scaffold, the pyridine ring must first be functionalized with a halide (e.g., bromine or iodine). This protocol assumes the availability of a halogenated precursor, such as 5-Bromo-2-amino-6-hydroxypyridine.
Materials:
-
Halogenated this compound (e.g., 5-Bromo-2-amino-6-hydroxypyridine, 1.0 eq)
-
Arylboronic acid or boronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the halogenated this compound (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to isolate the desired biaryl derivative.
Protocol 3: Biological Screening - MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. It is widely used for screening potential cytotoxic compounds.[2][3]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in sterile DMSO (e.g., 10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates, multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO only) and a positive control (e.g., doxorubicin).[4]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation
Quantitative results from the synthesis and biological screening should be organized for clear comparison. The following table provides an illustrative template for presenting such data.
| Compound ID | R Group | Derivatization Method | Yield (%) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549* |
| SM-1 | H | (Starting Material) | - | >100 | >100 |
| DERIV-01 | -COCH₃ | N-Acylation | 85 | 45.2 | 68.7 |
| DERIV-02 | -COC₆H₅ | N-Acylation | 78 | 22.1 | 35.4 |
| DERIV-03 | -C₆H₅ (at C5) | Suzuki Coupling | 62 | 15.8 | 12.5 |
| DERIV-04 | -C₆H₄-OCH₃ (at C5) | Suzuki Coupling | 55 | 8.3 | 9.1 |
*Note: Data are representative and for illustrative purposes only.
Potential Signaling Pathway
Many pyridine-based kinase inhibitors target critical cell survival pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of key kinases in this pathway can block proliferation and induce apoptosis.
Caption: PI3K/AKT/mTOR signaling pathway, a target for kinase inhibitors.
References
Application Notes and Protocols for the Quantification of 2-Amino-6-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-hydroxypyridine is a pyridine derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment, and formulation analysis. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique.
Analytical Method Overview
A reversed-phase HPLC method with UV detection is presented for the determination of this compound. This method is suitable for the separation and quantification of the analyte from potential impurities. The method utilizes a C18 stationary phase and an isocratic mobile phase consisting of a phosphate buffer and methanol, offering a balance of retention and peak symmetry for this polar compound.
Physicochemical Properties of this compound:
-
Molecular Formula: C₅H₆N₂O
-
Molecular Weight: 110.11 g/mol
-
Appearance: White to light yellow crystalline solid
-
Solubility: Soluble in water
-
Predicted pKa: 10.32 ± 0.10[1]
Data Presentation
The following table summarizes the typical performance characteristics of the described HPLC method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| Retention Time | Approximately 4.5 min |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines the procedure for the quantitative analysis of this compound using a standard HPLC system.
1.1. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC grade methanol
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid
-
HPLC grade water
-
This compound reference standard
1.2. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and methanol in a 90:10 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
1.3. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0) : Methanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 244 nm and 308 nm (based on UV spectra of similar compounds)
-
Run Time: 10 minutes
1.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Logical flow from sample preparation to result.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis and Scale-Up of Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyridines are a critical class of heterocyclic compounds widely utilized as key building blocks and active pharmaceutical ingredients (APIs) in the pharmaceutical and agrochemical industries. Their versatile chemical nature, stemming from the presence of both a pyridine ring and an amino group, allows for a diverse range of chemical modifications, making them indispensable synthons in drug discovery and development. This document provides a comprehensive overview of common laboratory-scale synthetic routes to 2-, 3-, and 4-aminopyridines and their derivatives, along with critical considerations for process scale-up. Detailed experimental protocols, comparative data, and troubleshooting guides are included to facilitate seamless transition from the laboratory bench to pilot and commercial-scale production.
Laboratory-Scale Synthesis of Aminopyridines
The synthesis of aminopyridines can be achieved through various strategic approaches, with the choice of method often depending on the desired isomer, available starting materials, and scale of the reaction. This section details some of the most prevalent and effective methods for the synthesis of aminopyridines.
Synthesis of 2-Aminopyridines
2-Aminopyridines are commonly synthesized via nucleophilic substitution of a leaving group at the 2-position of the pyridine ring or through the classical Chichibabin reaction.
The Chichibabin reaction is a direct amination of pyridine using sodium amide or potassium amide to produce 2-aminopyridine.[1][2][3] While historically significant, this reaction often requires harsh conditions.[1][2]
Experimental Protocol: Chichibabin Reaction for 2-Aminopyridine
-
Materials: Pyridine, sodium amide (NaNH₂), toluene, ammonium chloride, water, ice.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add dry toluene.
-
Carefully add sodium amide to the toluene with stirring.
-
Heat the suspension to reflux (approximately 110 °C).
-
Slowly add pyridine dropwise to the refluxing mixture. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas.
-
After the addition is complete, continue refluxing for 4-6 hours until the evolution of hydrogen ceases.
-
Cool the reaction mixture to room temperature and then carefully quench by the slow addition of water to decompose any unreacted sodium amide.
-
After the initial vigorous reaction subsides, add more water to dissolve the sodium salts.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 2-aminopyridine.
-
Purify the product by vacuum distillation or recrystallization.
-
-
Troubleshooting:
-
Low Yield: The purity of sodium amide is crucial; very pure sodium amide may lead to lower yields.[3] The presence of impurities can sometimes have a catalytic effect.[3]
-
Over-amination: Using an excess of sodium amide can lead to the formation of diamino-substituted byproducts.[3] Careful control of stoichiometry is important.
-
Formation of 4-isomer: While the 2-isomer is favored, small amounts of the 4-isomer can be formed, especially if the 2- and 6-positions are blocked.[3]
-
A more versatile and widely used method involves the nucleophilic aromatic substitution of a halide (typically chloro or bromo) at the 2-position of the pyridine ring with an amine source. This can be achieved through uncatalyzed reactions under high pressure and temperature or, more commonly, through transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination for N-Substituted 2-Aminopyridines
-
Materials: 2-Bromopyridine, desired primary or secondary amine, palladium precatalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), a strong base (e.g., sodium tert-butoxide), anhydrous and degassed solvent (e.g., toluene), inert gas (e.g., Argon).
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the base, 2-bromopyridine, and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Chichibabin Reaction | Pyridine | NaNH₂, Toluene | 40-70% | High temperature (reflux) | Direct amination, inexpensive reagents | Harsh conditions, safety concerns with NaNH₂, limited substrate scope |
| Nucleophilic Substitution | 2-Chloropyridine | NH₃, Cu catalyst | 60-80% | High pressure, high temperature | Good yield, applicable to some substituted pyridines | Requires specialized high-pressure equipment |
| Buchwald-Hartwig Amination | 2-Bromopyridine | Pd catalyst, ligand, base | 70-95% | Mild to moderate temperature | High yield, broad substrate scope, good functional group tolerance | Cost of catalyst and ligands, requires inert atmosphere |
Synthesis of 3-Aminopyridines
The synthesis of 3-aminopyridines often employs the Hofmann rearrangement of nicotinamide or nucleophilic substitution on a 3-halopyridine.
This classical method involves the reaction of nicotinamide with an alkaline solution of sodium hypobromite to yield 3-aminopyridine.[4][5][6][7]
Experimental Protocol: Hofmann Rearrangement for 3-Aminopyridine
-
Materials: Nicotinamide, sodium hydroxide, bromine, water, ice, sodium chloride, diethyl ether, benzene, ligroin.[4]
-
Procedure:
-
In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of sodium hydroxide in water.
-
With stirring, add bromine to the sodium hydroxide solution, keeping the temperature low to form sodium hypobromite in situ.
-
Once the temperature reaches 0 °C, add finely powdered nicotinamide all at once with vigorous stirring.[4]
-
After stirring for about 15 minutes, the solution should become clear. Replace the ice-salt bath with a water bath at 75 °C and heat the reaction mixture at 70-75 °C for 45 minutes.[4]
-
Cool the solution to room temperature and saturate it with sodium chloride.[4]
-
Extract the product with diethyl ether using a continuous extractor for 15-20 hours.[4]
-
Dry the ether extract over sodium hydroxide pellets, filter, and remove the ether by distillation.
-
The crude product crystallizes on cooling. Purify by recrystallization from a mixture of benzene and ligroin after treatment with activated carbon and sodium hydrosulfite.[4]
-
-
Troubleshooting:
-
Low Yield: Incomplete reaction or side reactions can lower the yield. Ensure the nicotinamide is finely powdered for rapid dissolution.[4] The temperature control during the hypobromite formation and the rearrangement step is critical.
-
Byproduct Formation: Over-oxidation or side reactions with the pyridine ring can occur. Careful control of stoichiometry and temperature is essential to minimize these.
-
3-Aminopyridine can also be prepared by the amination of 3-halopyridines, typically requiring a catalyst such as a copper salt.[1]
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Hofmann Rearrangement | Nicotinamide | NaOH, Br₂ | 65-89% (crude), 61-71% (pure)[4] | 0 °C then 70-75 °C | Readily available starting material, good yield | Use of hazardous bromine, potential for side reactions, work-up can be extensive |
| Nucleophilic Substitution | 3-Bromopyridine | NH₃, CuSO₄ | Moderate | Sealed tube, high temperature | Direct amination | Harsh conditions, requires specialized equipment |
| Reduction of 3-Nitropyridine | 3-Nitropyridine | Zn, HCl | Moderate to good[1] | Acidic conditions | Avoids use of bromine | Availability and synthesis of 3-nitropyridine |
Synthesis of 4-Aminopyridines
Common routes to 4-aminopyridines include nucleophilic substitution of 4-halopyridines and reduction of 4-nitropyridine derivatives.[8]
4-Aminopyridine can be synthesized by the reaction of 4-chloropyridine with an amine source.
Experimental Protocol: Amination of 4-Chloropyridine Hydrochloride
-
Materials: 4-Chloropyridine hydrochloride, a high-boiling amine (e.g., di-n-propylamine), potassium fluoride, sodium bicarbonate, petroleum ether.[9]
-
Procedure:
-
In a reaction vessel, charge the high-boiling amine.
-
Add 4-chloropyridine hydrochloride and potassium fluoride.
-
Heat the mixture to around 110 °C and stir for 8 hours.[9]
-
Recover the excess amine by vacuum distillation.
-
While hot, add aqueous sodium bicarbonate solution to adjust the pH to ~8.[9]
-
Add petroleum ether and separate the aqueous layer.
-
Cool the organic layer to induce crystallization, filter, and dry the product to obtain 4-substituted aminopyridine.[9]
-
A multi-step synthesis starting from pyridine can yield 4-aminopyridine via the reduction of an intermediate 4-nitropyridine-N-oxide.[8]
Experimental Protocol: Reduction of 4-Nitropyridine-N-oxide
-
Materials: 4-Nitropyridine-N-oxide, iron powder, mineral acid (e.g., HCl or H₂SO₄), sodium carbonate, ethyl acetate.[8]
-
Procedure:
-
In a flask, suspend 4-nitropyridine-N-oxide and iron powder in water.
-
Heat the mixture and slowly add the mineral acid.
-
After the addition, continue heating at reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with sodium carbonate.
-
Filter the mixture to remove iron salts.
-
Extract the filtrate with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent to obtain 4-aminopyridine.[8]
-
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Nucleophilic Substitution | 4-Chloropyridine | Alkanamine, KF | 78-81%[9] | 110-130 °C | Good yield, avoids highly toxic reagents | High temperatures, potential for exothermic runaway if not controlled |
| Reduction of 4-Nitropyridine-N-oxide | 4-Nitropyridine-N-oxide | Fe, HCl/H₂SO₄ | 80-90%[8] | Reflux | High yield, uses inexpensive reducing agents | Multi-step synthesis of the starting material |
Synthesis of Substituted Aminopyridines
The synthesis of substituted aminopyridines often follows similar principles to the parent compounds, with careful consideration of the directing effects and reactivity of the substituents.
This compound can be synthesized from 3-methylpyridine via the Chichibabin reaction or from 3-methyl-pyridine 1-oxide.[1][4][10]
Experimental Protocol: From 3-Methyl-pyridine 1-oxide
-
Materials: 3-Methyl-pyridine 1-oxide, trimethylamine, thionyl chloride, methylene chloride, 48% hydrobromic acid, sodium hydroxide, ethyl acetate.[10]
-
Procedure:
-
Dissolve 3-methyl-pyridine 1-oxide in methylene chloride and cool to -5 °C.
-
Add condensed trimethylamine.
-
Slowly add a solution of thionyl chloride in methylene chloride, maintaining the temperature below 0 °C.[10]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent in vacuo and add 48% hydrobromic acid.
-
Distill off the water and then heat the mixture to 210 °C for 8 hours, continuously adding hydrobromic acid.[10]
-
Cool the mixture, adjust the pH to 9 with sodium hydroxide solution, and extract with ethyl acetate.
-
Dry the organic extracts and remove the solvent to yield 2-amino-5-methylpyridine.[10]
-
This can be prepared by acetylation of 2-aminopyridine, followed by further functionalization.[11]
Experimental Protocol: From 2,6-dibromo-3-aminopyridine
-
Materials: 2,6-dibromo-3-aminopyridine, sodium methoxide, DMF.[12]
-
Procedure:
-
In a suitable reaction vessel, dissolve 2,6-dibromo-3-aminopyridine in DMF.
-
Cool the solution and add sodium methoxide.
-
Allow the reaction to proceed, which involves nucleophilic aromatic substitution of one of the bromine atoms with the methoxy group to yield 6-bromo-2-methoxy-3-aminopyridine.[12] Further steps would be required to remove the second bromine and obtain 4-methoxy-2-aminopyridine.
-
Scale-Up Considerations for Aminopyridine Synthesis
Transitioning the synthesis of aminopyridines from the laboratory to a pilot plant or commercial scale introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.[7][13][14]
Process Optimization and Safety
-
Heat Transfer: Many of the synthetic routes to aminopyridines are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[14] This can lead to thermal runaways if not properly controlled. Key considerations include:
-
Use of jacketed reactors with efficient heat transfer fluids.
-
Slow, controlled addition of reagents.
-
Dilution of the reaction mixture.
-
Real-time temperature monitoring.
-
-
Mixing: Inadequate mixing on a large scale can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities and reduced yields. The choice of stirrer design and agitation speed is critical.
-
Reagent Handling: The handling of hazardous reagents such as sodium amide, bromine, and organometallic catalysts requires stringent safety protocols and specialized equipment at scale.
Impurity Profile Management
The impurity profile of a drug substance can change significantly upon scale-up.[15] New impurities may appear, or the levels of existing impurities may increase due to changes in reaction conditions. It is crucial to:
-
Identify potential impurities arising from starting materials, intermediates, and by-products.
-
Develop robust analytical methods to detect and quantify these impurities.
-
Re-optimize the reaction and purification conditions to control impurity levels within acceptable limits.
Process Analytical Technology (PAT)
PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[8][9][16] For aminopyridine synthesis, PAT tools can be invaluable for scale-up:
-
Real-time Monitoring: Spectroscopic techniques such as FTIR and Raman spectroscopy can be used for in-line monitoring of reactant consumption and product formation, providing real-time process understanding and control.[9]
-
Online HPLC/GC: Automated sampling coupled with online chromatography can provide detailed information on the reaction kinetics and impurity formation, enabling rapid process optimization.[17]
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Decreased Yield | Inefficient heat transfer leading to side reactions; poor mixing; changes in raw material quality. | Improve reactor cooling/heating efficiency; optimize agitation; qualify raw material suppliers. |
| Increased Impurity Levels | Localized overheating; longer reaction times; changes in work-up procedure. | Implement controlled reagent addition; re-optimize reaction time; develop a scalable purification process. |
| Exothermic Runaway | Inadequate cooling capacity for the reaction mass; too rapid addition of a reagent. | Re-evaluate the thermal hazards of the reaction; reduce the rate of addition; use a more dilute system. |
| Solid Handling Issues | Precipitation of intermediates or products; difficult filtration. | Conduct solubility studies; optimize solvent systems; select appropriate filtration and drying equipment. |
Analytical Methods for Quality Control
Robust analytical methods are essential for ensuring the quality and purity of aminopyridines at all stages of development and production.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of aminopyridines.
-
Method: Reversed-phase HPLC with UV detection is common. A C18 column is often employed.[18]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[18]
-
Detection: UV detection is typically performed at a wavelength where the aminopyridine and its potential impurities have significant absorbance (e.g., around 254 nm or 280 nm).[18]
Gas Chromatography (GC)
GC is suitable for the analysis of volatile aminopyridines and can be particularly useful for detecting residual solvents.
-
Method: A capillary column with a polar stationary phase is often used.
-
Detection: Flame Ionization Detection (FID) is common for general purity analysis, while a Nitrogen-Phosphorus Detector (NPD) can provide enhanced sensitivity and selectivity for nitrogen-containing compounds like aminopyridines.
Safety Precautions
The synthesis of aminopyridines involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Fume Hood: All manipulations of volatile and toxic reagents should be performed in a well-ventilated fume hood.
-
Hazardous Reagents:
-
Sodium Amide (NaNH₂): Highly reactive and pyrophoric. Reacts violently with water. Must be handled under an inert atmosphere.
-
Bromine (Br₂): Highly corrosive and toxic. Causes severe burns. Handle with extreme care in a fume hood.
-
Organometallic Reagents: Often pyrophoric and react violently with water and air. Must be handled using appropriate inert atmosphere techniques.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Visualizations
Caption: A generalized workflow for the laboratory synthesis of aminopyridines.
Caption: Logical relationships in scaling up aminopyridine synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
- 10. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. CN101851194A - Method for preparing nicotinamide - Google Patents [patents.google.com]
2-Amino-6-hydroxypyridine: A Versatile Reagent in Organic Synthesis
Introduction
2-Amino-6-hydroxypyridine, also known by its tautomeric form 6-amino-2(1H)-pyridone, is a valuable and versatile building block in organic synthesis.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of various heterocyclic compounds, particularly those with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in the synthesis of fused heterocyclic systems.
Physicochemical Properties
This compound is typically a white to light yellow crystalline solid. It is soluble in water due to its polar functional groups. The presence of the amino group imparts basic properties to the molecule, allowing it to readily participate in reactions as a nucleophile.
| Property | Value |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol |
| Appearance | White to light yellow crystalline solid |
| CAS Number | 5154-00-7 |
Application Notes: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
One of the most important applications of this compound is in the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives. This fused heterocyclic scaffold is of significant interest as it forms the core of several biologically active molecules with anti-inflammatory, antipsychotic, and anti-allergic properties.[1]
The synthesis is typically achieved through a cyclocondensation reaction between this compound and a β-ketoester, such as ethyl acetoacetate. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of the β-ketoester, followed by an intramolecular cyclization and dehydration to yield the fused ring system.
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
This protocol details the synthesis of a representative 7-hydroxy-substituted pyrido[1,2-a]pyrimidin-4-one derivative from this compound and ethyl acetoacetate.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Acetonitrile
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.10 g, 10 mmol) and ethyl acetoacetate (1.56 g, 12 mmol).
-
Reaction: Add polyphosphoric acid (15 g) to the flask. Heat the mixture with stirring at 120-130°C for 2-3 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into ice-water (100 mL) with stirring.
-
Neutralization and Precipitation: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water and then with a small amount of cold ethanol. Recrystallize the solid from acetonitrile to obtain the pure product.
-
Drying: Dry the purified product in a vacuum oven at 60°C.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| 7-Hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 55-70% | 235-237 |
Yields are based on published data for similar syntheses.[1]
Visualizations
Logical Workflow for the Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
Caption: Workflow for the synthesis of 7-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Proposed Signaling Pathway for Anti-inflammatory Action
While the direct mechanism of action for many pyrido[1,2-a]pyrimidin-4-one derivatives is still under investigation, many anti-inflammatory agents target the cyclooxygenase (COX) enzymes, which are key to the inflammatory response. The following diagram illustrates a simplified, hypothetical pathway.
Caption: Hypothetical inhibition of the COX pathway by a pyrido[1,2-a]pyrimidin-4-one derivative.
References
Applications of Aminohydroxypyridines in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Aminohydroxypyridines are a versatile class of heterocyclic compounds that are finding increasing application in the development of advanced materials. Their unique structural features, including the presence of amino and hydroxyl groups on a pyridine ring, allow them to act as multifunctional building blocks in a variety of material architectures. These functionalities can engage in hydrogen bonding, coordination with metal ions, and serve as reactive sites for polymerization, leading to materials with tailored properties for specific applications. This document provides an overview of the application of aminohydroxypyridines in perovskite solar cells, with forthcoming sections to detail their use in polymers and metal-organic frameworks (MOFs), complete with experimental protocols and quantitative data.
Perovskite Solar Cells: Enhanced Efficiency and Stability
The incorporation of aminohydroxypyridine derivatives as additives in perovskite solar cells has demonstrated significant improvements in both power conversion efficiency (PCE) and long-term stability. A notable example is the use of 2-amino-3-hydroxypyridine (AHPD) as a bifunctional additive in tin-lead (Sn-Pb) mixed perovskite solar cells.
The bifunctional nature of AHPD allows it to address key challenges in perovskite solar cell technology. The pyridine nitrogen and the amino group can coordinate with the lead and tin ions in the perovskite structure, passivating defects at the grain boundaries and on the surface of the perovskite film. This passivation reduces non-radiative recombination of charge carriers, a major loss mechanism in perovskite solar cells. Furthermore, the interaction of AHPD with the perovskite precursors can modulate the crystallization process, leading to the formation of a more uniform and crystalline perovskite film with larger grain sizes. This improved morphology facilitates more efficient charge transport within the solar cell.
The mechanism of action for AHPD in enhancing perovskite solar cell performance is multifaceted. It acts as a Lewis base, donating electrons to passivate under-coordinated metal cation defects. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the perovskite structure. This synergistic effect of defect passivation and morphology control leads to a significant enhancement in the photovoltaic performance of the devices.
Quantitative Data: Photovoltaic Performance
The inclusion of 2-amino-3-hydroxypyridine as an additive in FA₀.₇MA₀.₃Pb₀.₅Sn₀.₅I₃ perovskite solar cells has been shown to significantly boost their performance metrics.
| Additive Concentration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| 0 mol% (Control) | 15.72% | 0.78 | 25.1 | 0.80 |
| 2 mol% AHPD | 19.18% | 0.83 | 26.8 | 0.86 |
Data sourced from a study on bifunctional additives for tin-lead perovskite solar cells.[1]
Experimental Protocol: Fabrication of Perovskite Solar Cells with AHPD Additive
This protocol outlines the fabrication of a perovskite solar cell incorporating 2-amino-3-hydroxypyridine as an additive.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Zinc oxide (ZnO) nanoparticle solution
-
Bathocuproine (BCP)
-
Silver (Ag)
-
Perovskite precursor solution: Formamidinium iodide (FAI), methylammonium iodide (MAI), lead iodide (PbI₂), and tin iodide (SnI₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
-
2-amino-3-hydroxypyridine (AHPD)
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun.
-
Electron Transport Layer Deposition: Spin-coat a layer of ZnO nanoparticle solution onto the ITO substrate and anneal at 150 °C.
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., FA₀.₇MA₀.₃Pb₀.₅Sn₀.₅I₃).
-
Add the desired amount of 2-amino-3-hydroxypyridine to the precursor solution (e.g., 2 mol%).
-
Spin-coat the perovskite solution onto the ZnO layer in a nitrogen-filled glovebox.
-
Anneal the film at a specified temperature to promote crystallization.
-
-
Hole Transport Layer Deposition: Spin-coat a solution of PC₆₁BM onto the perovskite layer.
-
Buffer Layer Deposition: Deposit a thin layer of BCP via thermal evaporation.
-
Electrode Deposition: Thermally evaporate a silver electrode onto the BCP layer.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated solar cell under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.
Logical Diagram: Mechanism of AHPD in Perovskite Solar Cells
Caption: Mechanism of 2-amino-3-hydroxypyridine (AHPD) in enhancing perovskite solar cell performance.
References
Troubleshooting & Optimization
Technical Support Center: 2-Amino-6-hydroxypyridine Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 2-Amino-6-hydroxypyridine (also known as 6-Amino-2-pyridone).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound? A1: A common synthetic route involves the initial synthesis of 2,6-dihydroxypyridine, which can then be aminated.[1][2] Alternative strategies may involve multi-step syntheses starting from other substituted pyridines.[3][4]
Q2: What is the main challenge in this synthesis? A2: A significant challenge is often the amination step. The direct amination of hydroxypyridines can result in low yields, sometimes as low as 27% for related compounds, and may require considerable optimization.[4]
Q3: Can I synthesize this compound in a one-pot reaction? A3: While one-pot syntheses have been developed for some complex 6-amino-2-pyridone derivatives, a straightforward, high-yield one-pot method for the parent compound is not widely established and may require significant process development.[3][5] A stepwise approach is more common.
Q4: How does this compound exist in solution? Is it always in the hydroxy-amino form? A4: The molecule is subject to tautomerism. It can exist as this compound or its tautomer, 6-Amino-2(1H)-pyridone. The distribution of these forms can be dependent on the solvent.[1][2] For its precursor, 2,6-dihydroxypyridine, studies have shown that the pyridone tautomer is most common in solvents like ethanol, water, and DMSO.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, particularly focusing on improving reaction yield.
Problem 1: Low or No Yield of the Final Product
Q: My final yield of this compound is very low after the amination step. What should I investigate first? A: Low yield is a common issue. A systematic approach is crucial. Begin by verifying the purity of your starting materials and reagents, as impurities can inhibit the reaction or lead to side products.
Q: I've confirmed my reagents are pure. What is the next most likely cause of low yield? A: Reaction conditions are critical. Amination reactions are often sensitive to temperature, pressure, and reaction time.
-
Temperature: Is the reaction being conducted at the optimal temperature? Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.
-
Catalyst: If using a catalyst, is it active? Consider issues like improper storage or contamination. The choice of catalyst is also crucial; some amination reactions require specific transition metal catalysts.[6][7]
-
Reaction Time: Has the reaction run to completion? Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q: I have optimized the reaction conditions, but the yield is still poor. Could side reactions be the issue? A: Yes, side reactions are a strong possibility. The formation of undesired isomers or polymeric materials can significantly reduce the yield of the target compound. Analyze your crude product mixture using techniques like NMR or LC-MS to identify potential byproducts. This information can help you adjust reaction conditions to minimize their formation.
Problem 2: Difficulty in Product Purification
Q: I have a crude product, but I am struggling to isolate pure this compound. What are some common purification challenges? A: Purification can be challenging due to the compound's polarity and potential to form strong intermolecular hydrogen bonds.
-
Recrystallization: Selecting the right solvent system is key. You may need to screen a variety of polar and non-polar solvents or solvent mixtures.
-
Column Chromatography: If recrystallization fails, column chromatography is a good alternative. Due to the compound's polarity, a polar stationary phase (like silica gel) with a polar eluent system will likely be required.
-
Salt Formation: If the product is difficult to handle, consider converting it to a more crystalline salt (e.g., hydrochloride) for purification, and then neutralizing it back to the free base in a final step.
Data Presentation
Optimizing reaction conditions is essential for maximizing yield. The following table provides an example of how to structure an optimization study for a key reaction step, illustrating the impact of different parameters on product yield.
Table 1: Illustrative Example of Reaction Optimization (Note: Data is hypothetical and serves as a template for experimental design.)
| Entry | Parameter Varied | Temperature (°C) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Initial Trial | 100 | 5 | 12 | 35 |
| 2 | Temperature | 120 | 5 | 12 | 55 |
| 3 | Temperature | 140 | 5 | 12 | 48 |
| 4 | Catalyst Loading | 120 | 2.5 | 12 | 41 |
| 5 | Catalyst Loading | 120 | 10 | 12 | 58 |
| 6 | Time | 120 | 10 | 24 | 72 |
| 7 | Time | 120 | 10 | 36 | 71 |
Experimental Protocols
A plausible synthetic route involves two key stages. Researchers should optimize conditions based on their specific laboratory setup and available reagents.
Step 1: Synthesis of 2,6-Dihydroxypyridine (Precursor)
This protocol is based on established methods for synthesizing the pyridone precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material (e.g., a suitably substituted pyridine) in an appropriate high-boiling point solvent.
-
Reagent Addition: Slowly add the hydrolyzing agent (e.g., a strong base or acid in an aqueous solution).
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Adjust the pH with acid or base to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with a suitable solvent (e.g., cold water or ethanol), and dry under a vacuum. The crude product can be further purified by recrystallization.
Step 2: Amination of 2,6-Dihydroxypyridine
This step is often the most challenging and typically requires significant optimization.
-
Reaction Setup: In a high-pressure reaction vessel (autoclave), combine 2,6-dihydroxypyridine, an ammonia source (e.g., aqueous ammonia or an ammonia salt), and a suitable solvent. A catalyst may be required.[4]
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 150-250 °C). The reaction may require high pressure to proceed effectively.
-
Monitoring: Allow the reaction to proceed for 12-24 hours. As direct monitoring is difficult, initial trials should vary the reaction time to determine the optimal duration.
-
Workup and Purification: After cooling the vessel, carefully vent any excess pressure. The crude product can be isolated by removing the solvent under reduced pressure and purified using column chromatography or recrystallization as described in the troubleshooting section.
Visualizations
The following diagrams illustrate the general experimental workflow and a troubleshooting decision-making process.
Caption: General two-step workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low yield in synthesis.
References
- 1. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Amination of Aminopyridines via η6-Coordination Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Amination of Hydroxypyridines
Welcome to the Technical Support Center for the amination of hydroxypyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of aminopyridines from hydroxypyridine precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amination of hydroxypyridines?
The amination of hydroxypyridines, typically proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, is prone to several side reactions. The most prevalent issues include:
-
Lack of Regioselectivity (N- vs. O-Amination): Hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms. This ambident nucleophilic nature can lead to amination on either the ring nitrogen (N-amination) or the hydroxyl oxygen (O-amination), resulting in a mixture of products.[1][2]
-
Formation of Positional Isomers (C2 vs. C4 Amination): Nucleophilic attack on the pyridine ring is electronically favored at the C2 and C4 positions. Depending on the substitution pattern of the hydroxypyridine and the reaction conditions, a mixture of aminopyridine isomers can be formed.[3]
-
Dimerization: In certain reactions, such as the Chichibabin reaction, dimerization of the pyridine starting material can occur as a significant side reaction.[4]
-
Over-amination: The introduction of more than one amino group onto the pyridine ring can happen, particularly under harsh reaction conditions.[5]
-
Decomposition: High reaction temperatures can lead to the decomposition of starting materials and products, reducing the overall yield.
Q2: Why am I getting a mixture of N-aminated and O-aminated products?
The formation of both N- and O-aminated products is a direct consequence of the tautomerism between the hydroxypyridine and pyridone forms. The ratio of these products is highly dependent on several factors:
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the position of the tautomeric equilibrium.
-
Base: The nature and strength of the base used can affect which tautomer is deprotonated and reacts.
-
Electrophile/Aminating Agent: The nature of the aminating agent can also influence the site of attack.
-
Substituents: The electronic and steric properties of other substituents on the pyridine ring can impact the nucleophilicity of the nitrogen and oxygen atoms.[1]
Q3: My Chichibabin reaction on a hydroxypyridine is giving a low yield. What could be the problem?
Low yields in the Chichibabin reaction with hydroxypyridines can be attributed to several factors:
-
Harsh Reaction Conditions: Traditional Chichibabin conditions often require high temperatures, which can lead to decomposition.[5]
-
Poor Reagent Purity: The purity of the sodium amide or other amide reagents is crucial for the reaction's success.
-
Side Reactions: Dimerization and over-amination are known side reactions that can consume the starting material and reduce the yield of the desired product.[4][5]
-
Substrate Deactivation: The hydroxyl group, being an electron-donating group, can deactivate the pyridine ring towards nucleophilic attack, making the reaction sluggish.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Aminopyridine
| Potential Cause | Troubleshooting Steps |
| Decomposition at High Temperatures | - Lower the reaction temperature and monitor the reaction progress over a longer period. - Consider using milder, more modern amination protocols that proceed at lower temperatures. |
| Inefficient Reagent | - Ensure the aminating agent (e.g., sodium amide) is fresh and of high purity. - Consider using an excess of the aminating agent to drive the reaction to completion. |
| Poor Activation of Hydroxypyridine | - For SNAr reactions with a leaving group, ensure the leaving group is at an activated position (C2 or C4). - Consider converting the hydroxypyridine to a more reactive intermediate, such as a pyridine N-oxide, before amination. |
| Presence of Water | - Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Regioselectivity (Mixture of N- and O-Aminated Products)
| Potential Cause | Troubleshooting Steps |
| Unfavorable Tautomeric Equilibrium | - Solvent Selection: Experiment with a range of solvents. Aprotic polar solvents often favor N-alkylation/amination. - Base Selection: The choice of base can significantly influence the N/O selectivity. For example, using a weaker base might favor N-amination. |
| Reaction Conditions | - Temperature: Lowering the reaction temperature can sometimes improve selectivity. - Mitsunobu Conditions: For N-alkylation, which can be analogous to some amination pathways, Mitsunobu conditions have been studied to control N- vs. O-alkylation.[1] |
Issue 3: Formation of Multiple Positional Isomers (e.g., C2- and C4-amino)
| Potential Cause | Troubleshooting Steps |
| Similar Reactivity of C2 and C4 Positions | - Steric Hindrance: Use a bulkier aminating agent to favor attack at the less sterically hindered position. - Introduce a bulky substituent on the pyridine ring to block one of the positions. |
| Reaction Pathway | - Pyridine N-oxide Strategy: Convert the hydroxypyridine to its N-oxide. This activates the C2 and C6 positions for nucleophilic attack and can lead to higher regioselectivity for C2-amination. The N-oxide can be subsequently removed.[6] |
Quantitative Data on N- vs. O-Alkylation of 2-Pyridones
The regioselectivity of N- versus O-alkylation is a well-studied area that provides insights into the analogous amination reactions. The following table summarizes the influence of the alkylating agent and base on the N/O product ratio for 2-pyridone.
| Alkylating Agent | Base | Solvent | N/O Ratio | Reference |
| Benzyl Halides | - | Water (micellar) | >5:1 | [2] |
| Primary Alkyl Halides | - | Water (micellar) | >6:1 | [2] |
| Secondary Alkyl Halides | - | Water (micellar) | >2.4:1 | [2] |
Note: This data is for alkylation, but the principles of regioselectivity are highly relevant to amination reactions.
Experimental Protocols
Protocol 1: Selective N-Amination of 2-Hydroxypyridine via Pyridine N-Oxide
This protocol is a representative procedure for achieving selective C2-amination of a pyridine ring, which can be adapted for hydroxypyridines after appropriate protection of the hydroxyl group if necessary.
Step 1: N-Oxidation of the Pyridine
-
Dissolve the substituted hydroxypyridine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid, followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the pyridine N-oxide.
Step 2: C2-Amination of the Pyridine N-Oxide
-
Dissolve the pyridine N-oxide (1.0 eq) in an anhydrous solvent such as acetonitrile or dioxane under an inert atmosphere.
-
Add an activating agent like p-toluenesulfonyl chloride (TsCl) or triflic anhydride (Tf2O) (1.1 eq) at a controlled temperature (e.g., 0 °C or room temperature).
-
Add the desired amine (e.g., a primary or secondary amine, 1.2-2.0 eq).
-
Heat the reaction mixture if necessary and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction and work up by extraction.
-
Purify the resulting aminopyridine N-oxide.
Step 3: Deoxygenation of the Aminopyridine N-Oxide
-
Dissolve the aminopyridine N-oxide in a suitable solvent.
-
Add a deoxygenating agent such as PCl3 or PPh3.
-
Stir the reaction at the appropriate temperature until the deoxygenation is complete.
-
Work up and purify the final aminopyridine product.
Visualizations
Main Reaction and Side Reaction Pathways
References
Technical Support Center: Purification of Aminopyridine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 2-, 3-, and 4-aminopyridine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating and purifying aminopyridine isomers?
The main challenges in purifying aminopyridine isomers stem from their similar physicochemical properties. These include:
-
Similar Polarity and Basicity: The isomers have close pKa values, making separation by simple acid-base extraction or standard chromatography difficult.[1]
-
High Water Solubility: All three isomers are soluble in water, which can complicate extraction and drying processes.[2][3][4][5]
-
Tendency to Co-crystallize: Isomers can sometimes crystallize together, making separation by crystallization challenging.[6]
-
Hygroscopic Nature: Aminopyridines can absorb moisture from the air, which may affect their physical state and purity.
Q2: Which purification technique is most suitable for aminopyridine isomers?
The choice of purification technique depends on the specific isomer, the nature of the impurities, and the desired scale of purification. Common methods include:
-
Recrystallization: This is a powerful technique for purifying solid isomers, provided a suitable solvent is identified that differentiates the solubility of the desired isomer from its impurities.[7]
-
Column Chromatography: High-Performance Liquid Chromatography (HPLC) is particularly effective for separating isomeric mixtures, often employing specialized columns or mobile phase additives.[8]
-
Acid-Base Extraction: This method is useful for removing non-basic impurities from the basic aminopyridine isomers.
-
Fractional Crystallization: This technique can be used to separate isomers based on differences in their solubility and crystal formation, though it can be challenging due to the potential for co-crystallization.[6][9]
Q3: How do the pKa values of the isomers affect their purification?
The basicity of the aminopyridine isomers, as indicated by their pKa values, significantly influences their behavior in both chromatographic and extraction-based purifications. The basicity order is 4-aminopyridine > 2-aminopyridine > 3-aminopyridine.[1] This difference in basicity can be exploited in ion-exchange chromatography or by carefully controlling the pH during acid-base extractions to achieve separation.
Troubleshooting Guides
Crystallization / Recrystallization
Issue: Oiling out or formation of amorphous precipitate instead of crystals.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast.
-
Troubleshooting Steps:
-
Add a small amount of the hot solvent back to the mixture to dissolve the oil.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
Try scratching the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of the pure compound if available.[7]
-
Consider using a different solvent or a mixture of solvents.[10]
-
Issue: Low recovery of the purified product.
-
Possible Cause: The chosen solvent is too good at dissolving the compound even at low temperatures, or too much solvent was used.
-
Troubleshooting Steps:
-
Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.[7]
-
Cool the solution in an ice bath to maximize precipitation.
-
Partially evaporate the solvent to increase the concentration of the product before cooling.
-
Consider a different solvent where the product has lower solubility at cold temperatures.
-
Issue: Impurities are co-crystallizing with the product.
-
Possible Cause: The impurities have very similar solubility profiles to the desired isomer.
-
Troubleshooting Steps:
-
Perform a second recrystallization.[7]
-
If the impurities are colored, add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[7]
-
Consider an alternative purification method like column chromatography to remove the persistent impurities before a final recrystallization step.
-
Column Chromatography (HPLC)
Issue: Poor separation of isomers.
-
Possible Cause: The stationary phase or mobile phase is not providing sufficient selectivity.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Vary the solvent composition and gradient. For reversed-phase HPLC, adjusting the pH of the aqueous component can improve separation by altering the ionization state of the isomers.
-
Use Additives: Ion-pairing reagents can be added to the mobile phase in reversed-phase chromatography to enhance the retention and separation of basic compounds.
-
Try a Different Column:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): This can be a good alternative for polar compounds like aminopyridines.
-
Mixed-Mode Chromatography: These columns offer multiple modes of interaction (e.g., reversed-phase and ion-exchange) and can provide unique selectivity for isomers.
-
Hydrogen-Bonding Columns (e.g., SHARC): These columns separate compounds based on their hydrogen bonding capacity and can be effective for aminopyridine isomers.[8]
-
-
Issue: Peak tailing or streaking on the chromatogram.
-
Possible Cause: Strong interaction between the basic aminopyridine and acidic sites on the stationary phase (e.g., silica).
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a base like triethylamine or ammonia to the mobile phase to mask the acidic sites on the stationary phase.
-
Use a Deactivated Column: Employ an end-capped or base-deactivated column specifically designed for the analysis of basic compounds.
-
Acid-Base Extraction
Issue: Formation of an emulsion during extraction.
-
Possible Cause: Vigorous shaking or the presence of surfactants.
-
Troubleshooting Steps:
-
Let the separatory funnel stand for a longer period to allow the layers to separate.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filter the mixture through a pad of glass wool or Celite.
-
Data Presentation
Physicochemical Properties of Aminopyridine Isomers
| Isomer | Structure | pKa of Conjugate Acid | Melting Point (°C) | Boiling Point (°C) |
| 2-Aminopyridine | 6.86[1] | 59-60 | 204-210 | |
| 3-Aminopyridine | 5.98[1] | 60-63[11] | 248[11] | |
| 4-Aminopyridine | 9.17[1] | 155-158 | 273 |
Solubility of Aminopyridine Isomers
Solubility of 2-Aminopyridine in Various Solvents at 298.15 K (25 °C) [12]
| Solvent | Mole Fraction Solubility (x 10^2) |
| N-Methyl-2-pyrrolidone (NMP) | 53.64 |
| N,N-Dimethylformamide (DMF) | 48.91 |
| Methanol | 41.23 |
| Ethanol | 31.87 |
| n-Propanol | 23.45 |
| n-Butanol | 18.21 |
| n-Propyl acetate | 14.87 |
| Amyl acetate | 12.34 |
| Isopropanol | 10.98 |
| Isobutanol | 9.87 |
| Acetonitrile | 8.76 |
| n-Hexane | 0.45 |
| Cyclohexane | 0.23 |
Solubility of 3-Aminopyridine
| Solvent | Solubility |
| Water | >1000 g/L[5] |
| Alcohol | Soluble[5][11] |
| Benzene | Soluble[5][11] |
| Acetone | Increases with temperature[13] |
| n-Butyl acetate | Increases with temperature[13] |
Solubility of 4-Aminopyridine
| Solvent | Solubility |
| Water | 83 g/L[3], 50 mg/mL (with heat) |
| Ethanol | Very soluble[3], Soluble[14] |
| DMSO | ~30 mg/mL[14] |
| Dimethyl formamide (DMF) | ~30 mg/mL[14] |
| Methanol, Acetone, THF, Isopropanol, Acetonitrile | Soluble[15][16] |
| Benzene, Ethyl ether | Soluble[3] |
Experimental Protocols
Protocol 1: Recrystallization of 3-Aminopyridine
This protocol is adapted from a literature procedure for the purification of crude 3-aminopyridine.
-
Dissolution: Dissolve the crude 3-aminopyridine in a minimal amount of a suitable solvent mixture, such as benzene and ligroin, by heating on a steam bath.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.
-
Complete Crystallization: To maximize the yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum desiccator to obtain pure 3-aminopyridine.
Protocol 2: Purification of 2-Aminopyridine Derivatives by Cation-Exchange Chromatography
This protocol is a general method for removing excess 2-aminopyridine from reaction mixtures.[17]
-
Column Preparation: Pack a chromatography column with a cation-exchange resin (e.g., Dowex 50X8) and equilibrate it with the appropriate buffer (e.g., 20 mM ammonium acetate, pH 8.5).[17]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the equilibration buffer and load it onto the column.
-
Elution: Elute the column with the equilibration buffer. The desired, less basic product will elute first, while the more basic 2-aminopyridine will be retained on the column.
-
Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., TLC or HPLC) to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent to obtain the purified product.
Protocol 3: Purification of 4-Aminopyridine by Recrystallization
This protocol is based on a literature procedure for the final purification step in the synthesis of 4-aminopyridine.[18]
-
Dissolution: Dissolve the crude 4-aminopyridine product in a minimal amount of hot benzene.[18]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, which should induce the crystallization of 4-aminopyridine.
-
Cooling: Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[18]
Visualizations
Caption: General experimental workflow for the purification of aminopyridine isomers.
Caption: Troubleshooting logic for the crystallization of aminopyridine isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 6. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 9. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. 3-Aminopyridine | 462-08-8 [amp.chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]
- 16. 4-Aminopyridine = 99 504-24-5 [sigmaaldrich.com]
- 17. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN1807415A - 4-aminopyridine preparation method - Google Patents [patents.google.com]
2-Amino-6-hydroxypyridine degradation pathways and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-hydroxypyridine (CAS: 5154-00-7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common properties?
This compound is an organic compound featuring a pyridine ring substituted with both an amino (-NH2) and a hydroxyl (-OH) group.[1] It is typically a white to light yellow crystalline solid.[1] Due to its polar functional groups, it is soluble in water.[1] It is known to exist in tautomeric equilibrium with its 2-pyridone form, with the equilibrium being sensitive to the solvent's polarity.[2]
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored at 4°C, protected from light.[3] The container should be tightly sealed and kept in a cool, dry, and well-ventilated area.[4][5][6] The compound is known to be hygroscopic, so exposure to moisture should be avoided.[6][7]
Q3: What are the known stability issues and incompatibilities of this compound?
While generally stable under standard room temperature conditions, this compound is incompatible with certain substances and conditions:[8][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8][9]
-
Conditions to Avoid: High temperatures, direct sunlight, open flames, sparks, and high humidity can lead to degradation.[4][8]
-
Hazardous Decomposition: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7][8]
Stability Data
Table 1: Chemical Stability of 10-mg 4-Aminopyridine Capsules Stored at Room Temperature (20°C to 25°C) Protected from Light
| Time Point (Days) | Average % of Initial Concentration Remaining (Supplier 1, Lactose Diluent) | Average % of Initial Concentration Remaining (Supplier 2, Lactose Diluent) |
| 0 | 100.0 | 100.0 |
| 30 | 98.5 | 99.1 |
| 60 | 97.9 | 98.7 |
| 90 | 97.4 | 98.2 |
| 180 | 96.1 | 97.5 |
| 365 | 94.2 | 96.3 |
Source: Adapted from a study on 4-Aminopyridine capsules. All samples retained at least 94% of the original strength over the 365-day study period.[10]
Degradation Pathways
The degradation of this compound can be initiated by chemical (hydrolysis, oxidation, photolysis) or microbial pathways. The exact pathway is not fully elucidated, but based on the degradation of similar pyridine derivatives, a hypothetical pathway can be proposed.[3][5][11] Microbial degradation of hydroxypyridines often begins with hydroxylation, followed by ring cleavage.[3][5]
A plausible pathway involves the initial hydroxylation of the pyridine ring, followed by oxidative cleavage to form acyclic intermediates, which are then further metabolized to simpler compounds like ammonia, formate, and pyruvate.[3]
Caption: Hypothetical microbial degradation pathway for this compound.
Troubleshooting Guides
Q4: My reaction involving this compound has failed or resulted in a low yield. What should I check?
Reaction failures can stem from reagent quality, reaction conditions, or the inherent reactivity of the compound. Follow this systematic approach to diagnose the issue.
Caption: A logical workflow for troubleshooting failed reactions.
Q5: I am seeing unexpected peaks in my HPLC analysis during a stability study. What could be the cause?
Unexpected peaks typically indicate degradation products or impurities.
-
Identify the Source: Compare the chromatogram of your stressed sample to a control (unstressed) sample. Peaks present only in the stressed sample are likely degradation products.
-
Check Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the main analyte peak. A non-homogenous peak suggests a co-eluting degradation product.
-
Adjust HPLC Method: Your method may not be "stability-indicating," meaning it cannot separate the drug from its degradation products. You may need to optimize the mobile phase composition, pH, gradient, or column to achieve separation.[1][12]
-
Irreproducible Retention Times: This can be caused by fluctuations in mobile phase composition, temperature variations, or column degradation.[4] Ensure proper mobile phase mixing/degassing and use a column oven for temperature control.[4]
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[6][8][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).[8]
2. Stress Conditions:
-
Subject the stock solution to the following stress conditions in separate experiments. Aim for 5-20% degradation of the active ingredient.[6]
-
Acid Hydrolysis: Add 1N HCl to the stock solution. Heat at 60-80°C for several hours. Neutralize the sample before analysis.
-
Base Hydrolysis: Add 1N NaOH to the stock solution. Keep at room temperature or heat gently (e.g., 60°C) for a set time. Neutralize before analysis.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the stock solution.[8] Keep at room temperature for several hours, protected from light.
-
Thermal Degradation: Store the stock solution (liquid) and solid compound at an elevated temperature (e.g., 80-100°C) for several days.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Dilute as necessary and analyze using a stability-indicating HPLC-UV/PDA method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
1. Initial Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid or an ammonium acetate buffer in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector set at a wavelength where the parent compound and expected degradation products absorb (e.g., 280 nm), or a PDA detector to scan a range of wavelengths.[14]
2. Method Optimization:
-
Inject a mixture of the stressed samples (e.g., from acid, base, and peroxide degradation) to create a sample containing the most likely degradation products.
-
Optimize the gradient, mobile phase pH, and organic modifier to achieve a resolution of >1.5 between the parent peak and all degradation product peaks.
3. Validation:
-
Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating. Specificity is demonstrated by showing that the parent peak is pure in the presence of degradation products, impurities, and excipients.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxypyridine Degradation Pathway [eawag-bbd.ethz.ch]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 10. cjhp-online.ca [cjhp-online.ca]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biomedres.us [biomedres.us]
- 14. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
Technical Support Center: Optimizing Reaction Conditions for Derivatizing 2-Amino-6-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2-Amino-6-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
A1: this compound has two primary nucleophilic sites: the exocyclic amino group (-NH2) and the hydroxyl group (-OH). The pyridine ring nitrogen is generally less nucleophilic, especially in acidic conditions where it can be protonated. The relative reactivity of the amino and hydroxyl groups depends on the reaction conditions, particularly the pH and the nature of the electrophile.
Q2: How can I achieve selective N-derivatization over O-derivatization?
A2: Selective N-derivatization, such as N-acylation, is often favored due to the higher intrinsic nucleophilicity of the amino group compared to the hydroxyl group.[1] To enhance selectivity, reactions can be performed under neutral or slightly basic conditions. Using a less reactive acylating agent or controlling the stoichiometry of the reagents can also favor N-acylation.[1]
Q3: What conditions favor selective O-derivatization?
A3: Selective O-derivatization, such as O-alkylation, can be achieved by first deprotonating the hydroxyl group with a suitable base to form a more nucleophilic alkoxide. Stronger bases are generally required for this. It is also possible that under certain catalytic conditions, O-acylation can be favored.[1]
Q4: What are common side products in the derivatization of this compound?
A4: Common side products include di-substituted products (both N- and O-derivatized), unreacted starting material, and products from reactions with the solvent. The formation of byproducts can reduce the yield of the desired product.[2] Careful control of reaction conditions and purification are essential.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive reagent (e.g., due to moisture).[3]- Suboptimal reaction temperature or time.[3]- Poor solubility of starting material. | - Use fresh, anhydrous reagents and solvents.[3]- Optimize temperature and monitor reaction progress using TLC or LC-MS.[2]- Choose a solvent in which the starting material is more soluble, or use a co-solvent. |
| Formation of Multiple Products (Low Selectivity) | - Both amino and hydroxyl groups are reacting.- Reaction conditions are too harsh. | - For N-acylation, use milder acylating agents and avoid strong bases.- For O-alkylation, ensure complete deprotonation of the hydroxyl group before adding the alkylating agent.- Protect one of the functional groups before derivatizing the other. |
| Incomplete Reaction | - Insufficient amount of derivatizing reagent.[3]- Short reaction time.[3]- Presence of water, which can hydrolyze the reagent or product.[4] | - Increase the molar excess of the derivatizing reagent.- Extend the reaction time and monitor for completion.- Ensure all glassware is dry and use anhydrous solvents.[3] |
| Product Degradation | - Product is unstable under the reaction or work-up conditions.- Overheating. | - Use milder reaction conditions (e.g., lower temperature).- Modify the work-up procedure to minimize exposure to harsh conditions (e.g., strong acids or bases). |
| Difficulty in Product Purification | - Product has similar polarity to byproducts or starting material. | - Optimize the mobile phase for column chromatography to improve separation.- Consider recrystallization from a suitable solvent system.[2] |
Experimental Protocols
General Protocol for N-Acylation
This protocol describes a general procedure for the N-acylation of this compound.
-
Dissolve Substrate: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., pyridine, THF, or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool Reaction: Cool the mixture to 0 °C using an ice bath.
-
Add Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1-1.2 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[2]
General Protocol for O-Alkylation
This protocol outlines a general procedure for the O-alkylation of this compound.
-
Dissolve Substrate: Dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) in a round-bottom flask under an inert atmosphere.
-
Add Base: Add a suitable base (e.g., NaH or K2CO3, 1.1-1.5 equivalents) portion-wise at 0 °C.
-
Stir: Stir the mixture at room temperature for 30-60 minutes to allow for deprotonation.
-
Add Alkylating Agent: Add the alkylating agent (e.g., alkyl halide, 1-1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting logic for derivatization of this compound.
References
Technical Support Center: Troubleshooting Low Yields in Metal Complex Formation with Pyridine Ligands
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of metal complexes with pyridine ligands. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The yield of my metal-pyridine complex is significantly lower than expected.
Q1: What are the most common initial checks I should perform when I get a low yield?
A: Start by verifying the basics of your experimental setup. This includes:
-
Reagent Purity: Ensure the purity of your pyridine ligand, metal salt, and solvent. Impurities can interfere with the complexation reaction. For pyridine ligands, purification by distillation from KOH or CaO can remove water and other common impurities.[1]
-
Stoichiometry: Double-check the molar ratios of your reactants. An incorrect metal-to-ligand ratio can lead to the formation of undesired species or incomplete reaction.[2] It may be necessary to experiment with different ratios (e.g., 1:1, 1:2, 2:1) to find the optimal conditions for your specific system.[2]
-
Reaction Conditions: Confirm that the reaction temperature, time, and atmosphere (e.g., inert gas for air-sensitive complexes) are appropriate for the desired transformation. Some complexation reactions are slow and may require longer reaction times or heating to go to completion.[2]
Q2: My ligand and metal salt are pure, and the stoichiometry is correct, but the yield is still low. What should I investigate next?
A: If the initial checks do not resolve the issue, consider the following factors related to the ligand structure, solvent, and reaction environment:
-
Steric Hindrance: Substituents on the pyridine ring, particularly at the 2- and 6-positions (α-positions), can physically block the nitrogen donor atom from coordinating to the metal center.[3][4][5][6][7] If your ligand is sterically hindered, you might need to use a smaller metal ion, a metal precursor with more labile ligands, or modify the reaction conditions to overcome the steric barrier (e.g., higher temperature).
-
Electronic Effects: The electronic properties of substituents on the pyridine ring influence the basicity of the nitrogen atom.[8][9]
-
Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density on the nitrogen, making the ligand a stronger Lewis base and generally favoring complexation.[8][10]
-
Electron-withdrawing groups (e.g., nitro, halo) decrease the electron density on the nitrogen, weakening its donor ability and potentially leading to lower yields.[11][12][13]
-
-
Solvent Effects: The choice of solvent is critical. The solvent's polarity and coordinating ability can significantly impact the reaction.[14][15][16][17] A coordinating solvent may compete with the pyridine ligand for binding sites on the metal ion. Consider using a non-coordinating or weakly coordinating solvent.
-
pH of the Reaction Medium: The coordination of some pyridine ligands can be pH-dependent.[2] The addition of a weak base or acid might be necessary to facilitate complex formation.[2]
Q3: Could the type of metal salt I'm using be the problem?
A: Yes, the counter-ion of the metal salt can influence the solubility and crystal packing of the resulting complex, which in turn can affect the isolated yield.[2] If you are using a salt with a strongly coordinating anion (e.g., chloride), it might compete with your pyridine ligand. Experimenting with salts having weakly coordinating anions (e.g., perchlorate, triflate, nitrate) could improve your yield.[2]
Q4: I am using a simple, un-substituted pyridine. Why might the yield still be low?
A: Even with unsubstituted pyridine, several factors can lead to low yields:
-
Weak Lewis Basicity: Pyridine is a weaker Lewis base compared to ligands like imidazole.[18] The reaction conditions must be favorable for coordination.
-
Side Reactions: The pyridine ring itself can undergo side reactions, such as nucleophilic substitution, under certain conditions.[18]
-
Use of Multidentate Ligands: For enhanced stability, consider using multidentate pyridine-based ligands like 2,2'-bipyridine or terpyridine. The chelate effect provided by these ligands leads to more stable complexes and can significantly improve yields.[5][18]
Data Presentation
Table 1: Influence of Substituent Position on Pyridine Ligand Coordination
| Substituent Position | Effect on Coordination | Rationale |
| 2- or 6- (α-positions) | Often detrimental | High steric hindrance, preventing access to the nitrogen donor atom.[3][4][5][6][7] |
| 3- or 5- (β-positions) | Moderate electronic effects | Less steric hindrance than α-positions; electronic effects influence basicity.[8] |
| 4- (γ-position) | Primarily electronic effects | Minimal steric hindrance; strong influence on the electronic properties of the nitrogen atom.[10][11] |
Table 2: General Solvent Properties and Their Potential Impact on Complexation
| Solvent Type | Examples | Potential Impact on Yield |
| Protic, Coordinating | Water, Ethanol, Methanol | Can compete for metal coordination sites; may participate in solvolysis. |
| Aprotic, Coordinating | Acetonitrile, DMSO, DMF | Can compete for metal coordination sites. |
| Aprotic, Non-coordinating | Dichloromethane, Chloroform, Toluene | Generally preferred to minimize solvent competition.[15] |
Experimental Protocols
Protocol 1: Purification of Pyridine Ligands
Objective: To remove water and other common impurities from a commercially available pyridine or substituted pyridine ligand.
Materials:
-
Pyridine ligand
-
Potassium hydroxide (KOH) pellets or Calcium oxide (CaO)
-
Distillation apparatus
-
Inert atmosphere (Nitrogen or Argon)
-
Dry collection flask
Procedure:
-
Add the pyridine ligand to a round-bottom flask equipped with a magnetic stir bar.
-
Add solid KOH (approximately 20-50 g per 1 L of pyridine) or CaO to the flask.[1]
-
Stir the mixture at room temperature for at least 24 hours. For very wet pyridine, an initial separation of a pyridine-rich layer may be observed after adding KOH.[1]
-
Set up a distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Decant or filter the pyridine from the drying agent into the distillation flask.
-
Distill the pyridine under an inert atmosphere. Collect the fraction boiling at the correct temperature for the specific pyridine derivative.
-
Store the purified pyridine over molecular sieves in a sealed container under an inert atmosphere.
Protocol 2: Optimization of Reaction Conditions for Metal-Pyridine Complex Formation
Objective: To systematically vary key reaction parameters to identify the optimal conditions for maximizing the yield of the desired metal complex.
Materials:
-
Purified pyridine ligand
-
Metal salt precursor
-
A selection of anhydrous solvents (e.g., dichloromethane, acetonitrile, THF, toluene)
-
Reaction vessels (e.g., Schlenk tubes or vials)
-
Heating and stirring plate
-
Inert atmosphere setup
Procedure:
-
Solvent Screening:
-
Set up a parallel set of reactions in different solvents (e.g., a polar coordinating solvent like acetonitrile, a polar non-coordinating solvent like dichloromethane, and a non-polar solvent like toluene).
-
Use a consistent stoichiometry (e.g., 1:2 metal-to-ligand ratio) and temperature (e.g., room temperature) for all reactions.
-
Monitor the reactions by a suitable analytical technique (e.g., TLC, NMR, or visual inspection for precipitate formation) to identify the solvent that gives the best result.
-
-
Temperature Optimization:
-
Using the best solvent identified in the previous step, set up reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C, and reflux).
-
Maintain a consistent stoichiometry and reaction time.
-
Analyze the outcome to determine the optimal temperature. Some reactions may require heating to overcome activation barriers.[2]
-
-
Stoichiometry Variation:
-
At the optimal solvent and temperature, vary the metal-to-ligand molar ratio (e.g., 1:1, 1:2, 1:3, 2:1).[2]
-
This will help determine if an excess of ligand or metal is required to drive the reaction to completion or to prevent the formation of undesired species.
-
-
Reaction Time Study:
-
Run the reaction under the optimized conditions and take aliquots at different time points (e.g., 1h, 4h, 12h, 24h).
-
Analyze the aliquots to determine when the reaction has reached completion.
-
Mandatory Visualizations
Caption: A workflow diagram for troubleshooting low yields in metal-pyridine complex synthesis.
Caption: The relationship between pyridine ligand properties and metal coordination outcomes.
References
- 1. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of Commercial 2-Amino-6-hydroxypyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from commercial grade 2-Amino-6-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
-
Isomeric Byproducts: Positional isomers such as other aminohydroxypyridines may be present from the synthesis process.
-
Starting Materials and Reagents: Unreacted starting materials or excess reagents from the synthesis may remain in the final product.
-
Products of Side Reactions: Over-oxidation or reduction products can form during synthesis. For instance, dihydroxypyridines or aminopyridones could be potential impurities.[1][2]
-
Residual Solvents: Solvents used during synthesis and initial purification steps may be present in trace amounts.
-
Water: Aminopyridines can be hygroscopic and absorb moisture from the atmosphere.
Q2: Which purification method is most suitable for this compound?
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment. The three primary methods are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. It is often the simplest and most cost-effective method if a suitable solvent is found.
-
Acid-Base Extraction: A powerful technique to separate the basic this compound from neutral or acidic impurities.[3][4]
-
Column Chromatography: A highly effective method for separating compounds with different polarities, capable of achieving very high purity.[3][5]
The following decision tree can help in selecting an appropriate purification strategy:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Recrystallization
Issue: Oiling out instead of crystal formation.
-
Cause: The solute is too soluble in the solvent, or the solution is cooling too rapidly.
-
Solution:
-
Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the hot solution until it becomes slightly turbid, then reheat until clear before cooling slowly.
-
Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation.
-
Issue: No crystal formation upon cooling.
-
Cause: The solution is not supersaturated; either too much solvent was used, or the compound is highly soluble even at low temperatures.
-
Solution:
-
Boil off some of the solvent to increase the concentration and allow the solution to cool again.
-
If the compound is highly soluble, consider using a different solvent or a solvent mixture.
-
Introduce a seed crystal of the pure compound to initiate crystallization.
-
Issue: Low recovery of the purified product.
-
Cause: The compound has significant solubility in the solvent at low temperatures, or too much solvent was used for washing the crystals.
-
Solution:
-
Cool the crystallization mixture in an ice-salt bath to further decrease solubility.
-
Minimize the amount of cold solvent used to wash the crystals. Ensure the wash solvent is pre-chilled.
-
Acid-Base Extraction
Issue: Formation of an emulsion during extraction.
-
Cause: Vigorous shaking, especially with complex mixtures or when using chlorinated solvents.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[3]
-
Filter the mixture through a pad of Celite or glass wool.[3]
-
Issue: The desired compound remains in the wrong layer.
-
Cause: Incomplete protonation or deprotonation due to incorrect pH.
-
Solution:
-
Check the pH of the aqueous layer with pH paper to ensure it is sufficiently acidic (pH < 2) or basic (pH > 12) to fully convert the compound to its salt or freebase form.
-
Perform multiple extractions with smaller volumes of the acidic or basic solution for greater efficiency.[3]
-
Column Chromatography
Issue: Poor separation of the compound from impurities (co-elution).
-
Cause: The eluent system is not optimized, or the column is overloaded.
-
Solution:
-
Optimize the eluent system using thin-layer chromatography (TLC) beforehand to achieve good separation between the desired compound and impurities.
-
Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the mass of the silica gel.
-
Use a shallower solvent gradient or isocratic elution with a less polar solvent system.
-
Issue: The compound is streaking or tailing on the column.
-
Cause: The compound is strongly interacting with the stationary phase, often due to the basicity of the amino group on silica gel.
-
Solution:
-
Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[5]
-
Experimental Protocols
Recrystallization from Ethanol-Water
This protocol is a general method for the recrystallization of polar, solid compounds.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
| Parameter | Value |
| Initial Purity | ~95% (Commercial Grade) |
| Final Purity | >99% (Expected) |
| Yield | 70-90% (Expected) |
| Solvent System | Ethanol/Water |
Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral or acidic impurities.
Caption: Workflow for acid-base extraction of this compound.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the protonated product into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete transfer of the product. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add 6M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12), which will precipitate the free base.
-
Back-Extraction: Extract the basic aqueous solution with three portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
| Parameter | Value |
| Initial Purity | ~95% (Commercial Grade) |
| Final Purity | >98% (Expected) |
| Yield | >90% (Expected) |
| Aqueous Phases | 1M HCl, 6M NaOH |
| Organic Solvent | Ethyl Acetate |
Column Chromatography
This protocol is a general guideline for the purification of aminopyridines on silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like methanol or dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Start eluting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A common gradient could be from 100% dichloromethane to 95:5 dichloromethane:methanol.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Suggested Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Dichloromethane/Methanol gradient |
| Modifier | 0.5% Triethylamine (optional, to reduce tailing) |
| Initial Purity | ~95% (Commercial Grade) |
| Final Purity | >99.5% (Expected) |
| Yield | 60-80% (Expected) |
Data Presentation
| Purification Method | Initial Purity (Est.) | Final Purity (Est.) | Expected Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >95% | >99% | 70-90% | Simple, cost-effective, good for high initial purity. | Finding a suitable solvent can be challenging; may not remove all impurities. |
| Acid-Base Extraction | Any | >98% | >90% | Excellent for removing neutral/acidic impurities; scalable. | Not effective for removing other basic impurities; requires handling of acids and bases. |
| Column Chromatography | Any | >99.5% | 60-80% | Highest purity achievable; separates closely related compounds. | More time-consuming, requires larger solvent volumes, lower yield. |
References
Handling and storage guidelines for 2-Amino-6-hydroxypyridine to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the handling and storage of 2-Amino-6-hydroxypyridine to prevent its degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., yellowing, browning) | Exposure to light, air (oxidation), or trace impurities. | Store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using an amber vial or storing it in a dark place.[1] |
| Reduced Potency or Altered Experimental Results | Chemical degradation due to improper storage conditions (e.g., high temperature, humidity) or contamination. | Review storage conditions to ensure they align with the recommended guidelines (cool, dry place).[2][3] Verify the purity of the compound using appropriate analytical techniques (e.g., HPLC, NMR) before use. |
| Incomplete Dissolution or Presence of Particulates | The compound may have degraded into less soluble byproducts. | Filter the solution before use. However, this is a temporary fix. The best course of action is to discard the degraded compound and use a fresh, properly stored sample. |
| Unexpected Reaction Products | Contamination or reaction with incompatible materials. | Ensure all labware is clean and dry. Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2] |
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] For long-term storage, refrigeration at 4°C is recommended.[1] It is also advisable to protect the compound from light.[1]
What materials are incompatible with this compound?
This compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
How can I tell if my this compound has degraded?
Visual signs of degradation can include a change in color or the formation of clumps in the solid material. For solutions, the appearance of a precipitate or a change in color may indicate degradation. For quantitative assessment, analytical methods such as HPLC can be used to check for the appearance of degradation products and a decrease in the main compound's peak area.
Is this compound sensitive to air or moisture?
While the Safety Data Sheets do not explicitly state extreme sensitivity, it is good practice to handle this compound in a controlled environment and to minimize its exposure to air and moisture to prevent potential oxidation and hydrolysis. Some related compounds are noted to be hygroscopic.[4]
What are the known degradation pathways for this compound?
Specific degradation pathways for this compound are not extensively detailed in readily available literature. However, pyridine derivatives, in general, can undergo oxidation.[5] The amino and hydroxyl groups on the pyridine ring are susceptible to oxidative and photo-oxidative degradation. It's also important to consider the tautomeric equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms, as their stability and reactivity can differ.[6][7]
Stability Testing Protocol
This protocol provides a general framework for assessing the stability of this compound under various environmental conditions.
Objective: To evaluate the stability of this compound under defined conditions of temperature, humidity, and light.
Materials:
-
This compound
-
Calibrated stability chambers
-
Appropriate containers (e.g., amber glass vials with inert caps)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Validated analytical method for the quantification of this compound and its potential degradation products.
Methodology:
-
Sample Preparation:
-
Dispense a pre-determined quantity of this compound into the chosen containers.
-
Prepare a sufficient number of samples for testing at all time points and conditions.
-
Seal the containers tightly.
-
-
Storage Conditions:
-
Place the samples in stability chambers set to the desired conditions. Recommended conditions based on ICH guidelines include:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[8]
-
Photostability: Test under a combination of visible and UV light.
-
-
-
Testing Schedule:
-
Analytical Testing:
-
At each time point, remove the designated samples from the stability chambers.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples using the validated analytical method to determine the purity of this compound and to quantify any degradation products.
-
Record physical observations such as appearance and color.
-
-
Data Evaluation:
-
Compile the data in a tabular format (see table below).
-
Evaluate any significant changes in purity, degradation products, or physical appearance over time.
-
Determine the shelf-life or re-test period based on the stability data.
-
Quantitative Stability Data Summary
| Storage Condition | Time Point | Purity (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Physical Appearance |
| 25°C / 60% RH | 0 Months | ||||
| 3 Months | |||||
| 6 Months | |||||
| 12 Months | |||||
| 40°C / 75% RH | 0 Months | ||||
| 3 Months | |||||
| 6 Months | |||||
| Photostability | (Specify Duration) |
Experimental Workflow and Logic Diagrams
Caption: Workflow for Handling and Storage of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. siip.ac.in [siip.ac.in]
- 9. japsonline.com [japsonline.com]
Technical Support Center: Overcoming Poor Solubility of 2-Amino-6-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Amino-6-hydroxypyridine in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polar molecule. While specific quantitative solubility data is not widely published, its structure suggests that it is most soluble in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like DMSO and DMF. It is expected to have low solubility in non-polar organic solvents like hexane and toluene. A patent for a related compound, alpha-hydroxy-alpha-amino-pyridine, indicates it is very soluble in methyl alcohol and insoluble in chloroform, ether, or toluene.
Q2: I am observing precipitation when adding a concentrated stock of this compound in DMSO to an aqueous buffer. What is causing this?
A2: This phenomenon is known as antisolvent precipitation. This compound is likely soluble in neat DMSO, but when this solution is diluted into an aqueous buffer (the antisolvent), the polarity of the solvent mixture changes significantly. Due to its poor aqueous solubility, the compound crashes out of the solution. To address this, consider using a co-solvent system or other solubility enhancement techniques.
Q3: Can pH adjustment be used to improve the solubility of this compound?
A3: Yes, pH adjustment can be a highly effective strategy. As a 2-aminopyridine derivative, the amino group is basic and can be protonated in acidic conditions to form a more soluble salt. Conversely, the hydroxyl group is weakly acidic and can be deprotonated in basic conditions. Therefore, adjusting the pH of your solvent system away from the isoelectric point of the molecule should increase its solubility.
Q4: Are there any recommended solvent systems for the recrystallization of this compound?
A4: A common solvent for the recrystallization of aminopyridine derivatives is acetone. The general principle is to dissolve the compound in a minimum amount of hot solvent and then allow it to cool slowly to form crystals.
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to addressing solubility challenges with this compound during your experiments.
Problem: this compound is not dissolving in my chosen organic solvent.
Step 1: Solvent Selection Verification
-
Initial Assessment: Have you selected an appropriate solvent based on the polarity of this compound?
-
Recommendation: Start with polar protic solvents (methanol, ethanol) or polar aprotic solvents (DMSO, DMF). Avoid non-polar solvents (hexane, toluene).
Step 2: Gentle Heating and Agitation
-
Procedure: Gently warm the solvent while stirring or sonicating the mixture.
-
Caution: Be mindful of the compound's thermal stability. Do not exceed temperatures that could lead to degradation.
Step 3: Employing Solubility Enhancement Techniques
If the compound still does not dissolve, consider the following strategies, starting with the simplest to implement.
-
Strategy 1: pH Adjustment
-
Principle: Modify the ionization state of the molecule to a more soluble form.
-
Action: For aqueous or alcoholic solutions, add a small amount of a dilute acid (e.g., 0.1 M HCl) to protonate the amino group or a dilute base (e.g., 0.1 M NaOH) to deprotonate the hydroxyl group. Monitor the pH and observe for dissolution.
-
-
Strategy 2: Co-solvency
-
Principle: Use a mixture of solvents to achieve a polarity that is favorable for dissolution.
-
Action: Prepare a concentrated stock solution in a good solvent (e.g., DMSO) and add it to your primary solvent system in a stepwise manner. Alternatively, create various mixtures of a good solvent and a poor solvent (e.g., DMSO/water, ethanol/water) to find an optimal ratio.
-
-
Strategy 3: Solid Dispersion
-
Principle: Disperse the compound in a hydrophilic carrier to improve its dissolution rate.
-
Action: This is a more advanced technique typically used in formulation development. It involves dissolving both the compound and a carrier (like PVP or PEG) in a common solvent and then removing the solvent.
-
Data Presentation: Qualitative Solubility of this compound
| Solvent | Type | Expected Solubility |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Acetone | Polar Aprotic | Sparingly Soluble to Soluble (especially when heated) |
| Acetonitrile | Polar Aprotic | Sparingly Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Slightly Soluble to Insoluble |
| Chloroform | Non-polar | Insoluble |
| Toluene | Non-polar | Insoluble |
| Hexane | Non-polar | Insoluble |
Note: This table is based on the expected solubility profile of a polar aminohydroxypyridine and qualitative data from related compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the solubility of this compound in a specific solvent.
-
Preparation: Add an excess amount of this compound to a sealed vial containing the chosen organic solvent.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the solution reaches equilibrium.
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.2 µm syringe filter.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: Express the solubility in appropriate units (e.g., mg/mL or g/L).
Protocol 2: pH Adjustment for Solubilization
-
Initial Suspension: Suspend a known amount of this compound in the desired aqueous or alcoholic solvent system.
-
Titration: While stirring, add a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution dropwise.
-
Observation: Monitor for the dissolution of the solid.
-
pH Measurement: Once the solid has dissolved, measure the final pH of the solution.
-
Stability Check: It is crucial to ensure that the compound is stable at the final pH over the duration of the experiment.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone - PVP) in a common volatile solvent (e.g., methanol).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Characterization: The resulting solid can be characterized for its dissolution properties in the desired medium.
Visualizations
Caption: A logical workflow for troubleshooting the poor solubility of this compound.
Caption: Relationship between compound properties and solubility enhancement strategies.
Preventing oxidation of hydroxypyridine compounds during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxypyridine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the oxidative stability of these compounds during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why are hydroxypyridine compounds susceptible to oxidation?
Hydroxypyridines, particularly dihydroxypyridines, can be sensitive to oxidation due to the electron-donating nature of the hydroxyl group(s), which increases the electron density of the pyridine ring. This makes the molecule more susceptible to attack by oxidizing agents, including atmospheric oxygen. The oxidation process can be complex, sometimes involving radical-mediated autoxidation or photooxidation.[1][2] Factors like pH can also influence the ionization state of the molecule and its susceptibility to oxidation.[1] In some cases, the initial oxidation products, such as dihydropyridine cis-diols, are highly unstable and can spontaneously aromatize, leading to the formation of undesired byproducts.[3]
Q2: What are the common signs of oxidation in my reaction?
The most common visual indicator of oxidation is a change in the color of the reaction mixture, which often turns yellow, brown, or even black. This coloration is typically due to the formation of polymeric or highly conjugated byproducts. Analytically, oxidation can be detected by:
-
Thin-Layer Chromatography (TLC): Appearance of new, often more polar, spots that may streak.
-
LC-MS or GC-MS: Emergence of unexpected peaks corresponding to oxidized species (e.g., addition of one or more oxygen atoms, M+16, M+32).[4][5]
-
NMR Spectroscopy: The appearance of complex new signals or broadening of existing signals, indicating the formation of byproducts or paramagnetic species.
Q3: What are the primary strategies to prevent the oxidation of hydroxypyridines during reactions?
There are three main strategies to mitigate the oxidation of hydroxypyridine compounds:
-
Use of an Inert Atmosphere: Performing reactions under an inert gas (like nitrogen or argon) displaces oxygen, a key oxidizing agent.[6][7] This is the most common and often most effective method for preventing oxidation of sensitive compounds.
-
Addition of Antioxidants: Introducing a chemical antioxidant to the reaction mixture can sacrificially react with oxidizing species, protecting the hydroxypyridine.[8]
-
Application of Protecting Groups: The reactive hydroxyl group can be chemically modified with a temporary "protecting group." This group masks the hydroxyl functionality, preventing it from reacting, and can be removed in a later step to restore the original structure.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield & Reaction Mixture Darkens | Oxidation of the hydroxypyridine starting material or product. | 1. Ensure the reaction is performed under a strict inert atmosphere (see Protocol 1).[11] 2. Degas all solvents thoroughly before use. 3. Consider adding a radical scavenger or antioxidant like BHT (Butylated hydroxytoluene) or a chelating agent like EDTA if metal-catalyzed oxidation is suspected.[8] |
| Multiple Unidentified Byproducts on TLC/LC-MS | Decomposition via oxidation. | 1. Confirm if the masses of the byproducts correspond to oxidized species (e.g., M+16). 2. Protect the hydroxyl group prior to the reaction (see Protocol 3).[9] 3. Purify reagents and solvents to remove any potential oxidizing impurities (e.g., peroxides in ethers). |
| Inconsistent Reaction Results | Variable exposure to atmospheric oxygen. | 1. Standardize the procedure for setting up air-sensitive reactions. Use of a Schlenk line is more rigorous than a balloon atmosphere.[12][13] 2. Ensure glassware is properly oven- or flame-dried to remove adsorbed moisture and air.[14][15] |
Quantitative Data Summary
The effectiveness of using an inert atmosphere is critical. A study on an oxygen-sensitive Heck cross-coupling reaction demonstrated a significant improvement in conversion when proper degassing techniques were employed.
| Inerting Technique | Conversion Rate | Notes |
| Simple Nitrogen Blanket (no degassing) | ~55% (45% starting material remained) | Demonstrates that simply replacing the headspace is insufficient. |
| Argon Bubbling through Mixture | ~95% (5% starting material remained) | Better, but still incomplete conversion suggests residual oxygen. |
| Vacuum/Argon Cycles | 100% (Complete conversion) | Most effective method for removing dissolved oxygen. |
| Data adapted from a study on an oxygen-sensitive reaction, highlighting the importance of rigorous inerting techniques.[11] |
Experimental Protocols
Protocol 1: Performing a Reaction Under an Inert Atmosphere (Nitrogen Balloon)
This protocol describes a basic method for running a reaction under an inert atmosphere, suitable for moderately air-sensitive compounds.
Materials:
-
Round-bottom flask and stir bar (oven-dried at >120°C for several hours)[14]
-
Rubber septum
-
Nitrogen gas source (cylinder with regulator)
-
Balloons
-
Needles (one for gas inlet, one for venting)
Procedure:
-
Glassware Preparation: Flame-dry the reaction flask with a stir bar inside under vacuum or heat in an oven and cool under a stream of inert gas.[15][17]
-
Assembly: While the flask is still warm, seal it with a rubber septum.
-
Purging: Fill a balloon with nitrogen. Insert a needle attached to the balloon through the septum. Insert a second "vent" needle to allow the air inside the flask to be displaced.
-
Inerting: Allow the nitrogen to flush the flask for 2-5 minutes, then remove the vent needle. The balloon will keep a slight positive pressure of nitrogen in the flask.[6]
-
Reagent Addition: Add solid reagents quickly by briefly removing the septum. Add liquid reagents and solvents via a dry syringe. To ensure the syringe is free of air, flush it with nitrogen several times before drawing up the liquid.[16][17]
-
Reaction: Once all reagents are added, allow the reaction to proceed under the positive pressure of the nitrogen balloon.
Protocol 2: Using Antioxidants to Quench Oxidation
This protocol provides a general guideline for using a chemical antioxidant.
Materials:
-
Hydroxypyridine compound
-
Reaction solvent
-
Antioxidant (e.g., Butylated hydroxytoluene (BHT), Ascorbic acid, Propyl gallate)[8]
Procedure:
-
Selection: Choose an antioxidant that is soluble in the reaction solvent and will not interfere with the desired chemical transformation. Phenolic antioxidants like BHT are effective radical scavengers.
-
Addition: Add the antioxidant (typically 0.1-1.0 mol%) to the reaction vessel along with the hydroxypyridine starting material before initiating the reaction.
-
Monitoring: Proceed with the reaction as planned. The antioxidant will be preferentially oxidized, protecting the target compound.
-
Purification: Be aware that the antioxidant and its oxidized forms may need to be removed during product purification.
Protocol 3: Protecting the Hydroxyl Group as a Silyl Ether
This protocol describes the protection of a hydroxypyridine's hydroxyl group as a tert-Butyldimethylsilyl (TBS) ether, a common and robust protecting group.[18][19]
Materials:
-
Hydroxypyridine compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole or Triethylamine
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
Setup: Dissolve the hydroxypyridine (1 equivalent) and imidazole (1.5-2.5 equivalents) in anhydrous DCM under an inert atmosphere (as per Protocol 1).
-
Protection: Add TBSCl (1.1-1.5 equivalents) to the solution portion-wise at 0°C or room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC. The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting TBS-protected hydroxypyridine by flash column chromatography. The protected compound is now significantly more stable to oxidation and can be used in subsequent reactions.
-
Deprotection: The TBS group can be readily removed later using a fluoride source like Tetra-n-butylammonium fluoride (TBAF) in THF.[18]
Visual Guides
Caption: Workflow for setting up an air-sensitive reaction.
Caption: Troubleshooting flowchart for oxidation issues.
Caption: Logic of using a chemical protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. web.mit.edu [web.mit.edu]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. catalogimages.wiley.com [catalogimages.wiley.com]
Refining experimental protocols for reactions involving aminopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyridines. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you refine your experimental designs and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during reactions with aminopyridine substrates.
Q1: Why is my aminopyridine starting material poorly soluble in common organic solvents?
A1: Aminopyridines can exhibit limited solubility in non-polar organic solvents due to their polarity and the presence of the basic amino group, which can lead to strong intermolecular interactions. For instance, 4-aminopyridine is soluble in water, ethanol, methanol, DMSO, and DMF but only slightly soluble in less polar solvents like benzene and ligroin.[1][2]
-
Troubleshooting Steps:
-
Solvent Screening: Test solubility in a range of solvents. Polar aprotic solvents like DMF, DMSO, and NMP are often good starting points.[1]
-
Co-solvent Systems: Employ a mixture of solvents. For example, a dioxane/water mixture is common in Suzuki coupling reactions.[3]
-
Temperature: Gently warming the mixture can improve solubility, but monitor for potential degradation of starting materials.
-
Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving very low yields. What are the common causes?
A2: Failure or low yields in cross-coupling reactions with aminopyridines often stem from catalyst inhibition or deactivation. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, hindering its activity.[4] Additionally, the electron-donating nature of the amino group can reduce the reactivity of the C-X (halide) bond towards oxidative addition.[4]
-
Troubleshooting Steps:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands help to stabilize the palladium catalyst and promote the crucial oxidative addition and reductive elimination steps.[4][5]
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[4]
-
Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (e.g., Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[6]
-
Base Selection: The choice of base is critical. For challenging couplings like those involving aryl chlorides, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[5][6]
-
Q3: I'm observing significant side-product formation in my cross-coupling reaction. What are the likely side reactions and how can I minimize them?
A3: Common side reactions include protodeboronation (in Suzuki coupling) and dehalogenation.
-
Protodeboronation: This is the hydrolysis of the boronic acid starting material, which is more common at high temperatures and in aqueous basic conditions.[4]
-
Mitigation: Use fresh boronic acids or more stable boronic esters (e.g., pinacol esters).[4] Running the reaction under anhydrous conditions can also help.
-
-
Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by hydride sources in the reaction mixture.[4][6]
-
Mitigation: Ensure solvents are anhydrous and pure. Optimize the reaction time to avoid prolonged heating after the main reaction is complete.[4]
-
-
Homocoupling: The boronic acid couples with itself. This is often caused by the presence of oxygen.[6]
-
Mitigation: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[6]
-
Q4: My aminopyridine product shows significant tailing during silica gel column chromatography. How can I improve the separation?
A4: Tailing is a frequent issue when purifying basic compounds like aminopyridines on standard (acidic) silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface.[7]
-
Troubleshooting Steps:
-
Basic Modifier: Add a small amount (typically 0.5-1% v/v) of a basic modifier like triethylamine (TEA) or pyridine to your eluent system.[7] This neutralizes the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Alternative Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase silica gel for purification.
-
Acid-Base Extraction: As an alternative to chromatography, an acid-base extraction can be used to separate the basic aminopyridine product from neutral or acidic impurities.[7]
-
Q5: Should I protect the amino group on my aminopyridine substrate before performing a cross-coupling reaction?
A5: While many protocols exist for the successful coupling of unprotected aminopyridines, protection of the amino group can sometimes be beneficial, especially if catalyst inhibition is a persistent issue.[3][8]
-
Considerations:
-
Acylation: The amino group can be protected as an amide (e.g., using acetic anhydride). This reduces its ability to coordinate with the palladium catalyst.[3] However, this adds extra steps for protection and subsequent deprotection to the synthetic route.
-
Modern Catalysts: With modern, highly active catalyst systems (specialized ligands and precatalysts), protection is often unnecessary.[9] It is generally recommended to first screen a variety of modern catalyst systems with the unprotected substrate before resorting to a protection strategy.
-
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Aminopyridines
| Aryl Halide Substrate | Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 60-85 | [3] |
| 2-Chloro-3-aminopyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 99 | [9] |
| 2-Chloro-5-aminopyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 82 | [9] |
| 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | >95 | [4] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Halo-Aminopyridines
| Aryl Halide Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-4-indolylmaleimide | 2-Aminopyridine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 100 | 85 | [10] |
| 2-Bromopyridine | Methylamine (volatile) | Pd(OAc)₂ (5) | dppp (10) | NaOt-Bu | Toluene | 80 | 98 | [11] |
| 3-Halo-2-aminopyridines | Primary/Secondary Amines | RuPhos/BrettPhos Precatalyst | - | LiHMDS | Dioxane | 100 | 60-95 | [12] |
| 6-Bromopyridin-3-amine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 80 | 95-99 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This is a generalized procedure and should be optimized for specific substrates.[5]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halo-aminopyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Degassing: Evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (consider adding 0.5-1% triethylamine to the eluent to prevent tailing).[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization for specific substrates.[13]
-
Reaction Setup: In a glovebox or a flame-dried Schlenk flask under an inert atmosphere, combine the halo-aminopyridine (1.0 equiv), palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., BINAP, 3 mol%), and base (e.g., NaOt-Bu, 1.2 equiv).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.1 equiv).
-
Reaction: Seal the flask or vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 3: N-Acylation of an Aminopyridine with Acetic Anhydride
This protocol is adapted from a procedure for the acylation of 2-amino-4-methylpyridine.[14]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aminopyridine (1.0 equiv).
-
Reagent Addition: Carefully add acetic anhydride (2.5-3.0 equiv). The reaction can be exothermic. Pyridine can be used as a solvent if needed.[15]
-
Reaction: Heat the mixture to reflux (or stir at room temperature if the reaction is facile) and monitor by TLC until the starting aminopyridine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess acetic anhydride by the slow addition of water or methanol.[15] If pyridine was used as a solvent, it can be removed by co-evaporation with toluene.[15]
-
Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[15]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
References
- 1. 4-Aminopyridine CAS#: 504-24-5 [m.chemicalbook.com]
- 2. 504-24-5 CAS MSDS (4-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Safety and Toxicity of Pyridine Derivatives in the Lab
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely handling pyridine derivatives in a laboratory setting. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and toxicity data to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with pyridine and its derivatives?
A1: Pyridine and its derivatives are typically flammable liquids with a strong, unpleasant odor.[1] The main hazards include:
-
Health Hazards: They can be toxic if inhaled, ingested, or absorbed through the skin.[1] Exposure can irritate the skin, eyes, and respiratory tract.[1] Symptoms of acute exposure may include dizziness, headache, and nausea.[1] Some pyridine derivatives are suspected carcinogens.[2]
-
Fire Hazards: Pyridine is a flammable liquid and poses a significant fire risk.[3] Vapors are heavier than air and can travel to an ignition source.[3]
-
Reactivity: Pyridine can react violently with strong oxidizers and acids.[3]
Q2: What is the first thing I should do in case of a pyridine spill?
A2: For a small spill that you are trained to handle, ensure proper ventilation and wear appropriate personal protective equipment (PPE) before cleaning it up with an inert absorbent material.[2] For large spills, immediately evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EHS) department.[2][4]
Q3: What type of gloves should I use when handling pyridine derivatives?
A3: Chemical-resistant gloves such as butyl rubber or Viton® are recommended for handling pyridine and its derivatives.[4] Nitrile gloves are not recommended for prolonged contact.[2] Always consult the manufacturer's glove compatibility chart for the specific derivative you are using.[2]
Q4: How should I properly dispose of pyridine waste?
A4: Pyridine waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[4] Collect pyridine waste in a designated, sealed, and clearly labeled container.[4] Never pour pyridine waste down the drain.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving pyridine derivatives.
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield in a reaction using pyridine as a solvent or reagent. | Inefficient reaction conditions. | - Consider alternative catalysts or solvent systems. - For Hantzsch pyridine synthesis, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation can improve yields.[5] |
| Incomplete oxidation of an intermediate. | - Ensure the correct stoichiometry of the oxidizing agent. - Monitor the reaction progress using techniques like TLC or LC-MS to confirm complete conversion.[5] | |
| Formation of side products. | - Optimize the order of reagent addition, especially in unsymmetrical syntheses.[5] - Adjust the reaction temperature to favor the desired reaction pathway.[6] | |
| Unexpected crystal formation in a stock solution of a pyridine derivative in dichloromethane (DCM). | Reaction between the pyridine derivative and DCM. | - Pyridine derivatives can react with DCM at room temperature to form bispyridinium dichlorides.[7] - Avoid storing stock solutions of pyridine derivatives in DCM for extended periods.[7] Prepare fresh solutions as needed. |
| Difficulty reproducing a previously successful experiment. | Variation in reagent or solvent quality. | - Purify reagents and distill solvents before use.[8] - Ensure a rigorously anhydrous and oxygen-free environment if the reaction is sensitive to moisture or air.[8] |
| Inaccurate recording of the original procedure. | - Monitor the reaction closely and stop it as soon as it is complete to avoid decomposition.[8] - Be mindful that the order and rate of reagent addition can be critical.[8] |
Quantitative Toxicity Data
The following table summarizes acute toxicity data for pyridine and some of its derivatives. This data is intended for informational purposes and to highlight the potential toxicity. Always refer to the Safety Data Sheet (SDS) for the specific compound you are using.
| Compound | CASRN | Toxicity Data | Species | Reference |
| Pyridine | 110-86-1 | LD50 (Oral): 891 mg/kg | Rat | [2] |
| LD50 (Dermal): 1121 mg/kg | Rabbit | [2] | ||
| LC50 (Inhalation): 17.1 mg/L (4 hours) | Rat (Male) | [2] | ||
| Pyridine, alkyl derivatives | 68391-11-7 | LD50 (Oral): 2500 mg/kg | Rat | [9] |
| LD50 (Dermal): >2000 mg/kg | Rabbit | [9] | ||
| 2-Picoline (2-Methylpyridine) | 109-06-8 | LC50 (Fish, 96h): 40-897 mg/L | - | [10] |
| 3-Picoline (3-Methylpyridine) | 108-99-6 | LC50 (Fish, 96h): 40-897 mg/L | - | [10] |
| 4-Picoline (4-Methylpyridine) | 108-89-4 | LC50 (Fish, 96h): 40-897 mg/L | - | [10] |
Experimental Protocols
Protocol for Neutralization of a Small Pyridine Spill
This protocol is for small spills (less than 50 ml) that can be cleaned up in approximately 10 minutes by trained personnel.[2]
-
Preparation and PPE:
-
Containment and Absorption:
-
If the spill is liquid, create a dike around the spill using an inert absorbent material like vermiculite, sand, or spill pillows.[11]
-
Carefully apply the absorbent material over the spill, working from the outside in.
-
-
Neutralization (for basic pyridine derivatives):
-
Prepare a dilute solution of a weak acid, such as 5% citric acid or 5% sodium bisulfate.
-
Slowly and carefully add the neutralizing solution to the absorbed pyridine spill. Be aware that this may generate heat.
-
Test the pH of the mixture with pH paper to ensure it is between 6 and 8.
-
-
Cleanup and Disposal:
-
Once neutralized, collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.[11]
-
Wipe the spill area with a damp cloth or sponge, then clean with soap and water.[11]
-
Dispose of all contaminated materials (gloves, absorbent pads, etc.) as hazardous waste.
-
-
Reporting:
-
Report the spill to your supervisor or laboratory manager.
-
Protocol for Decontamination of Laboratory Equipment
This protocol outlines the steps for decontaminating laboratory equipment that has been in contact with pyridine derivatives.
-
Preparation and PPE:
-
Initial Cleaning:
-
Disconnect any electrical equipment.[12]
-
Remove any visible residue or gross contamination by scraping or wiping with a disposable cloth.[12]
-
For equipment with internal components (e.g., HPLC systems), flush lines with a suitable solvent to remove residual pyridine.[13] Drain all reservoirs and lines.[14]
-
-
Decontamination Procedure:
-
Wash the equipment surfaces with a mild detergent and water solution.[14]
-
For non-porous surfaces, wipe with a 70% ethanol solution and allow for a sufficient contact time (at least 10 minutes).
-
For potentially heavy contamination, a 1:10 bleach solution can be used, but be aware of its corrosive properties on metal surfaces.[14] If using bleach, a subsequent rinse with water is necessary.[14]
-
-
Rinsing and Drying:
-
Verification and Labeling:
-
Once decontaminated, label the equipment as "Decontaminated" with the date, the method used, and your initials.[15]
-
Visualizations
Logical Workflow for Pyridine Spill Response
Caption: Workflow for responding to a pyridine spill in the lab.
Signaling Pathway of Pyridine-Induced Cellular Toxicity
Caption: Pyridine-induced cellular toxicity via oxidative stress.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 13. A Quick Guide to Lab Equipment Decontamination - SEPS Services [sepsservices.com]
- 14. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 15. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Amino-6-hydroxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 2-amino-6-hydroxypyridine represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.
Comparative Analysis of Biological Activity
The biological potential of this compound derivatives has been explored in several key areas, most notably in anticancer and antimicrobial applications. The following tables summarize the quantitative data from various studies, showcasing the potency of these compounds.
Anticancer Activity
The cytotoxic effects of this compound and related derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in these studies.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Spiro-pyridine derivative 5 | HepG-2 (Liver Cancer) | 10.58 ± 0.8 | [1] |
| Spiro-pyridine derivative 5 | Caco-2 (Colon Cancer) | 9.78 ± 0.7 | [1] |
| Spiro-pyridine derivative 7 | HepG-2 (Liver Cancer) | 8.90 ± 0.6 | [1] |
| Spiro-pyridine derivative 7 | Caco-2 (Colon Cancer) | 7.83 ± 0.5 | [1] |
| Spiro-pyridine derivative 8 | HepG-2 (Liver Cancer) | 8.42 ± 0.7 | [1] |
| Spiro-pyridine derivative 8 | Caco-2 (Colon Cancer) | 13.61 ± 1.2 | [1] |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S3) | PC3 (Prostate Cancer) | 0.1 | [2] |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (S1) | PC3 (Prostate Cancer) | 0.45 | [2] |
| Nicotinic hydroxamate 11d | HDAC1 | 0.0005 | [3] |
| Nicotinic anilide 12d | HDAC3 | 0.113 | [3] |
Note: The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Antimicrobial Activity
Several this compound derivatives have demonstrated promising activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-aminopyridine derivative 2c | Staphylococcus aureus | 0.039 ± 0.000 | [4] |
| 2-aminopyridine derivative 2c | Bacillus subtilis | 0.039 ± 0.000 | [4] |
| N-amino-5-cyano-6-pyridone 3d | Escherichia coli | 3.91 | [5] |
| N-amino-5-cyano-6-pyridone 3e | Escherichia coli | 3.91 | [5] |
| 2,6-disubstituted thiosemicarbazone 5 | Drug-resistant Mycobacterium tuberculosis | 2 | [6] |
| 2,6-disubstituted thiosemicarbazone 7 | Drug-resistant Mycobacterium tuberculosis | 2 | [6] |
Note: The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is directly proportional to the number of viable cells.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][9][10][11]
-
Preparation of Microtiter Plates: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.[9][10]
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[10]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[10]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9][10]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound derivatives, it is essential to visualize the cellular pathways they may influence. Some studies suggest that pyridine derivatives can modulate key signaling pathways involved in cell growth, proliferation, and inflammation, such as the JAK/STAT and MAPK pathways.
Caption: The JAK/STAT signaling pathway.[12]
Caption: The MAPK/ERK signaling pathway.[13]
References
- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 3. Novel Pyridine-Based Hydroxamates and 2'-Aminoanilides as Histone Deacetylase Inhibitors: Biochemical Profile and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating the Structure of 2-Amino-6-hydroxypyridine: An X-ray Crystallography Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The Question of Tautomerism
2-Amino-6-hydroxypyridine can exist in two tautomeric forms: the 'hydroxy' form and the 'pyridone' form. The pyridone form is often more stable in the solid state due to favorable hydrogen bonding and resonance stabilization. X-ray crystallography provides unambiguous evidence of the dominant tautomer in the crystalline state by precisely measuring bond lengths. A carbon-oxygen double bond (C=O) in the pyridone form is significantly shorter than a carbon-oxygen single bond (C-O) in the hydroxy form. Similarly, the C-N bonds within the pyridine ring will exhibit different lengths depending on the tautomeric state.
Caption: Tautomeric equilibrium between the hydroxy and pyridone forms of this compound.
Comparative Crystallographic Data
While a definitive crystal structure for this compound is elusive, a preliminary study from 1966 provided initial crystallographic data.[1] This early work confirmed the compound crystallizes with water of hydration but did not fully resolve the structure to distinguish between the tautomers.[1]
To illustrate how a modern analysis would proceed, the following tables compare expected bond lengths for the two tautomers based on data from analogous structures in the Cambridge Structural Database (CSD).
Table 1: Expected vs. Observed Bond Lengths (in Angstroms, Å)
| Bond | Expected for Hydroxy Form (Aromatic) | Expected for Pyridone Form (Non-aromatic) |
| C=O | N/A | ~1.23 - 1.26 |
| C-O | ~1.36 - 1.38 | N/A |
| Ring C-N | ~1.33 - 1.35 | ~1.37 - 1.41 |
| Ring C-C | ~1.38 - 1.40 | Alternating ~1.35 (double) & ~1.45 (single) |
| Exocyclic C-N | ~1.35 - 1.37 | ~1.33 - 1.35 |
Data derived from representative structures in the Cambridge Structural Database.
Table 2: Crystal System and Unit Cell Parameters for this compound (Preliminary Data)
| Parameter | Value |
| Crystal System | Triclinic |
| a | 4.85 ± 0.02 Å |
| b | 9.30 ± 0.03 Å |
| c | 13.57 ± 0.05 Å |
| α | 98° |
| β | 91° |
| γ | 92° |
| Formula units (Z) | 4 (as hemihydrate) |
Source: Acta Crystallographica (1966). 20, 921.[1]
A definitive structure determination would populate a table similar to Table 1 with precise, experimentally determined bond lengths, allowing for a direct comparison and validation of the pyridone tautomer, which is the expected dominant form in the solid state.
Experimental Protocols
The validation of the this compound structure via X-ray crystallography follows a well-established workflow.
I. Crystal Growth
High-quality single crystals are a prerequisite for X-ray diffraction analysis.
-
Solvent Selection: The compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, water, acetonitrile). The ideal solvent will dissolve the compound when hot but have low solubility when cold. For this compound, recrystallization from ethanol has been reported to yield acicular crystals.[1]
-
Recrystallization:
-
Dissolve the compound in a minimum amount of the chosen hot solvent to create a saturated solution.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Further cooling in an ice bath may be used to maximize crystal yield.
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
-
Crystal Harvesting: Collect the formed crystals by vacuum filtration and wash with a small amount of ice-cold solvent to remove any remaining impurities. The crystals are then dried before mounting.
II. Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the crystal's space group.
-
The diffraction data is then used to generate an electron density map of the molecule.
-
An atomic model is fitted to the electron density map.
-
This model is then refined, a process that optimizes the positions of the atoms and their thermal parameters to best fit the experimental diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.
-
Caption: Experimental workflow for the validation of molecular structure by single-crystal X-ray diffraction.
Conclusion
Single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of molecular structures in the solid state. By providing precise measurements of bond lengths and angles, this technique can definitively resolve the tautomeric form of this compound. Based on established principles and data from analogous compounds, it is highly probable that the pyridone tautomer is the dominant form in the crystalline state. A modern, high-resolution crystal structure determination would provide the definitive quantitative data to confirm this hypothesis, which is crucial for accurate molecular modeling, understanding intermolecular interactions, and guiding further drug development efforts.
References
A Spectroscopic Guide to the Tautomeric Equilibrium of 2-Hydroxypyridine and 2-Pyridone
The tautomerism between 2-hydroxypyridine and 2-pyridone is a classic example of lactam-lactim tautomerism, a phenomenon of significant interest in organic chemistry and biochemistry.[1][2] The position of the equilibrium is highly sensitive to the molecular environment, including the solvent and the physical state (solid, liquid, or gas).[1][3][4] This guide provides a detailed comparison of the spectroscopic properties of these two tautomers, supported by experimental data, to aid researchers in their identification and characterization.
The equilibrium between the aromatic 2-hydroxypyridine (enol form) and the non-aromatic 2-pyridone (keto form) is influenced by several factors. In non-polar solvents, the 2-hydroxypyridine form is generally favored, whereas polar solvents like water and alcohols shift the equilibrium towards the 2-pyridone form.[1][4] In the solid state, the predominant form is 2-pyridone, which is stabilized by intermolecular hydrogen bonding.[1][4] In the gas phase, however, the 2-hydroxypyridine tautomer is slightly more stable.[3]
Caption: Tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.
Spectroscopic Data Comparison
The distinct structural and electronic differences between the two tautomers give rise to unique spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the two tautomers in solution. The chemical shifts of the protons and carbons in the pyridine ring are sensitive to the electronic distribution, which differs significantly between the aromatic 2-hydroxypyridine and the less aromatic 2-pyridone.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 2-Hydroxypyridine (in CDCl₃) | 2-Pyridone (in CD₃OD) |
| H3 | ~7.42 | 7.98 |
| H4 | ~6.60 | 7.21 |
| H5 | ~7.49 | 7.23 |
| H6 | ~6.30 | 8.07 |
Data for 2-Hydroxypyridine from ChemicalBook[5]. Data for 2-Pyridone from Wikipedia[1].
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 2-Pyridone (in CD₃OD) |
| C2 | 155.9 |
| C3 | 125.8 |
| C4 | 140.8 |
| C5 | 124.4 |
| C6 | 138.3 |
Data for 2-Pyridone from Wikipedia[1].
Infrared (IR) Spectroscopy
IR spectroscopy provides clear evidence for the predominant tautomer, particularly in the solid state. The presence of a strong carbonyl (C=O) stretching band is characteristic of the 2-pyridone form, while a distinct hydroxyl (O-H) stretching band indicates the presence of 2-hydroxypyridine.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Tautomer | Approximate Wavenumber (cm⁻¹) | Notes |
| O-H stretch | 2-Hydroxypyridine | 3400-3600 | Broad band, absent in the pyridone form. |
| N-H stretch | 2-Pyridone | 3100-3500 | Present in the pyridone form. |
| C=O stretch | 2-Pyridone | 1650-1690 | Strong absorption, characteristic of the keto form.[1][4] |
In the solid state, IR spectroscopy confirms that 2-pyridone is the dominant tautomer due to the presence of a strong C=O stretching frequency and the absence of an O-H stretching band.[1][4]
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions of the two tautomers occur at different wavelengths, which can be observed using UV-Vis spectroscopy.
Table 4: UV-Visible Absorption Maxima (λₘₐₓ)
| Tautomer | Solvent | λₘₐₓ (nm) |
| 2-Pyridone | Methanol | 226.2, 297.6[1] |
| 2-Pyridone | Water | 293[1] |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used to detect minor tautomeric forms in solution.[6] While 2-pyridone is the major tautomer in many solvents, the more fluorescent 2-hydroxypyridine form can often be detected, providing insight into the tautomeric equilibrium.[6] Studies in the gas phase using fluorescence excitation spectroscopy have also been instrumental in understanding the proton transfer dynamics between the two forms.[7]
Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of 2-hydroxypyridine/2-pyridone tautomers.
Caption: General experimental workflow for spectroscopic comparison.
1. Sample Preparation:
-
For NMR Spectroscopy: Samples are typically prepared by dissolving the compound in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
For IR Spectroscopy: For solid-state analysis, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared. For solution-phase analysis, the sample is dissolved in a suitable IR-transparent solvent.
-
For UV-Vis and Fluorescence Spectroscopy: Solutions are prepared by dissolving the sample in a UV-grade solvent (e.g., ethanol, methanol, cyclohexane) to a concentration that gives an absorbance within the linear range of the spectrophotometer (typically in the micromolar range).
2. Instrumentation and Data Acquisition:
-
NMR Spectra: Acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR spectra are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
IR Spectra: Recorded on a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the solvent or KBr pellet is collected and subtracted from the sample spectrum.
-
UV-Vis Spectra: Measured using a dual-beam UV-Vis spectrophotometer. A baseline is recorded with the cuvette containing the pure solvent.
-
Fluorescence Spectra: Recorded on a spectrofluorometer. Excitation and emission wavelengths are selected based on the UV-Vis absorption spectrum to maximize the fluorescence signal.
3. Data Analysis:
-
The positions of key signals (chemical shifts in NMR, absorption bands in IR, and λₘₐₓ in UV-Vis) are identified and compared to literature values for each tautomer.
-
In solution, the ratio of the two tautomers can often be quantified by integrating the respective signals in the NMR spectrum.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyridone [chemeurope.com]
- 5. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 6. Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Efficacy of 2-Amino-6-hydroxypyridine based corrosion inhibitors vs alternatives
The prevention of metal corrosion is a critical concern across numerous industries, from oil and gas to infrastructure and electronics. Organic corrosion inhibitors are a cornerstone of metal protection strategies, with nitrogen-containing heterocyclic compounds being particularly effective. Among these, pyridine and its derivatives, such as 2-Amino-6-hydroxypyridine, have garnered significant attention due to their ability to form protective films on metal surfaces. This guide provides a comparative analysis of the efficacy of this compound-related compounds and their alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in materials science.
Performance Comparison of Corrosion Inhibitors
The effectiveness of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which represents the percentage reduction in the corrosion rate of a metal in the presence of the inhibitor compared to its absence. The following tables summarize the performance of various pyridine derivatives and their alternatives under different experimental conditions.
Table 1: Efficacy of Pyridine-Based Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| 2-Amino-4-methylpyridine (AMP) | Mild Steel | 0.5 M HCl | Not Specified | Not Specified | Increases with concentration | [1] |
| Pyridine-Carbamide (MS31) | Carbon Steel | 1 M HCl | 200 mg L⁻¹ | 298 K | 97.1 | [2] |
| Pyridine-Carbamide (MS30) | Carbon Steel | 1 M HCl | 200 mg L⁻¹ | 298 K | 95.3 | [2] |
| 2-amino-6-(4-methoxyphenyl)-4-phenyl-pyridin-3-carbonitrile | Steel | Not Specified | Not Specified | Not Specified | High | [3] |
| 2,5-bis(3-pyridyl)-1,3,4-thiadiazole (3-PTH) | Mild Steel | 1 M HClO₄ | Not Specified | Not Specified | Better than 2-PTH | [4] |
Table 2: Efficacy of Alternative Corrosion Inhibitors
| Inhibitor Class | Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| Purine Derivative | Acyclovir | Mild Steel | 1.0 M HCl | 500 ppm | 305 K | 92 | [5] |
| Pyrimidine Derivative | 2,4-Diamino-6-hydroxypyrimidine (2D6H) | Mild Steel | 0.1 M HCl | 10.0 mM | Not Specified | High (concentration-dependent) | [6] |
| Imidazoline Derivative | Oleyl imidazoline | Carbon Steel | Acidic (Oilfield) | Not Specified | Moderate | High (outperforms pyridines in conventional conditions) | [7][8] |
| Amino Acid | L-Cysteine | Pure Magnesium | Saline Solution | Not Specified | Not Specified | Effective | [9] |
| Schiff Base | Tryptophan-Cinnamaldehyde (CTSB) | Mild Steel | 1 M HCl | Not Specified | 30°C | Superior to Glycine and Histidine-based Schiff bases | [9] |
| Vapor Phase Inhibitor | Amine-based VCI | Low Carbon Steel | Boiling Water | 100 mg/L | Not Specified | Reduces corrosion rate significantly | [10] |
Mechanism of Action: Adsorption and Film Formation
Pyridine-based inhibitors, along with many other organic inhibitors, function by adsorbing onto the metal surface. This adsorption process creates a protective barrier that isolates the metal from the corrosive environment. The key structural features contributing to their efficacy are:
-
Heteroatoms: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, which can coordinate with the vacant d-orbitals of metal atoms, leading to strong adsorption.[7][8]
-
Aromatic Ring: The π-electrons of the pyridine ring also contribute to the adsorption process through interaction with the metal surface.[3]
-
Substituents: Functional groups attached to the pyridine ring, such as amino (-NH₂) and hydroxyl (-OH) groups, can enhance the electron density of the molecule, thereby strengthening its adsorption and inhibition efficiency.[1][3]
The adsorption can be classified as physisorption (electrostatic interaction) or chemisorption (covalent bonding), with the latter generally providing more robust and stable protection, especially at higher temperatures.[2][10]
Caption: Mechanism of corrosion inhibition by pyridine-based compounds.
Comparison with Alternatives
While pyridine derivatives are effective, various alternatives offer comparable or superior performance in specific applications.
-
Imidazoline-Based Inhibitors: These are widely used in the oil and gas industry. Their long alkyl chains provide a hydrophobic barrier, making them highly efficient in acidic, aqueous environments.[7][8] Generally, imidazolines outperform pyridines in conventional acidic conditions, but pyridines exhibit greater stability in high-temperature or extreme environments.[7][8]
-
Amino Acids: As green and non-toxic options, amino acids like L-cysteine have shown significant inhibition potential.[9][11][12] Their effectiveness stems from the presence of both amino (-NH₂) and carboxyl (-COOH) groups, which can chelate with metal ions and adsorb on the surface.[13]
-
Purine and Pyrimidine Derivatives: Compounds like acyclovir and 2,4-diamino-6-hydroxypyrimidine have demonstrated high inhibition efficiencies.[5][6] The multiple nitrogen atoms in their structures provide numerous active sites for adsorption.
Caption: Key feature comparison of inhibitor classes.
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of electrochemical and surface analysis techniques.
Weight Loss Measurement
This is a straightforward gravimetric method to determine the corrosion rate.
-
Protocol:
-
Clean, weigh, and record the initial weight of metal specimens.
-
Immerse the specimens in the corrosive solution with and without the inhibitor for a specified duration (e.g., 24 hours).
-
After immersion, remove the specimens, clean them to remove corrosion products, and re-weigh them.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the weight loss data.
-
Electrochemical Measurements
These techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
-
Potentiodynamic Polarization (PDP):
-
A three-electrode setup (working electrode, reference electrode, counter electrode) is used.
-
The potential of the working electrode is scanned, and the resulting current is measured.[5]
-
The polarization curves (Tafel plots) are analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and to identify whether the inhibitor is anodic, cathodic, or mixed-type.[5][14]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
A small amplitude AC signal is applied to the electrode over a range of frequencies.
-
The impedance of the system is measured.
-
Data is often presented as Nyquist or Bode plots. Analysis of these plots provides information on the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl).[2][14] An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film.[1]
-
Caption: General workflow for evaluating corrosion inhibitors.
Conclusion
Pyridine derivatives, including those structurally related to this compound, are effective corrosion inhibitors for various metals, particularly in acidic environments. Their performance is attributed to the strong adsorption capabilities of the pyridine ring and functional substituents. However, the choice of an inhibitor is highly dependent on the specific application, considering factors such as operating temperature, environmental regulations, and cost. Alternatives like imidazoline derivatives offer superior performance in certain oilfield conditions, while amino acids present a promising eco-friendly option. A comprehensive evaluation using standardized experimental protocols is crucial for selecting the optimal corrosion inhibitor for a given system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
- 7. Relationship and Comparison of Pyridine-Based and Imidazoline-Based Co -Youzhu Chem [youzhuchem.com]
- 8. Pyridine-Based and Imidazoline-Based Corrosion Inhibitors -Youzhu Chem [youzhuchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. zastita-materijala.org [zastita-materijala.org]
- 13. jetir.org [jetir.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Confirming the Purity of Synthesized 2-Amino-6-hydroxypyridine via HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. In the synthesis of heterocyclic compounds like 2-Amino-6-hydroxypyridine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount to ensure the integrity of downstream applications. High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a detailed comparison of a proposed HPLC method for this compound with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of polar and non-polar compounds, making it highly suitable for substituted pyridines.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred choice for separating the main component from structurally similar impurities.
Proposed HPLC Methodology
Experimental Protocol: HPLC Purity of this compound
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques offer complementary information and can be invaluable for comprehensive purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to improve its volatility and thermal stability, which can add complexity to the sample preparation process. However, GC-MS provides structural information, which is invaluable for identifying unknown impurities.
Experimental Protocol: GC-MS Purity of this compound (with derivatization)
-
Instrumentation: GC-MS system with a capillary column and a mass selective detector.
-
Derivatization: React the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides information about the chemical structure of the main compound and any impurities present, often without the need for a reference standard for every impurity. However, its sensitivity is generally lower than that of HPLC.
Experimental Protocol: ¹H NMR Purity of this compound
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. Calculate the purity based on the integral values and the known weights of the sample and the internal standard.
Comparative Data Presentation
To facilitate a clear comparison, the following table summarizes the expected performance of each technique for the purity analysis of this compound.
Table 1: Comparison of Analytical Techniques for Purity Determination
| Feature | HPLC | GC-MS | NMR |
| Principle | Differential partitioning between a stationary and mobile phase | Separation based on volatility and boiling point, with mass-based detection | Nuclear spin transitions in a magnetic field |
| Primary Use | Quantitative purity and impurity profiling | Identification of volatile impurities and structural elucidation | Structural confirmation and quantitative analysis (qNMR) |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) |
| Resolution | High | Very High | Moderate |
| Sample Throughput | High | Moderate | Low to Moderate |
| Need for Reference Standards | Required for impurity identification and quantification | Not always required for identification (mass spectral libraries) | Not required for structural elucidation; required for qNMR |
| Key Advantage | Robustness and quantitative accuracy | Definitive identification of volatile impurities | Provides detailed structural information without derivatization |
| Key Limitation | May not identify co-eluting peaks without MS detector | Not suitable for non-volatile or thermally labile compounds without derivatization | Lower sensitivity compared to chromatographic methods |
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for HPLC analysis and a comparison of the different analytical approaches.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Comparison of Analytical Methods for Purity Assessment.
Conclusion
Confirming the purity of synthesized this compound is a critical step in ensuring the quality and reliability of research and development activities. While HPLC is the primary method for quantitative purity determination due to its robustness and accuracy, complementary techniques like GC-MS and NMR provide valuable orthogonal information. GC-MS is unparalleled for the identification of volatile impurities, and NMR offers definitive structural confirmation and an alternative quantification method. The choice of method, or combination of methods, will depend on the specific requirements of the analysis, from routine quality control to in-depth impurity profiling. By employing these techniques, researchers can have high confidence in the purity of their synthesized materials.
References
Unraveling the Tautomeric Chameleon: 2-Amino-6-hydroxypyridine in Different Solvents
A comprehensive guide for researchers and drug development professionals on the tautomeric equilibrium of 2-amino-6-hydroxypyridine, leveraging comparative data from the well-studied analogue, 2-hydroxypyridine.
The tautomeric nature of heterocyclic compounds is a critical factor in drug discovery and development, influencing a molecule's physicochemical properties, receptor binding, and metabolic stability. This compound exists in a dynamic equilibrium between its lactim (enol) and lactam (keto) forms. Understanding the predominant tautomer in different solvent environments is paramount for predicting its behavior in biological systems. This guide provides an in-depth analysis of this equilibrium, supported by experimental data from its close structural analog, 2-hydroxypyridine, and outlines the methodologies to probe this phenomenon.
The Lactim-Lactam Tautomerism
This compound can exist in two primary tautomeric forms: the aromatic lactim (this compound) and the non-aromatic lactam (6-amino-2-pyridone). The position of the proton on either the oxygen or the nitrogen atom dictates the electronic distribution and overall properties of the molecule.
Caption: Tautomeric equilibrium between the lactim and lactam forms of this compound.
Solvent Effects on Tautomeric Equilibrium: A Comparative Analysis
The equilibrium between the lactim and lactam tautomers is highly sensitive to the solvent environment.[1] While specific quantitative data for this compound is sparse, extensive studies on 2-hydroxypyridine provide a robust model for understanding these solvent-dependent shifts.[1]
Generally, polar solvents tend to favor the more polar lactam form, whereas non-polar solvents shift the equilibrium towards the less polar lactim form.[1][2] This is primarily due to the larger dipole moment of the lactam tautomer, which is better stabilized by polar solvent molecules capable of hydrogen bonding.[1][2]
Table 1: Tautomeric Equilibrium Constant (KT = [lactam]/[lactim]) for 2-Hydroxypyridine in Various Solvents
| Solvent | Dielectric Constant (ε) | KT | Predominant Form |
| Gas Phase | 1 | < 1 | Lactim |
| Cyclohexane | 2.02 | 0.4 - 2.4 | Mixture |
| Chloroform | 4.81 | ~10 | Lactam |
| Acetonitrile | 37.5 | > 100 | Lactam |
| Water | 80.1 | > 900 | Lactam |
Data compiled from various sources, primarily focusing on 2-hydroxypyridine as a model.[1][3]
The presence of the additional amino group in this compound is expected to influence the equilibrium, potentially through intramolecular hydrogen bonding, but the general trend of solvent polarity driving the equilibrium towards the lactam form is anticipated to hold.
Experimental Protocols for Determining Tautomeric Equilibrium
Several spectroscopic and computational methods can be employed to quantitatively assess the tautomeric equilibrium.
UV/Vis Spectroscopy
Principle: The lactim and lactam forms often possess distinct electronic absorption spectra. The aromatic lactim form typically absorbs at a shorter wavelength compared to the conjugated, but non-aromatic, lactam form. By measuring the absorbance of a solution at wavelengths characteristic of each tautomer, their relative concentrations can be determined.
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of this compound in the desired solvents.
-
Reference Spectra: Obtain UV/Vis spectra of "locked" analogues, such as 2-amino-6-methoxypyridine (representing the lactim form) and 6-amino-1-methyl-2(1H)-pyridone (representing the lactam form), to determine their respective molar absorptivity coefficients (ε) at their λmax.
-
Data Acquisition: Record the UV/Vis spectrum of the this compound solution.
-
Data Analysis: Use the Beer-Lambert law and the molar absorptivity coefficients of the locked analogues to calculate the concentration of each tautomer and the equilibrium constant (KT).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: 1H and 13C NMR spectroscopy are powerful tools for elucidating tautomeric equilibria as the chemical shifts of nuclei are highly sensitive to their local electronic environment. The distinct chemical environments of protons and carbons in the lactim and lactam forms allow for their differentiation and quantification.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).
-
Data Acquisition: Acquire high-resolution 1H and 13C NMR spectra.
-
Data Analysis: Identify characteristic signals for each tautomer. For instance, the lactim form will exhibit a signal for the hydroxyl proton (if not exchanged with the solvent), while the lactam form will show a signal for the N-H proton. The chemical shifts of the ring protons and carbons will also differ significantly. The ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each form.
Computational Chemistry
Principle: Quantum mechanical calculations can predict the relative stabilities of tautomers in the gas phase and in different solvents using continuum solvation models. These methods provide valuable insights that complement experimental findings.
Computational Protocol:
-
Structure Optimization: Build the 3D structures of both the lactim and lactam tautomers.
-
Methodology: Perform geometry optimization and frequency calculations using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[4]
-
Solvent Modeling: Incorporate the effect of different solvents using a Polarizable Continuum Model (PCM).
-
Energy Calculation: Calculate the Gibbs free energies (G) of both tautomers in the gas phase and in each solvent.
-
Equilibrium Constant Prediction: The difference in Gibbs free energy (ΔG) can be used to calculate the theoretical equilibrium constant (KT) using the equation: ΔG = -RTln(KT).
Caption: General experimental workflow for the analysis of tautomeric equilibrium.
Conclusion
The tautomeric equilibrium of this compound is a crucial aspect of its chemical identity, with significant implications for its application in drug development. While direct quantitative data for this specific molecule is limited, the well-established behavior of 2-hydroxypyridine serves as an excellent predictive model. The lactam form is expected to predominate in polar, protic environments such as water, which is of particular relevance for physiological conditions. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the tautomeric preferences of this compound and other related heterocyclic compounds in various solvent systems, enabling a more informed approach to drug design and development.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark of Novel Aminopyridine Derivatives Against Existing Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of new aminopyridine derivatives against established pharmaceuticals, supported by experimental data. The information is intended to aid researchers and drug development professionals in evaluating the therapeutic potential of these novel compounds.
Introduction to Aminopyridines
Aminopyridines are a class of drugs that act as potassium channel blockers. The existing pharmaceutical, 4-aminopyridine (also known as dalfampridine and fampridine), is approved for the symptomatic treatment of walking in patients with multiple sclerosis (MS). The primary mechanism of action for aminopyridines involves the blockade of voltage-gated potassium channels, which leads to prolonged action potentials and enhanced neurotransmitter release. Recent research has focused on developing novel aminopyridine derivatives with improved efficacy, selectivity, and reduced side effects for various therapeutic applications, including neurodegenerative diseases and cancer.
Comparative Data: New Aminopyridine Derivatives vs. 4-Aminopyridine
The following tables summarize the quantitative data from preclinical studies, comparing the performance of new aminopyridine derivatives to the existing pharmaceutical, 4-aminopyridine.
Table 1: In Vitro Potassium Channel Blockade
This table compares the inhibitory activity of novel 4-aminopyridine derivatives against the Shaker voltage-gated potassium (K+) channel, a key target for this class of drugs. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 (µM) | Relative Potency to 4-AP | Reference |
| 4-Aminopyridine (4-AP) | Shaker K+ channel | 280 ± 20 | 1x | [1] |
| 3-methyl-4-aminopyridine (3Me4AP) | Shaker K+ channel | 41 ± 3 | ~7x more potent | [1][2] |
| 3-fluoro-4-aminopyridine (3F4AP) | Shaker K+ channel | 290 ± 20 | Similar potency | [2] |
| 3-methoxy-4-aminopyridine (3MeO4AP) | Shaker K+ channel | 980 ± 100 | ~3.5x less potent | [1][2] |
| 3-trifluoromethyl-4-aminopyridine (3CF34AP) | Shaker K+ channel | 800 ± 100 | ~2.9x less potent | [1][2] |
| 2-trifluoromethyl-4-aminopyridine (2CF34AP) | Shaker K+ channel | >10,000 | ~60x less active | [1][2] |
Table 2: In Vitro Anticancer Activity
This table presents the cytotoxic effects of novel indenopyridine derivatives against the MCF-7 breast cancer cell line, with doxorubicin as a reference compound. A lower IC50 value indicates greater cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Doxorubicin (Reference) | MCF-7 | 5.40 | [3] |
| Compound 6d | MCF-7 | 4.34 | [3] |
| Compound 6n | MCF-7 | 6.84 | [3] |
Table 3: In Vitro Cholinesterase Inhibition for Alzheimer's Disease Models
This table shows the inhibitory activity of a novel 4-aminopyridine derivative (4APMb) against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease, compared to the standard drug donepezil.[4]
| Compound | Target Enzyme | IC50 (µM) |
| Donepezil (Standard) | AChE | 0.024 ± 0.001 |
| 4APMb | AChE | 0.019 ± 0.002 |
| Donepezil (Standard) | BChE | 3.54 ± 0.11 |
| 4APMb | BChE | 2.18 ± 0.13 |
Experimental Protocols
Shaker K+ Channel Blockade Assay (Electrophysiology)
This protocol describes the general procedure for assessing the inhibitory activity of aminopyridine derivatives on voltage-gated potassium channels expressed in Xenopus oocytes.[1][2]
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the Shaker K+ channel.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording: Two-electrode voltage-clamp recordings are performed. Oocytes are perfused with a recording solution.
-
Compound Application: The aminopyridine derivatives are applied at various concentrations to the perfusion solution.
-
Data Acquisition: Potassium currents are elicited by voltage steps. The steady-state current inhibition is measured at each compound concentration.
-
Data Analysis: The concentration-response data is fitted to the Hill equation to determine the IC50 value.
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines a common method for evaluating the cytotoxicity of compounds on cancer cell lines.[3]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the aminopyridine derivatives or a reference drug (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Cholinesterase Inhibition Assay
This protocol is based on Ellman's method for determining acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[4]
-
Reagent Preparation: Prepare phosphate buffer, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, and the respective enzyme solution (AChE or BChE).
-
Assay Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the enzyme solution to each well and incubate.
-
Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Absorbance Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Potassium Channel Blockade
The primary mechanism of action for 4-aminopyridine and its derivatives is the blockade of voltage-gated potassium (K+) channels in neurons. In demyelinated axons, as seen in multiple sclerosis, the exposure of these channels leads to a leakage of potassium ions, which impairs the propagation of action potentials. By blocking these channels, aminopyridines enhance nerve signal conduction.
Caption: Mechanism of action of aminopyridine derivatives.
General Workflow for Preclinical Evaluation of Aminopyridine Derivatives
The following diagram illustrates a typical workflow for the synthesis and preclinical evaluation of new aminopyridine derivatives.
Caption: Preclinical evaluation workflow for aminopyridine derivatives.
Conclusion
The development of novel aminopyridine derivatives shows promise for expanding the therapeutic applications of this class of drugs beyond the symptomatic treatment of multiple sclerosis. Preclinical data suggests that new derivatives may offer improved potency in potassium channel blockade, as well as potential applications in cancer and Alzheimer's disease. Further in vivo studies are necessary to fully evaluate the efficacy and safety of these new compounds compared to existing pharmaceuticals. The provided experimental protocols and workflows serve as a guide for researchers in the continued investigation of these promising therapeutic agents.
References
- 1. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of novel indenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of Aminopyridine Ligands in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Aminopyridine and its derivatives represent a versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry. Their ability to interact with a wide range of biological targets has led to their investigation in various therapeutic areas, including oncology and infectious diseases. Molecular docking is a crucial computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding affinity and interaction patterns. This guide offers a comparative overview of docking studies performed on various aminopyridine ligands, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Aminopyridine Derivatives
The following tables summarize quantitative data from molecular docking studies of different aminopyridine derivatives against key protein targets implicated in cancer and bacterial infections.
Anticancer Activity: Targeting VEGFR-2 and β-catenin
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[1] Beta-catenin (CTNNB1) is a crucial protein in the Wnt signaling pathway, which is often dysregulated in colorectal cancer.[2][3]
| Ligand/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | IC50 | Key Interacting Residues |
| Nicotinamide Derivative (A-1) | VEGFR-2 | - | -20.77 | - | Cys919, Glu885, Asp1045[4] |
| Nicotinamide Derivative (D-1) | VEGFR-2 | - | - | - | Asp1046, Glu885, Cys919[4] |
| Bicyclic 2-aminopyrimidine (55) | VEGFR-2 | - | - | 0.035 µM | Asp1046, Cys919, Glu885[1] |
| Bicyclic 2-aminopyrimidine (61) | VEGFR-2 | - | - | 0.043 µM | -[1] |
| Pyridine Derivative (10) | VEGFR-2 | - | - | 0.12 µM | -[5] |
| N-protected amino acid derivative of 2-aminopyridine (4a-4d) | β-catenin (CTNNB1) | - | Favorable Binding Energies | 3.7-8.1µM (HCT 116), 3.27-7.7 µM (HT29) | -[2][3] |
Antibacterial Activity: Targeting Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is an essential enzyme in the biosynthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial agents.
| Ligand/Derivative | Target Organism | Target Protein | PDB ID | Docking Score (kcal/mol) | MIC | Key Interacting Residues |
| 2-amino-3-cyanopyridine (2c) | S. aureus | DHFR | 4URM | - | 0.039 ± 0.000 µg·mL⁻¹ | -[6][7] |
| 2-amino-3-cyanopyridine (2c) | B. subtilis | DHFR | 2RHL | - | 0.039 ± 0.000 µg·mL⁻¹ | GLY(A:110), GLY(A:108), THR(A:109)[6] |
| Trimethoprim Analog (2) | Human | DHFR | - | - | 0.88 µM (IC50) | Glu-30[8] |
| Trimethoprim Analog (6) | Human | DHFR | - | - | - | Glu-30[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of molecular docking studies. The following are generalized protocols based on the methodologies reported in the cited literature.
Molecular Docking Protocol for Anticancer Targets (VEGFR-2 / β-catenin)
This protocol is a composite based on studies of novel aminopyridine derivatives as anticancer agents.[1][2][3][4]
-
Software: AutoDock Vina, Molecular Operating Environment (MOE), or similar software is typically used for docking simulations.[9]
-
Protein Preparation: The 3D crystal structures of the target proteins (e.g., VEGFR-2, β-catenin) are retrieved from the Protein Data Bank (PDB). Water molecules are removed, hydrogen atoms are added, and the protein structure is energy minimized to correct any structural imperfections.
-
Ligand Preparation: The 2D structures of the aminopyridine derivatives are sketched and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94x).
-
Docking Simulation: The prepared ligands are docked into the active site of the respective target protein. The binding site is typically defined by a grid box encompassing the known active site residues. A Lamarckian Genetic Algorithm or similar algorithm is often employed to explore various ligand conformations.
-
Analysis of Results: The results are analyzed based on the binding energy (docking score) and the interaction patterns. The pose with the lowest binding energy is generally considered the most favorable. Interactions such as hydrogen bonds and hydrophobic interactions with amino acid residues are visualized and analyzed.
Molecular Docking Protocol for Antibacterial Targets (DHFR)
This protocol is based on studies of aminopyridine derivatives as antibacterial agents targeting DHFR.[6][7][8]
-
Software: Molecular Operating Environment (MOE) or AutoDock is commonly used.[6]
-
Protein Preparation: The crystal structures of DHFR from the target organisms (e.g., S. aureus, B. subtilis) are obtained from the PDB. The structures are prepared by removing water molecules and co-factors, followed by protonation and energy minimization.
-
Ligand Preparation: The 3D structures of the aminopyridine derivatives are generated and their energy is minimized.
-
Docking Simulation: Semi-flexible docking is often performed, allowing for some flexibility of the receptor's side chains in the active site. The London dG scoring function or a similar function is used to estimate the free energy of binding for each pose.
-
Analysis of Results: The docking results are evaluated based on the docking score and the interactions with the active site residues. The number and strength of hydrogen bonds are often key indicators of potent inhibition.
Visualization of the Docking Workflow
The following diagram illustrates a typical workflow for a comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. Bicyclic 2-aminopyrimidine derivatives as potent VEGFR-2 inhibitors and apoptosis Inducers: Structure-Guided design, synthesis, anticancer assessment, and in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Aminopyridine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of aminopyridines is critical for ensuring the safety, efficacy, and quality of pharmaceutical products. Aminopyridines can be active pharmaceutical ingredients (APIs), key starting materials, or potential genotoxic impurities.[1][2] This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), two common analytical techniques for aminopyridine quantification. The performance of these methods is evaluated based on key validation parameters, with supporting experimental data and detailed methodologies.
Performance Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for aminopyridine quantification depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each method based on published data.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.015 - 0.0711 mg·L⁻¹[1][3] | 0.5 ng/mL (absolute concentration)[4] |
| Limit of Quantification (LOQ) | 0.048 - 0.0702 mg·L⁻¹[1][3] | 0.1 ppm[4] |
| Linearity (R²) | > 0.999[3][5] | > 0.999[6] |
| Accuracy (Recovery) | 97.2% - 101%[1][3] | 83% - 113%[6] |
| Precision (RSD) | 0.70% - 6.2%[1] | < 15% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following sections outline representative experimental protocols for the quantification of aminopyridines using HPLC-UV and LC-MS/MS.
HPLC-UV Method for Aminopyridine Quantification
This method is suitable for the simultaneous determination of 3-aminopyridine, 4-aminopyridine, and 2-aminopyridine.[1]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Weigh 0.3 g of the sample.
-
Dissolve the sample in a mixture of phosphate buffer solution (pH 7.0) and methanol (90:10 v/v).
-
Make up the final volume to 10.0 mL with the same buffer-methanol mixture.[1]
-
LC-MS/MS Method for 4-Dimethylaminopyridine (DMAP) Quantification
This highly sensitive method is designed for the trace analysis of the potentially genotoxic impurity 4-dimethylaminopyridine.[4]
-
Chromatographic Conditions:
-
Column: Phenomenex Gemini NX C-18[4]
-
Mobile Phase A: Acetonitrile[4]
-
Mobile Phase B: 0.01M ammonium acetate buffer[4]
-
Elution: Gradient elution (T/%B): 0/5, 2.50/15, 5.00/30, 10.00/50, 15.00/95, 20.00/95[4]
-
Flow Rate: As optimized by Design of Experiments (DoE)[4]
-
Injection Volume: As optimized by DoE[4]
-
-
Mass Spectrometry Conditions:
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods provide equivalent results, which is essential when transferring methods between laboratories or updating to new technologies. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for aminopyridine quantification.
Caption: Workflow for the cross-validation of two analytical methods.
This guide provides a foundational comparison of HPLC-UV and LC-MS/MS for aminopyridine quantification. The selection of an appropriate method should always be based on the specific analytical needs and regulatory requirements of the intended application.
References
- 1. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 2. helixchrom.com [helixchrom.com]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpras.com [ijpras.com]
- 6. researchgate.net [researchgate.net]
Evaluating the performance of different catalysts in aminopyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminopyridines, a critical structural motif in numerous pharmaceuticals and functional materials, relies heavily on efficient catalytic methods. The choice of catalyst profoundly impacts reaction outcomes, influencing yield, selectivity, and substrate scope. This guide provides an objective comparison of the performance of various catalytic systems in aminopyridine synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
At a Glance: Performance Comparison of Catalytic Systems
The selection of a catalyst for aminopyridine synthesis is a multi-faceted decision involving considerations of cost, reaction conditions, and desired product purity. While palladium-catalyzed systems often offer high efficiency and broad applicability, copper- and nickel-based catalysts present more economical alternatives. The classic Chichibabin reaction remains a viable, albeit often harsh, method for specific applications.
| Catalyst System | Typical Catalyst/Precursor | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Palladium-catalyzed | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, BINAP, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 120 | 2 - 24 | 70 - 98 | High yields, broad substrate scope, good functional group tolerance.[1][2][3][4][5] | High cost of palladium and ligands, potential for catalyst poisoning.[6] |
| Copper-catalyzed | CuI, Cu₂O, Cu(acac)₂ | Phenanthroline, DMEDA | K₂CO₃, Cs₂CO₃ | DMSO, DMF, Toluene | 100 - 140 | 12 - 48 | 60 - 95 | Low cost, readily available catalysts.[7][8][9][10] | Often requires higher temperatures and longer reaction times, narrower substrate scope compared to palladium.[7][9] |
| Nickel-catalyzed | NiCl₂(dme), Ni(cod)₂ | NHC ligands (e.g., IPr) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 100 - 130 | 12 - 24 | 65 - 90 | Lower cost than palladium, can catalyze challenging couplings.[11][12][13] | Can be sensitive to air and moisture, ligand development is less mature than for palladium. |
| Chichibabin Reaction | - (Reagent: NaNH₂) | - | - | Toluene, Xylene, liq. NH₃ | 110 - 160 or -33 | 2 - 8 | 50 - 85 | Direct amination of the pyridine ring, atom economical.[14][15][16] | Harsh reaction conditions, limited to specific positions on the pyridine ring, can have side reactions.[14][16] |
Note: The data presented in this table are representative examples compiled from various literature sources and are intended for comparative purposes. Direct comparison of performance can be challenging due to variations in substrates, reagents, and reaction conditions in the original reports.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful catalyst evaluation. Below are representative protocols for the major catalytic systems discussed.
Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol is a general procedure for the palladium-catalyzed amination of a halopyridine.[17][18][19]
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
2-Bromopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, phosphine ligand, and base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe and stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.
-
Add the 2-bromopyridine and the amine to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Copper-Catalyzed Ullmann Condensation of 2-Chloropyridine
This protocol outlines a typical copper-catalyzed amination of a halopyridine.[7][20]
Materials:
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Ligand (e.g., 1,10-Phenanthroline, 10-20 mol%)
-
2-Chloropyridine (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Base (e.g., Potassium carbonate, 2.0 equiv)
-
Anhydrous DMF (or other suitable high-boiling polar solvent)
Procedure:
-
In a sealed tube, combine CuI, 1,10-phenanthroline, 2-chloropyridine, the amine, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Chichibabin Reaction of Pyridine
This is a classical method for the direct amination of pyridine.[14][15][16][21]
Materials:
-
Pyridine (1.0 equiv)
-
Sodium amide (NaNH₂) (2.0-4.0 equiv)
-
Anhydrous toluene (or xylene)
Procedure:
-
To a flame-dried three-neck flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere, add anhydrous toluene.
-
Carefully add sodium amide to the solvent with stirring.
-
Heat the suspension to reflux (around 110 °C).
-
Slowly add pyridine to the refluxing mixture. The reaction is often accompanied by the evolution of hydrogen gas.
-
Continue heating for 4-8 hours until the reaction is complete (monitored by GC).
-
Cool the reaction mixture to room temperature and cautiously quench with water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, dry over potassium carbonate, and remove the solvent under reduced pressure.
-
The crude 2-aminopyridine can be purified by distillation or recrystallization.
Visualizing the Processes
To better understand the experimental and mechanistic aspects of catalyst evaluation, the following diagrams are provided.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Ullmann coupling-An overview - operachem [operachem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 2-Amino-6-hydroxypyridine: A Guide for Laboratory Professionals
The proper disposal of 2-Amino-6-hydroxypyridine is crucial for laboratory safety and environmental protection. As a pyridine derivative, this compound must be treated as hazardous waste and handled with care throughout its lifecycle, from use to disposal. This guide provides essential, step-by-step procedures for the safe management of this compound waste.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Always handle the chemical and its waste in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2]
Personal Protective Equipment (PPE):
When handling this compound or its waste, all personnel must wear appropriate PPE to prevent exposure.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®) | To prevent skin contact and absorption.[2] |
| Body Protection | A standard laboratory coat | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of vapors.[2] |
In Case of a Spill:
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[2][3] The absorbed material should then be placed in a sealed, labeled container for disposal as hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]
Step-by-Step Disposal Protocol
The disposal of this compound waste must comply with all local, state, and federal regulations. Never pour this chemical down the drain or dispose of it with regular trash.[3]
-
Waste Identification and Segregation:
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Indicate the associated hazards (e.g., Toxic, Irritant).[2]
-
-
Storage:
-
Final Disposal:
Disposal Workflow
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Personal protective equipment for handling 2-Amino-6-hydroxypyridine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-6-hydroxypyridine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Protection Type | Specifications | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1] | To protect against splashes, dust, and fumes that can cause serious eye irritation. |
| Skin Protection | Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or PVC). Glove material should be selected based on the specific laboratory conditions and duration of use. Clothing: A laboratory coat and close-toed footwear are the minimum requirements. Impervious clothing should be worn to prevent skin contact. | To prevent skin irritation and toxic effects from dermal absorption. Contaminated clothing should be removed immediately and washed before reuse.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially in situations where dust or aerosols may be generated.[1] The type of respirator (e.g., half-mask or full-facepiece) should be chosen based on the potential airborne concentration. | To prevent respiratory tract irritation and other systemic effects from inhalation of dust or fumes. |
Operational Plan
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Pre-Operational Checks:
-
Ventilation: Ensure the work area, preferably a chemical fume hood, has adequate ventilation.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.
-
PPE Inspection: Inspect all PPE for integrity before use.
-
Review SDS: Always review the Safety Data Sheet (SDS) for this compound before handling.
2. Handling Procedure:
-
Avoid Contact: Minimize all personal contact with the chemical, including inhalation of dust and direct skin or eye contact.[2]
-
Controlled Dispensing: Weigh and handle the solid material in a manner that minimizes dust generation.
-
No Personal Items: Do not eat, drink, or smoke in the handling area.[1]
-
Container Management: Keep the container tightly closed when not in use.
3. Post-Operational Cleanup:
-
Decontamination: Clean the work area thoroughly after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
-
Waste Segregation: Properly segregate waste materials for disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, labeled, and sealed hazardous waste container.
-
Regulatory Compliance: Dispose of the waste through an approved waste disposal plant.[1] All disposal activities must adhere to local, state, and federal regulations.
-
Container Disposal: Do not reuse empty containers. They should be decontaminated and disposed of as hazardous waste.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
